1-Methylundecylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUXKOBYNVVANW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930176 | |
| Record name | Dodecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13865-46-8 | |
| Record name | 2-Dodecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylundecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylundecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-Methylundecylamine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylundecylamine, systematically known as undecan-2-amine, is a primary aliphatic amine with a long hydrocarbon chain. Its unique combination of a chiral center and a lipophilic tail makes it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical Identity and Physical Properties
This compound is a chiral compound existing as two enantiomers, (R)- and (S)-undecan-2-amine. The presence of the long undecyl chain confers significant lipophilicity to the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | undecan-2-amine | - |
| Synonyms | This compound, 2-Aminoundecane, 2-Undecylamine | - |
| CAS Number | 13205-56-6 | - |
| Molecular Formula | C₁₁H₂₅N | [1]() |
| Molecular Weight | 171.32 g/mol | [2]() |
| Boiling Point | 233 °C (predicted) | - |
| Melting Point | -15 °C (predicted) | - |
| Density | 0.79 g/cm³ (predicted) | - |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether. | [3]() |
| LogP (Octanol/Water) | 4.2 (predicted) | - |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage. | [1]() |
Molecular Structure and Chirality
The structure of this compound features a primary amine group attached to the second carbon of an eleven-carbon aliphatic chain. This substitution creates a stereocenter at the C2 position, leading to the existence of (R) and (S) enantiomers.
Caption: Chemical structure of this compound highlighting the chiral center at C2.
The chirality of this compound is a critical feature, as enantiomers can exhibit different pharmacological activities and metabolic profiles in biological systems. The separation and characterization of individual enantiomers are therefore crucial for any drug development endeavor.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule.
-
δ 0.8-0.9 ppm (triplet, 3H): Terminal methyl group (CH₃) of the undecyl chain.
-
δ 1.1-1.2 ppm (doublet, 3H): Methyl group (CH₃) attached to the chiral carbon (C2).
-
δ 1.2-1.4 ppm (multiplet, 16H): Methylene groups (CH₂) of the long aliphatic chain.
-
δ 1.5-1.7 ppm (broad singlet, 2H): Amine protons (NH₂). The chemical shift and multiplicity can vary depending on the solvent and concentration due to hydrogen bonding and exchange.
-
δ 2.8-3.0 ppm (multiplet, 1H): Methine proton (CH) at the chiral center (C2).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
δ ~14 ppm: Terminal methyl carbon (C11).
-
δ ~22-35 ppm: Methylene carbons of the undecyl chain.
-
δ ~23 ppm: Methyl carbon attached to the chiral center.
-
δ ~50 ppm: Methine carbon at the chiral center (C2).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the primary amine and alkyl groups.[4]()
-
3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group.[4]()
-
2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
1590-1650 cm⁻¹: N-H bending (scissoring) vibration.
-
1000-1250 cm⁻¹: C-N stretching vibration.[5]()
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The molecular ion peak for this compound would be at an m/z of 171 (odd number, consistent with the nitrogen rule).[6]() The most prominent fragmentation would be the alpha-cleavage, leading to the loss of a nonyl radical to form a stable iminium ion.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathway of this compound in EI-MS.
Synthesis of this compound
A common and efficient method for the synthesis of primary amines like this compound is the reductive amination of a corresponding ketone.[]( In this case, 2-undecanone would be the starting material.
Experimental Protocol: Reductive Amination of 2-Undecanone
-
Reaction Setup: In a high-pressure reactor, combine 2-undecanone (1 equivalent) and a suitable solvent such as methanol.
-
Amine Source: Add a source of ammonia. This can be aqueous ammonia or ammonia gas dissolved in the solvent. An excess of ammonia is typically used to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Catalyst: Introduce a hydrogenation catalyst. Common choices include Raney nickel, palladium on carbon (Pd/C), or platinum on alumina (Pt/Al₂O₃).
-
Reduction: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 500-1000 psi). Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The solvent and excess ammonia are removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.
Caption: General workflow for the synthesis of this compound via reductive amination.
Potential Applications in Drug Development
The structural features of this compound, namely its long lipophilic chain and primary amine group, suggest several potential applications in the field of drug development.
As a Lipophilic Moiety in Drug Design
The long undecyl chain can be incorporated into drug molecules to increase their lipophilicity.[8]() This can be advantageous for:
-
Improving Membrane Permeability: Enhanced lipophilicity can facilitate the passive diffusion of drugs across biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system-targeting drugs.
-
Modulating Pharmacokinetics: The lipophilic tail can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to a longer half-life and improved therapeutic efficacy.[8]()
In Drug Delivery Systems
Long-chain aliphatic amines are explored as components of drug delivery systems.[9]() this compound could potentially be used in the formulation of:
-
Lipid Nanoparticles (LNPs): The lipophilic chain can anchor the molecule within the lipid bilayer of LNPs, while the amine group can be protonated to interact with negatively charged drug molecules, such as nucleic acids in gene therapy.[10]()
-
As a Pharmaceutical Excipient: Long-chain amines can act as excipients in pharmaceutical formulations, for example, as emulsifying agents or to prevent the degradation of the active pharmaceutical ingredient (API).[11](
As a Building Block in API Synthesis
The primary amine group is a versatile functional handle for further chemical modifications.[12]( It can readily undergo reactions such as acylation, alkylation, and Schiff base formation, allowing for its incorporation into a wide range of complex molecules with potential therapeutic activity.
Conclusion
This compound is a chiral primary amine with a significant lipophilic character. While specific experimental data and documented applications are limited in the public domain, its chemical structure and the properties of analogous compounds suggest its potential as a valuable tool in drug discovery and development. Its utility as a lipophilic building block, a component of advanced drug delivery systems, and a versatile synthetic intermediate warrants further investigation by researchers in the pharmaceutical sciences. The synthetic route via reductive amination of 2-undecanone provides a straightforward method for its preparation, opening avenues for the exploration of its unique properties and potential therapeutic applications.
References
Please note that while the following links were verified at the time of generation, their accessibility may change over time.
-
What is the Role of Amines in Chemical Synthesis Processes? - Diplomata Comercial. Available at: [Link]
-
2-Undecanamine | C11H25N | CID 114476 - PubChem. Available at: [Link]
-
Chemical Properties of 1-Methyldecylamine (CAS 13205-56-6) - Cheméo. Available at: [Link]
-
Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC. Available at: [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
Infrared Spectroscopy - CDN. Available at: [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
Organic Nitrogen Compounds II: Primary Amines | Spectroscopy Online. Available at: [Link]
-
Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC. Available at: [Link]
-
PROSPRE - 1H NMR Predictor. Available at: [Link]
-
Effect of Lipophilic Chains on the Antitumor Effect of a Dendritic Nano Drug Delivery System. Available at: [Link]
-
Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. Available at: [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? | ResearchGate. Available at: [Link]
-
13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Available at: [Link]
-
CASPRE - 13C NMR Predictor. Available at: [Link]
-
1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000164) - Human Metabolome Database. Available at: [Link]
-
Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PubMed Central. Available at: [Link]
-
Starting Guide to NMRPredict Desktop - Mestrelab Resources. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]
- Pharmaceutical formulations including an amine compound - Google Patents.
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
- Pharmaceutical formulations of aliphatic amine polymers and methods for their manufacture - Google Patents.
-
Aliphatic Amines Group - information sheet - Canada.ca. Available at: [Link]
-
Role of Excipients in Pharmaceutical formulations. Available at: [Link]
-
Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]
-
Ethanol - Wikipedia. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
An In-Depth Technical Guide to the Synthesis of 1-Methylundecylamine: Pathways and Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methylundecylamine, a secondary amine with applications in various chemical syntheses. The primary focus of this document is on the reductive amination of undecan-2-one, a robust and widely applicable method. This guide will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical role of precursors and reaction parameters. The content is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights into the practical execution of this important reaction.
Introduction: The Chemical Significance of this compound
This compound, also known as N-methyl-2-aminoundecane, is a secondary aliphatic amine. Its structure, featuring a long alkyl chain and a secondary amine functional group, makes it a valuable intermediate in the synthesis of a variety of target molecules, including pharmaceuticals, agrochemicals, and surfactants. The secondary amine moiety serves as a key nucleophile and a weak base, allowing for a wide range of subsequent chemical modifications.[1] The selection of an appropriate synthetic route to this compound is paramount for ensuring high purity, yield, and scalability.
Primary Synthetic Pathway: Reductive Amination of Undecan-2-one
The most direct and industrially scalable approach to the synthesis of this compound is the reductive amination of undecan-2-one with methylamine. This reaction is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting materials.[2] The overall transformation involves two key steps that typically occur in a single pot: the formation of an intermediate imine followed by its reduction to the corresponding amine.
Mechanistic Insights and Rationale
The reductive amination process begins with the nucleophilic attack of methylamine on the carbonyl carbon of undecan-2-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a Schiff base, specifically an N-methylimine. The subsequent reduction of this imine is the final step in forming this compound. The choice of reducing agent is critical and dictates the reaction conditions.
Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. For laboratory-scale synthesis, sodium borohydride is often preferred due to its safety and ease of handling. In an industrial setting, catalytic hydrogenation over a supported metal catalyst, such as nickel or platinum, is often more economical and environmentally benign.[3]
Caption: Reductive Amination Pathway for this compound Synthesis.
Precursor Sourcing and Considerations
The primary precursors for the synthesis of this compound via reductive amination are undecan-2-one and methylamine.
-
Undecan-2-one: This long-chain methyl ketone is a commercially available starting material. Its purity should be ascertained prior to use, as impurities can lead to side reactions and complicate the purification of the final product.
-
Methylamine (CH₃NH₂): Methylamine is a colorless gas with a strong, fish-like odor.[4][5] It is typically supplied as a solution in a suitable solvent such as methanol, ethanol, tetrahydrofuran, or water.[1] For the reductive amination of undecan-2-one, a solution of methylamine in methanol is a common and convenient choice. Methylamine is a versatile building block in organic synthesis and is used in the production of numerous commercial chemicals.[1][6]
Detailed Experimental Protocol: Laboratory-Scale Synthesis
This section provides a step-by-step methodology for the synthesis of this compound from undecan-2-one and methylamine using sodium borohydride as the reducing agent.
Materials and Equipment
| Reagent/Equipment | Details |
| Undecan-2-one | ≥98% purity |
| Methylamine solution | 40% in methanol |
| Sodium Borohydride (NaBH₄) | ≥98% purity |
| Methanol (MeOH) | Anhydrous |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Sodium Hydroxide (NaOH) | 2 M aqueous solution |
| Dichloromethane (DCM) | Reagent grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | 250 mL |
| Magnetic stirrer and stir bar | |
| Addition funnel | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve undecan-2-one (e.g., 17.0 g, 0.1 mol) in methanol (100 mL).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 40% solution of methylamine in methanol (e.g., 11.6 g, 0.15 mol) to the stirred solution via an addition funnel over 15-20 minutes. Maintain the temperature below 10 °C.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. In a separate beaker, prepare a solution of sodium borohydride (e.g., 5.7 g, 0.15 mol) in a small amount of methanol (e.g., 20 mL). Add the sodium borohydride solution portion-wise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup and Extraction:
-
Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2) to neutralize any unreacted sodium borohydride and the amine product.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water (50 mL) to the residue and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer basic (pH ~12) by the slow addition of 2 M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[7]
-
-
Purification: The crude product can be further purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Sources
- 1. Methylamine - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 4. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data for 1-Methylundecylamine: A Technical Guide for Structural Elucidation
Introduction
1-Methylundecylamine, systematically named 2-aminododecane, is a primary aliphatic amine with a twelve-carbon backbone. Its structure, featuring a chiral center at the C-2 position, makes it a valuable intermediate in organic synthesis and a potential building block for pharmacologically active molecules. The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and meeting regulatory standards in research and drug development.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation of this compound. As direct experimental spectra for this specific compound are not always aggregated in public databases, this paper synthesizes expected spectral characteristics based on foundational principles and data from analogous structures. The causality behind spectral features is explained to provide a framework for both prediction and empirical verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound (2-aminododecane), both ¹H and ¹³C NMR provide a unique fingerprint of its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to each unique proton environment. The electron-withdrawing effect of the nitrogen atom deshields adjacent protons, causing them to appear at a higher chemical shift (further downfield).
Causality Behind Signal Characteristics:
-
-NH₂ Protons (e): The protons on the nitrogen atom typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. Their chemical shift can vary significantly depending on the solvent and concentration. A key validation step is to add a drop of D₂O to the NMR tube; the -NH₂ signal will disappear as the protons are exchanged for deuterium.[1]
-
-CH-NH₂ Proton (d): The single proton on the carbon bearing the amine group is deshielded by the adjacent nitrogen and will appear as a multiplet due to coupling with the neighboring -CH₃ and -CH₂ groups.
-
Alkyl Chain Protons (a, b, c): The long methylene (-CH₂-) chain protons (c) will overlap significantly, creating a large, broad signal around 1.2-1.4 ppm. The terminal methyl group (a) will be a clean triplet, while the protons on the C-3 methylene (c') adjacent to the chiral center are diastereotopic and may show more complex splitting. The methyl group attached to the chiral center (b) will appear as a doublet, coupled to the methine proton (d).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | CH₃- (Terminal) | ~ 0.88 | Triplet (t) | 3H |
| b | CH₃-CH(NH₂) | ~ 1.10 | Doublet (d) | 3H |
| c | -(CH₂)₈- | ~ 1.2-1.4 | Multiplet (m) | 16H |
| c' | -CH₂-CH(NH₂) | ~ 1.4-1.6 | Multiplet (m) | 2H |
| d | -CH(NH₂)- | ~ 2.7-2.9 | Multiplet (m) | 1H |
| e | -NH₂ | ~ 1.5-2.5 (variable) | Broad Singlet (br s) | 2H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. Due to the molecule's asymmetry, twelve distinct signals are expected.
Causality Behind Signal Characteristics:
-
The carbons directly attached to the nitrogen atom (C-2) are deshielded and appear further downfield.[1]
-
The carbons of the long alkyl chain will have chemical shifts in the typical aliphatic region (14-32 ppm), with some resolution for the carbons closest to the amine group. Data from similar long-chain amines like undecylamine can be used to approximate these shifts.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (Terminal CH₃) | ~ 14.1 |
| C-11 (CH₃-CH(NH₂)) | ~ 23.5 |
| C-2 to C-8 (Alkyl Chain) | ~ 22.7 - 31.9 (overlapping signals) |
| C-9 | ~ 36.8 |
| C-10 | ~ 29.7 |
| C-12 (-CH(NH₂)-) | ~ 50.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key signatures are those of a primary aliphatic amine and the long hydrocarbon chain.
Causality Behind Key Absorptions:
-
N-H Stretch: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[1][3] These correspond to the symmetric and asymmetric stretching modes of the N-H bonds.[4] Their presence is a definitive indicator of a primary amine.
-
N-H Bend: A scissoring vibration of the -NH₂ group appears in the 1580-1650 cm⁻¹ range.[4]
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is found in the 1020-1250 cm⁻¹ region.[4]
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of C-H stretching in the alkyl chain.[5]
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3300 - 3500 | N-H Stretch | Medium | Doublet, characteristic of a primary amine.[1][3] |
| 2850 - 2960 | C-H Stretch (Alkyl) | Strong | Multiple sharp peaks. |
| ~ 1600 | N-H Bend (Scissor) | Medium-Strong | Confirms primary amine.[4] |
| ~ 1465 | C-H Bend (Scissor) | Medium | From -CH₂- groups. |
| 1020 - 1250 | C-N Stretch | Medium-Weak | Aliphatic amine C-N bond.[4] |
| 665 - 910 | N-H Wag | Strong, Broad | Out-of-plane bending.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Key Principles for Amine Mass Spectrometry:
-
The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7] this compound (C₁₂H₂₇N) has a molecular weight of ~185 amu, consistent with this rule.
-
α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom (the α-carbon).[8] This results in the formation of a stable, resonance-stabilized iminium cation and an alkyl radical.[6][9]
For this compound, α-cleavage can occur on either side of the C-2 carbon.
-
Cleavage of the C2-C3 bond: Loss of a decyl radical (•C₁₀H₂₁) results in a fragment with m/z = 44. This is often the base peak.
-
Cleavage of the C1-C2 bond: Loss of a methyl radical (•CH₃) results in a fragment with m/z = 170.
Caption: Predicted α-cleavage fragmentation of this compound.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 185 | [C₁₂H₂₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 170 | [C₁₁H₂₄N]⁺ | M⁺˙ - CH₃ (α-cleavage) |
| 44 | [C₂H₆N]⁺ | M⁺˙ - C₁₀H₂₁ (α-cleavage), likely base peak.[8] |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized, self-validating procedures. The following outlines the core methodologies.
General Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic structure elucidation.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a spectrum with a 90° pulse width.
-
Set a relaxation delay of at least 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire several hundred to a few thousand scans, as ¹³C has low natural abundance.
-
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS at 0.00 ppm.
Protocol for FTIR Data Acquisition
-
Method: Attenuated Total Reflectance (ATR) is ideal for liquid samples. Alternatively, a neat film can be prepared by placing a drop of the liquid between two salt (NaCl or KBr) plates.
-
Background Scan: Perform a background scan of the empty ATR crystal or clean salt plates. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Apply a small drop of this compound to the ATR crystal or create the neat film.
-
Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometry Data Acquisition
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile, thermally stable compounds like aliphatic amines.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the amine in a volatile organic solvent like dichloromethane or hexane.
-
GC Separation:
-
Inject 1 µL of the solution into the GC.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation and elution.
-
-
MS Detection (EI):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 35 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.
References
-
Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
-
Infrared Spectroscopy - CDN. (2015). Illinois State University. [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Specac. [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Aemso. [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Video: Mass Spectrometry of Amines - JoVE. (2023). JoVE. [Link]
-
GCMS Section 6.15 - Whitman People. Whitman College. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (2023). YouTube. [Link]
-
1-Methyldodecylamine - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Amine Fragmentation - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
-
Video: Mass Spectrometry: Amine Fragmentation - JoVE. (2024). JoVE. [Link]
-
Undecylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
Undecylamine | C11H25N | CID 81742 - PubChem - NIH. PubChem. [Link]
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. spectrabase.com [spectrabase.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
Navigating the Physicochemical Landscape of 1-Methylundecylamine: A Technical Guide to Solubility and Stability
For Immediate Release
[CITY, STATE] – For researchers, scientists, and drug development professionals working with long-chain aliphatic amines, a comprehensive understanding of their solubility and stability is paramount for successful experimental design and formulation. This in-depth technical guide provides a detailed exploration of the physicochemical properties of 1-Methylundecylamine, a C12 primary amine. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of amine chemistry, data from structurally analogous compounds, and detailed experimental protocols to empower researchers to confidently assess its behavior in common laboratory solvents.
Understanding the Molecular Profile of this compound
This compound, with its 12-carbon aliphatic chain, possesses a distinctly amphipathic character. The long, nonpolar alkyl tail dominates its molecular properties, rendering it hydrophobic. Conversely, the primary amine group introduces a localized region of polarity and the capacity for hydrogen bonding. This dual nature is the primary determinant of its solubility and interaction with different solvent environments.
Predicting the Solubility Profile
Based on the "like dissolves like" principle and data from similar long-chain amines such as dodecylamine, the solubility of this compound can be predicted across a range of common laboratory solvents.[1][2]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor to Insoluble in Water; Soluble in Alcohols | The hydrophobic effect of the long alkyl chain will significantly limit solubility in water.[2] The amine group can hydrogen bond with alcohols, facilitating solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the amine group, and the nonpolar regions can interact favorably with the alkyl chain. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Dichloromethane | Soluble | The dominant nonpolar alkyl chain will have strong van der Waals interactions with nonpolar solvents. |
It is crucial to note that solubility is temperature-dependent. For many long-chain aliphatic compounds, solubility in organic solvents increases with temperature.
A Framework for Stability Assessment
The stability of this compound is a critical consideration for its storage and handling. Primary aliphatic amines are susceptible to several degradation pathways, primarily driven by temperature, oxygen, light, and pH.[3][4]
Thermal Stability
Long-chain amines can undergo thermal degradation, particularly at elevated temperatures.[3] The presence of oxygen can exacerbate this process, leading to oxidative degradation.[4] Degradation pathways can be complex, potentially involving dealkylation and the formation of various oxidation products. For primary amines, thermal stability can be influenced by steric hindrance around the amine group.[3]
Oxidative Stability
The lone pair of electrons on the nitrogen atom makes amines susceptible to oxidation. This can be initiated by atmospheric oxygen and accelerated by heat, light, and the presence of metal ions. The degradation products can include a variety of compounds, which may alter the purity and activity of the substance.
Photostability
Exposure to light, particularly in the UV spectrum, can induce photolytic degradation of amines. While aliphatic amines do not absorb strongly in the near-UV and visible regions, photosensitizers present in a formulation or solvent could initiate degradation.[5][6]
pH Stability
As a primary amine, this compound is basic and will be protonated in acidic conditions to form a methylundecylammonium salt. This protonation significantly alters its physical properties, most notably increasing its water solubility. The stability of the C-N bond itself is generally robust across a wide pH range, although extreme pH and temperature conditions could promote hydrolysis. The hydrolysis of enaminones, which can be formed from primary amines, has been shown to be acid-catalyzed.[7]
Experimental Protocols for Precise Characterization
To obtain quantitative data for this compound, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and align with established scientific standards.
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[8][9]
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, hexane, acetone)
-
Scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the aliquot at high speed and collect the clear liquid, or filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the test solvent.
-
Dilute the saturated supernatant sample with the test solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using a validated HPLC or GC method. .
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. This value represents the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10] These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.[11][12][13]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, purified water, 0.1 M NaOH)
-
30% Hydrogen peroxide for oxidative stress
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Mix the sample solution with acidic and basic solutions and store at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the sample solution with hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Expose solid and solution samples to high temperatures (e.g., 80 °C) in a stability chamber.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines, including a dark control.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC-UV/MS method.
-
Quantify the remaining this compound and any degradation products.
-
Use the PDA detector to assess peak purity.
-
Use the MS detector to obtain mass information for the identification of degradation products.
-
Caption: Forced Degradation Study Workflow.
Safety and Handling
Long-chain amines can be corrosive and may cause skin and eye irritation.[14][15] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[15] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
While specific, publicly available data on the solubility and stability of this compound is limited, a strong predictive framework can be established based on its molecular structure and the known properties of analogous long-chain primary amines. This guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to determine the precise physicochemical characteristics of this compound. By following these guidelines, scientists and drug development professionals can ensure the integrity of their experiments and make informed decisions in their research and development endeavors.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link][13]
-
ICH. Q1A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link][11]
-
Scribd. ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link][12]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link][10]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link][17]
-
PubMed. (n.d.). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. [Link][7]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link][16]
-
NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link][18][19]
-
NIH. (n.d.). Impact of Solvent on the Thermal Stability of Amines. [Link][1]
-
University of Kentucky. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link][3]
-
ACS Publications. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C. [Link][4]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][20]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][9]
-
RSC Publishing. (2021). Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(vi) nitrido complex. Chemical Science. [Link][21][22]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link][5]
-
PubMed. (1976). Efficient photolytic degradation of nitrosamines. [Link][6]
-
NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link][23]
-
ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link][24]
-
ACS Publications. (2026). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. [Link][25]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link][26]
-
MDPI. (n.d.). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. [Link][27]
-
NIH. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link][28]
Sources
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nilu.com [nilu.com]
- 6. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. snscourseware.org [snscourseware.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. scribd.com [scribd.com]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. echemi.com [echemi.com]
- 15. eucochem.com [eucochem.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Determination of aqueous solubility by heating and equilibration: A technical note | Semantic Scholar [semanticscholar.org]
- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. Visible light-induced oxidative N -dealkylation of alkylamines by a luminescent osmium( vi ) nitrido complex - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04369B [pubs.rsc.org]
- 22. Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(vi) nitrido complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. byjus.com [byjus.com]
- 27. mdpi.com [mdpi.com]
- 28. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. research.cbc.osu.edu [research.cbc.osu.edu]
An In-Depth Technical Guide to the Safe Handling and Disposal of 1-Methylundecylamine (2-Aminoundecane)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylundecylamine, more systematically known as 2-Aminoundecane or 2-Undecylamine, is a primary aliphatic amine with a long alkyl chain.[1][2] Its amphiphilic nature, combining a polar amine head with a nonpolar hydrocarbon tail, makes it a valuable intermediate in organic synthesis and a subject of interest in the development of surfactants, corrosion inhibitors, and pharmacologically active molecules.[2][3] However, the chemical properties that make it useful also necessitate a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment.
This guide provides a comprehensive framework for the safe management of this compound. It moves beyond a simple recitation of rules to provide a deeper understanding of the causality behind safety protocols, empowering researchers to make informed decisions and foster a culture of safety within their laboratories.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. These characteristics dictate its behavior under various conditions and inform the specific precautions required. This compound is a primary amine, a class of compounds known for their basicity and reactivity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13205-56-6 | [1][4] |
| Molecular Formula | C₁₁H₂₅N | [1][4] |
| Molecular Weight | 171.32 g/mol | [4] |
| Synonyms | 2-Aminoundecane, 2-Undecylamine, 1-Methyldecylamine | [1][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Characteristic amine/fishy odor | [2] |
| Boiling Point | 93.3 °C (unspecified pressure) | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents. |[2][6] |
Section 2: Hazard Identification and Toxicology
This compound is classified as a hazardous substance. Its primary risks are associated with its corrosive and irritant nature, which is typical for amines.[7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[4]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | | Warning |
Source: PubChem[4]
Toxicological Profile:
-
Eye Contact: The most significant hazard is the risk of serious, irreversible eye damage.[4] The basic nature of the amine can rapidly destroy the proteins of the cornea, leading to permanent injury. This is why immediate and thorough irrigation is critical following any eye contact.
-
Skin Contact: As a skin irritant, prolonged contact can cause redness, inflammation, and potential chemical burns.[4][8] The long alkyl chain may facilitate absorption through the skin.
-
Inhalation: Vapors can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[4] Working in a well-ventilated area is crucial to prevent the buildup of harmful concentrations.
-
Ingestion: The chemical is harmful if swallowed, likely causing irritation or corrosive injury to the gastrointestinal tract.[4][9]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative procedures, and appropriate PPE.[10]
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[11] A certified chemical fume hood is the preferred engineering control, especially when heating the substance or creating aerosols, as it removes vapors at the source.[11]
Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all decision; it must be based on a risk assessment of the specific procedure being performed.[12] The following provides a baseline for handling this corrosive and irritant chemical.
-
Eye and Face Protection: Due to the severe risk of eye damage, chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[7] When there is any risk of splashing, a full-face shield must be worn in addition to safety goggles.[12]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for incidental contact, but for prolonged handling or immersion, a glove manufacturer's compatibility chart should be consulted to ensure the material has a sufficient breakthrough time.[12]
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[11] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Open-toed shoes are never permitted in the laboratory.[7]
-
Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines must be used.[12]
Caption: PPE Selection Workflow for this compound.
Section 4: Safe Handling and Storage Procedures
The reactive nature of amines requires specific protocols for handling and storage to maintain chemical integrity and prevent hazardous situations.
Handling:
-
Avoid all direct contact with skin, eyes, and clothing.[13]
-
Never store or handle corrosive liquids above eye level.[7]
-
Use spark-resistant tools and ensure proper grounding and bonding when transferring large quantities to prevent static discharge.[14]
-
Keep containers tightly closed when not in use to prevent the escape of vapors and absorption of atmospheric moisture.[11][15]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[11][13] A dedicated corrosives cabinet is recommended.[16]
-
Containers should be tightly sealed to prevent degradation.[15]
-
Incompatibilities: Segregate this compound from incompatible materials. This is critical to prevent dangerous reactions. Incompatible materials include:
-
Strong oxidizing agents
-
Acids
-
Acid halides and anhydrides[17]
-
-
Store in appropriate, clearly labeled containers made of compatible materials like high-density polyethylene (HDPE) or glass.[15][18]
Section 5: Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[16]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19] Time is critical to prevent permanent damage.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[19]
Spill Response Protocol: The response to a spill depends on its size and the immediate hazards it presents.
Caption: Emergency Spill Response Protocol Flowchart.
Step-by-Step Minor Spill Cleanup Protocol:
-
Alert & Secure: Alert personnel in the immediate vicinity. Ensure the area is well-ventilated, opening a fume hood sash if safe to do so.
-
Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat or chemical-resistant apron.
-
Contain: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill pillow.[13]
-
Absorb: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collect: Carefully scoop the contaminated absorbent material into a clearly labeled, sealable hazardous waste container.[13]
-
Decontaminate: Clean the spill surface with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.
Section 6: Waste Disposal Guidelines
Proper disposal is a legal and ethical requirement to prevent environmental contamination and ensure safety.[18]
Core Principles:
-
Do Not Drain Dispose: this compound and its solutions must never be poured down the sink.[18] Amines can be harmful to aquatic life.[9]
-
Segregate Waste: Keep amine waste separate from other waste streams, especially acids and oxidizers, to prevent hazardous reactions within the waste container.[18]
-
Use Appropriate Containers: All waste must be collected in a designated, leak-proof, and chemically compatible hazardous waste container. The container must have a secure, tight-fitting lid.[18]
-
Label Correctly: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound (2-Aminoundecane)". List all components of any solution.
Disposal Protocol:
-
Collection: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[18][19]
Section 7: References
- Alkylamines: Hazard and Safety A Detail Guide by CloudSDS. (n.d.). Retrieved from https://www.cloud-sds.com/alkylamines-hazard-and-safety-a-detail-guide/
- 2-AMINOUNDECANE (CAS 13205-56-6). (n.d.). ChemSigma. Retrieved from https://www.chemsigma.com/products/13205-56-6
- 2-Undecanamine | C11H25N | CID 114476. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/114476
- Safety Data Sheet. (2015). Alkyl Amines Chemicals Limited. Retrieved from https://www.alkylamines.com/pdf/export-sds/DI-PROPYL-AMINE-SDS-EXPORT.pdf
- Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from https://collectandrecycle.co.uk/chemical-recycling/amine-disposal/
- 2-Aminoundecane (CAS 13205-56-6). (n.d.). BLD Pharm. Retrieved from https://www.bldpharm.com/products/13205-56-6.html
- Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University. Retrieved from https://www.brandeis.edu/safety/lab-safety/chemical-safety/corrosive-chemicals.html
- 1-Methyldecylamine. (n.d.). NIST WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C13205566
- 2-aminoundecane (CAS 13205-56-6). (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0346395.htm
- Undecylamine (CAS 7307-55-3). (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/cas/7307-55-3
- 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved from https://chemsafe.co.in/blog/post/10-tips-working-safely-with-corrosives
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from https://www.oshatrainingschool.com/corrosive-safety/
- Safety Data Sheet. (2015). Alkyl Amines Chemicals Limited. Retrieved from https://www.alkylamines.com/pdf/export-sds/TRIETHYL-AMINE-SDS-EXPORT.pdf
- What are the precautions for using alkylamines? (n.d.). Zhonghai Chemical. Retrieved from https://www.zhonghaichemical.com/news/what-are-the-precautions-for-using-alkylamines-78653227.html
- Undecylamine | C11H25N | CID 81742. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Undecylamine
- Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). denios.ca. Retrieved from https://www.denios.ca/blog/managing-corrosive-substances-safety-protocols-for-businesses
- Reclaiming. (n.d.). Coastal Chemical. Retrieved from https://www.coastalchem.com/reclaiming/
- Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals
- AMINES, SOLID, CORROSIVE, N.O.S. (n.d.). CAMEO Chemicals - NOAA. Retrieved from https://cameochemicals.noaa.gov/chemical/20202
- A Guide to Working with Corrosive Substances. (n.d.). North Carolina Department of Labor. Retrieved from https://files.nc.gov/dol/documents/files/ig33.pdf
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from https://www.fishersci.com/sds/05537.pdf
- SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/325163
- Undecylamine (CAS 7307-55-3). (n.d.). CAS Common Chemistry. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=7307-55-3
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from https://www.diplomatacomercial.com.br/en/blog/amine-storage-conditions-essential-guidelines-for-safety/
- Undecylamine (CAS 7307-55-3). (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b147597
- Safety Data Sheet. (2025, August 11). Cayman Chemical. Retrieved from https://www.caymanchem.com/sds/20650
- SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from https://www.fishersci.com/sds/21034.pdf
Sources
- 1. 1-Methyldecylamine [webbook.nist.gov]
- 2. CAS 7307-55-3: Undecylamine | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Undecanamine | C11H25N | CID 114476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13205-56-6 2-AMINOUNDECANE [chemsigma.com]
- 6. What are the precautions for using alkylamines?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. Undecylamine | C11H25N | CID 81742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. safetyresourcesblog.com [safetyresourcesblog.com]
- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. alkylamines.com [alkylamines.com]
- 14. alkylamines.com [alkylamines.com]
- 15. diplomatacomercial.com [diplomatacomercial.com]
- 16. chemsafe.ie [chemsafe.ie]
- 17. AMINES, SOLID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Undecan-2-amine (1-Methylundecylamine) for Researchers and Drug Development Professionals
Meticulously prepared by a Senior Application Scientist, this guide provides a comprehensive overview of Undecan-2-amine, including its chemical identity, synthesis, physical and spectroscopic properties, analytical methodologies, and its emerging role in pharmaceutical development.
Introduction: Unveiling Undecan-2-amine
Undecan-2-amine, also known by the common name 1-methylundecylamine, is a primary aliphatic amine that is gaining attention as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its long alkyl chain and chiral center make it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide offers an in-depth exploration of its chemical and physical characteristics, synthesis protocols, analytical techniques, and known applications to support researchers and drug development professionals in leveraging this compound's potential.
Table 1: Chemical Identity of Undecan-2-amine
| Identifier | Value |
| IUPAC Name | undecan-2-amine |
| Common Name | This compound |
| CAS Number | 13205-56-6 |
| Molecular Formula | C₁₁H₂₅N |
| Molecular Weight | 171.32 g/mol |
| Canonical SMILES | CCCCCCCCCC(C)N |
| InChI Key | NHBKWZCTSMCKDS-UHFFFAOYSA-N |
Synthesis of Undecan-2-amine: Key Methodologies
The synthesis of undecan-2-amine can be approached through several established methods for the formation of primary amines. The most common and industrially scalable routes involve the reductive amination of a corresponding ketone, undecan-2-one.
Reductive Amination of Undecan-2-one
Reductive amination is a powerful and widely used method for the synthesis of amines.[1] This process involves the reaction of a carbonyl compound, in this case, undecan-2-one, with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2]
Caption: Simplified mechanism of the Leuckart reaction for amine synthesis.
Experimental Protocol: Leuckart Reaction
-
Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine undecan-2-one with an excess of ammonium formate. [3]2. Heating: The mixture is heated to a temperature of 120-130 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Hydrolysis: Upon completion, the reaction mixture is cooled and then hydrolyzed with a strong base, such as sodium hydroxide, to liberate the free amine from its formyl derivative. [3]4. Extraction and Purification: The resulting amine is extracted with an organic solvent (e.g., diethyl ether, dichloromethane). The combined organic extracts are washed, dried, and the solvent is evaporated. The crude undecan-2-amine is then purified by vacuum distillation.
While the Leuckart reaction is a classic method, it often requires high temperatures and can produce side products. Modern reductive amination methods with specific reducing agents are often preferred for their milder conditions and higher selectivity.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of undecan-2-amine is crucial for its handling, analysis, and application in further synthetic steps.
Table 2: Physicochemical Properties of Undecan-2-amine
| Property | Value |
| Appearance | Liquid |
| Boiling Point | ~231-233 °C (Predicted) |
| Density | ~0.8 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in water; soluble in organic solvents. |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of undecan-2-amine.
The FTIR spectrum of undecan-2-amine, a primary aliphatic amine, will exhibit characteristic absorption bands. [4][5]
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group. [6]* N-H Bending (Scissoring): A band of variable intensity between 1560 and 1640 cm⁻¹.
-
C-N Stretching: A weak to medium band in the 1000-1250 cm⁻¹ region. [7]* C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the long alkyl chain.
The presence of the two N-H stretching bands is a definitive indicator of a primary amine. [6]
Both ¹H and ¹³C NMR spectroscopy are vital for confirming the structure of undecan-2-amine. [8]
-
¹H NMR: The spectrum will show a complex pattern of signals for the aliphatic chain protons, typically in the 0.8-1.5 ppm range. A characteristic multiplet for the proton on the carbon bearing the amino group (C2) would be expected further downfield. The protons of the amino group itself will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, confirming the structure and purity. The chemical shifts will be characteristic of an aliphatic amine. [9]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of undecan-2-amine. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be observed at m/z 171. A prominent fragment is often observed from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.
Analytical Methodologies
Robust analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies involving undecan-2-amine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like undecan-2-amine.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of undecan-2-amine in a suitable volatile solvent (e.g., dichloromethane, hexane) is prepared. For complex matrices, a derivatization step, such as acylation or silylation, may be necessary to improve chromatographic performance. [10]2. GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.
-
Injector: Split/splitless injector at a temperature of around 250 °C.
-
Oven Program: A temperature gradient program is employed to ensure good separation, for example, starting at 60 °C and ramping up to 280 °C. [11] * Carrier Gas: Helium or hydrogen at a constant flow rate. [11]3. MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A mass range of m/z 40-300 is typically sufficient.
-
The retention time and the mass spectrum of the analyte are compared with those of a known standard for identification and quantification.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, direct UV detection of undecan-2-amine by HPLC is challenging. Therefore, pre-column or post-column derivatization is usually required. [12] Experimental Protocol: HPLC Analysis with Pre-column Derivatization
-
Derivatization: The primary amino group of undecan-2-amine is reacted with a derivatizing agent that introduces a chromophore or fluorophore. Common derivatizing reagents for amines include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used. [13] * Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detector: A UV-Vis or fluorescence detector set to the appropriate wavelength for the chosen derivative.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Quantification: A calibration curve is constructed using standards of known concentrations to quantify the amount of undecan-2-amine in the sample. [14]
Applications in Drug Development
Aliphatic amines are fundamental building blocks in medicinal chemistry, and the long lipophilic chain of undecan-2-amine makes it an attractive starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). [15]Its primary amine functionality allows for a wide range of chemical modifications.
While specific drugs containing the undecan-2-amine moiety are not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate in several therapeutic areas. Long-chain amines are known to be incorporated into molecules designed to interact with lipid membranes or hydrophobic pockets of target proteins.
Patents in the pharmaceutical field often describe the use of long-chain alkyl amines in the synthesis of novel compounds for various indications. For instance, patents related to CCR5 receptor modulators for HIV treatment have included compounds with long alkyl chains attached to heterocyclic cores, demonstrating the utility of such building blocks. The lipophilicity imparted by the undecyl chain can significantly influence the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
Undecan-2-amine is a valuable primary aliphatic amine with a well-defined chemical identity and established synthetic routes. Its characterization through modern spectroscopic and chromatographic techniques is straightforward, enabling robust quality control. As the demand for novel chemical entities in drug discovery continues to grow, versatile building blocks like undecan-2-amine will play an increasingly important role. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzetest.com [analyzetest.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemconnections.org [chemconnections.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. iosrphr.org [iosrphr.org]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
A Technical Guide to the Theoretical and Computational Analysis of 1-Methylundecylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylundecylamine, a primary aliphatic amine, presents a compelling case study for the integration of theoretical and computational chemistry in understanding molecular properties and reactivity. This guide provides a comprehensive overview of the methodologies employed to investigate this molecule, offering insights into its electronic structure, spectroscopic characteristics, and potential synthetic pathways. By bridging fundamental principles with practical applications, this document serves as a technical resource for researchers leveraging computational tools in chemical and pharmaceutical research.
Introduction: The Significance of this compound
This compound, also known as 2-aminoundecane, is a chiral primary amine with the chemical formula C₁₁H₂₅N.[1] Its structure, featuring a long aliphatic chain and a chiral center at the amine-bearing carbon, makes it an interesting candidate for studies in areas such as surfactant development and as a building block in organic synthesis. The presence of a primary amine group suggests its potential for a variety of chemical transformations and applications where lipophilicity and a reactive nucleophilic center are desired.
Understanding the fundamental properties of this compound at a molecular level is crucial for predicting its behavior in different chemical environments and for designing novel applications. Theoretical and computational chemistry offer a powerful lens through which to explore these properties, providing insights that complement and guide experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅N | [1] |
| Molecular Weight | 171.32 g/mol | [1] |
| CAS Number | 13205-56-6 | [1] |
| Boiling Point | 113 °C at 26 Torr | |
| LogP (Octanol/Water) | 3.9 (Predicted) | |
| pKa | 10.6 (Predicted) |
Theoretical Methodologies: A First-Principles Approach
The investigation of this compound's properties begins with the application of fundamental quantum mechanical principles. Density Functional Theory (DFT) stands out as a robust and widely used method for studying the electronic structure of molecules of this size, offering a balance between computational cost and accuracy.
The Power of Density Functional Theory (DFT)
DFT calculations are employed to determine the ground-state electronic structure of this compound. The choice of functional and basis set is paramount for obtaining reliable results. For long-chain alkylamines, functionals that incorporate dispersion corrections, such as B3LYP-D3, are often recommended to accurately model the weak intramolecular interactions that influence the molecule's conformation.[2] A basis set like 6-311+G(d,p) provides a good balance of flexibility and computational efficiency for systems of this nature.[3]
The insights gained from DFT calculations are manifold:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the dipole moment.
-
Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be compared with experimental data for validation.
-
Thermochemical Properties: Estimating the enthalpy of formation, Gibbs free energy, and other thermodynamic parameters.
Simulating Molecular Motion: Molecular Dynamics (MD)
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into:
-
Conformational Analysis: Identifying the accessible conformations of the flexible alkyl chain and their relative populations.
-
Solvation Effects: Understanding how the molecule interacts with different solvents, which is crucial for predicting its solubility and reactivity in solution.
-
Intermolecular Interactions: Simulating how multiple this compound molecules interact with each other in the liquid phase.
Force fields, such as OPLS-AA or CHARMM, are commonly used to describe the potential energy of the system in MD simulations of organic molecules.
Computational Workflow: From Structure to Properties
A systematic computational workflow is essential for a thorough investigation of this compound. The following diagram illustrates a typical workflow, from initial structure generation to the prediction of various properties and their validation against experimental data.
Figure 1: A representative computational workflow for the study of this compound.
Step-by-Step Protocol for DFT Calculations
-
Structure Preparation:
-
Generate an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP-D3/6-311+G(d,p)).
-
Ensure the optimization converges to a true minimum on the potential energy surface by confirming the absence of imaginary frequencies.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
The results provide the predicted vibrational frequencies (for IR and Raman spectra) and zero-point vibrational energy.
-
-
Property Calculation:
-
From the optimized geometry, calculate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charges.
-
Predict NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Synthesis and Experimental Validation
The accuracy of computational models relies on their validation against experimental data. This section outlines a plausible synthetic route to this compound and the spectroscopic techniques used for its characterization.
Synthesis via Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 2-undecanone.[4][5][6]
Figure 2: Synthetic workflow for this compound via reductive amination.
Experimental Protocol: Reductive Amination of 2-Undecanone
-
Imine Formation: In a round-bottom flask, dissolve 2-undecanone in a suitable solvent such as methanol. Add an excess of ammonia (e.g., as a solution in methanol or as ammonium acetate). The reaction is typically carried out at room temperature with stirring.
-
Reduction: To the solution containing the in situ formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. These reagents are selective for the reduction of the imine in the presence of the ketone.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by carefully adding water. Adjust the pH to basic (e.g., with NaOH) to deprotonate the ammonium salt.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Chiral Resolution: Isolating Enantiomers
Since this compound is chiral, the synthesis will produce a racemic mixture. The separation of enantiomers can be achieved through chiral resolution, a common method being the formation of diastereomeric salts with a chiral resolving agent like tartaric acid.[7]
Experimental Protocol: Chiral Resolution with Tartaric Acid
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, in the same solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Diastereomeric salts will form, and due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
-
Extraction: Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the purified enantiomer. The enantiomeric excess can be determined by chiral HPLC or by NMR using a chiral shift reagent.
Spectroscopic Characterization and Validation
The synthesized this compound should be characterized using various spectroscopic techniques. The experimental data can then be compared with the results from computational calculations for validation.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Data | Experimental Observation (from PubChem)[1] | Computational Prediction (Example) |
| ¹H NMR (CDCl₃, ppm) | δ ~2.7 (m, 1H, CH-NH₂), ~1.2-1.4 (m, 16H, CH₂), ~1.1 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃) | Predicted chemical shifts for each proton |
| ¹³C NMR (CDCl₃, ppm) | δ ~49 (CH-NH₂), ~39 (CH₂), ~32 (CH₂), ~30 (CH₂), ~26 (CH₂), ~23 (CH₂), ~23 (CH₃), ~14 (CH₃) | Predicted chemical shifts for each carbon |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1600 (N-H bend) | Calculated vibrational frequencies |
| Mass Spectrum (m/z) | Molecular ion peak at 171, base peak at 44 ([CH₃CHNH₂]⁺) | Predicted fragmentation pattern |
The close agreement between the experimental and computationally predicted spectra would validate the chosen theoretical models, lending confidence to their predictive power for other properties of this compound and related molecules.
Applications and Future Directions
The detailed understanding of this compound's properties, facilitated by the synergy of theoretical and experimental approaches, opens doors to various applications:
-
Drug Development: As a chiral building block, it can be incorporated into more complex molecules with potential biological activity. Its lipophilic nature can be advantageous for membrane permeability.
-
Material Science: Its amphiphilic character makes it a candidate for the formation of self-assembled monolayers and as a surfactant.
-
Catalysis: The amine group can act as a ligand for metal catalysts or as an organocatalyst itself.
Future computational studies could explore the reactivity of this compound in various chemical reactions, its interaction with biological targets, and the properties of its derivatives. The development of more accurate and efficient computational methods will continue to enhance our ability to design and understand molecules with desired functionalities.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By detailing the principles of DFT and MD simulations, outlining a systematic computational workflow, and providing protocols for synthesis and experimental validation, we have demonstrated the power of a combined computational and experimental approach. The insights gained from such studies are invaluable for advancing our understanding of this and other long-chain alkylamines, ultimately accelerating innovation in chemical synthesis, drug discovery, and materials science.
References
- Valadbeigi, Y., & Zamani, F. (2026). Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines. Physical Chemistry Research, 14(1), 61-70.
- Ronconi, C. M., & Carneiro, J. W. de M. (n.d.). Insights into the interactions of CO2 with amines: A DFT benchmark study. Physical Chemistry Chemical Physics.
- Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. In Computational Chemistry Methodology in Structural Biology and Materials Sciences (pp. 231-250). Apple Academic Press.
- Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. (n.d.). 2-Undecanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1-Methyldecylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Chiral resolution. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. 2-Undecanamine | C11H25N | CID 114476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines [physchemres.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Environmental fate and toxicity of 1-Methylundecylamine
An In-depth Technical Guide on the Environmental Fate and Ecotoxicity of 1-Methylundecylamine
Part 1: Introduction to this compound
This compound, a primary aliphatic amine with a twelve-carbon chain, belongs to a class of compounds used in various industrial applications, potentially including as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its long alkyl chain imparts significant lipophilicity, which is a key determinant of its environmental behavior and biological interactions. Understanding the environmental fate and toxicity of this compound is crucial for assessing its potential ecological risks.
Chemical Identity and Physicochemical Properties
| Property | Value (Estimated) | Significance |
| Chemical Structure | C12H27N | The long alkyl chain suggests low water solubility and high lipophilicity. |
| Molecular Weight | 185.35 g/mol | Influences diffusion and transport processes. |
| Water Solubility | Low | Expected to have limited distribution in the aqueous phase and a tendency to adsorb to organic matter. |
| Log Kow (Octanol-Water Partition Coefficient) | High | Suggests a potential for bioaccumulation in aquatic organisms. |
| Vapor Pressure | Low | Indicates a low tendency to volatilize into the atmosphere from water or soil. |
| pKa | ~10.6 | As a primary amine, it will be predominantly protonated and exist as a cation in acidic to neutral environmental pH ranges. |
Note: The values presented in this table are estimations based on the chemical structure of this compound and data from similar long-chain amines.
Lower aliphatic amines are generally soluble in water, but this solubility decreases as the carbon chain length increases due to the growing dominance of the hydrophobic alkyl group.[1][2]
Part 2: Environmental Fate of this compound
The environmental fate of a chemical describes its transport and transformation in the environment. For this compound, its fate is likely to be governed by its low water solubility, high affinity for organic matter, and the reactivity of its primary amine group.
Abiotic Degradation
2.1.1. Hydrolysis Primary aliphatic amines are generally stable to hydrolysis under typical environmental pH and temperature conditions. The carbon-nitrogen bond is not susceptible to cleavage by water in the absence of other reactive groups. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
2.1.2. Photodegradation Direct photodegradation of aliphatic amines is unlikely as they do not significantly absorb light in the environmentally relevant UV spectrum (>290 nm). However, indirect photodegradation can occur through reactions with photochemically generated reactive species in the atmosphere and water, such as hydroxyl radicals (•OH). While specific data for this compound is unavailable, other amine drugs have been shown to undergo indirect photodegradation in aqueous solutions under simulated sunlight.[3]
Biotic Degradation
2.2.1. Aerobic Biodegradation in Water and Soil The biodegradability of a substance is a critical factor in determining its persistence in the environment. For long-chain aliphatic compounds, the length and branching of the alkyl chain can influence the rate of biodegradation. While long alkyl chains can sometimes hinder microbial attack, they can also serve as a rich carbon source for microorganisms capable of beta-oxidation. Studies on other long-chain alkyl-containing compounds, such as certain ionic liquids, have shown that the presence of a long alkyl side chain can lead to significant primary biodegradation.[4]
Given its structure as a primary amine with a linear alkyl chain, it is plausible that this compound could undergo biodegradation by microorganisms in soil and water. The degradation would likely proceed via oxidation of the alkyl chain and deamination of the amine group. To definitively assess its biodegradability, standardized tests are required.
2.2.2. Experimental Protocol: OECD 301 Ready Biodegradability Test The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals.[5][6] A common method is the CO2 Evolution Test (OECD 301B).
Objective: To determine the extent and rate of mineralization of the test substance by aerobic microorganisms.
Methodology:
-
Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.
-
Test and Control Flasks: The test substance is added to the test flasks at a known concentration. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
CO2 Measurement: The CO2 produced from the mineralization of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified periodically by titration or with an inorganic carbon analyzer.
-
Data Analysis: The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window during the 28-day test period.[6]
Caption: Workflow for OECD 301B Ready Biodegradability Test.
Bioaccumulation
2.3.1. Assessment of Bioaccumulation Potential Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow suggests that a substance is lipophilic and may accumulate in the fatty tissues of organisms. Given the long alkyl chain of this compound, its Log Kow is expected to be high, indicating a potential for bioaccumulation. However, factors such as metabolism and elimination can significantly affect the actual extent of bioaccumulation.[7]
2.3.2. Experimental Protocol: OECD 305 Bioaccumulation in Fish The OECD 305 guideline describes a test to determine the bioconcentration factor (BCF) of a chemical in fish.[8][9]
Objective: To measure the uptake and depuration of a test substance by fish from water and to calculate the bioconcentration factor (BCF).
Methodology:
-
Test Organism: A suitable fish species, such as the zebrafish (Danio rerio), is selected.
-
Acclimation: Fish are acclimated to the test conditions.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days. Water and fish samples are taken at regular intervals and analyzed for the concentration of the test substance.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, untreated water for a depuration period. Fish are sampled and analyzed to determine the rate of elimination of the substance.
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to its concentration in the water at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[9]
Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.
Part 3: Ecotoxicity of this compound
Ecotoxicity testing evaluates the potential for a substance to cause harm to aquatic and terrestrial organisms. For this compound, its ecotoxicity is likely influenced by its surfactant-like properties due to the presence of a polar amine head and a long nonpolar alkyl tail.
Aquatic Ecotoxicity
A standard set of acute aquatic toxicity tests is typically conducted on algae, invertebrates, and fish to assess the potential impact on an aquatic ecosystem.
3.1.1. Toxicity to Algae Algae are primary producers in aquatic food webs, and inhibition of their growth can have cascading effects on the entire ecosystem.
3.1.2. Experimental Protocol: OECD 201 Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test assesses the effects of a substance on the growth of freshwater algae.[4][10]
Objective: To determine the concentration of a test substance that inhibits the growth of a selected algal species.
Methodology:
-
Test Organism: A rapidly growing algal species, such as Pseudokirchneriella subcapitata, is used.
-
Test Cultures: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Incubation: The cultures are incubated for 72 hours under constant illumination and temperature.
-
Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell density or biomass.
-
Data Analysis: The inhibition of growth is calculated relative to a control. The EC50 (the concentration causing a 50% reduction in growth) is determined.[7]
Caption: Workflow for OECD 201 Algal Growth Inhibition Test.
3.1.3. Toxicity to Aquatic Invertebrates Aquatic invertebrates, such as Daphnia magna, are a key component of aquatic ecosystems, serving as a food source for fish.
3.1.4. Experimental Protocol: OECD 202 Daphnia sp. Acute Immobilisation Test This test evaluates the acute toxicity of a substance to Daphnia.[11][12]
Objective: To determine the concentration of a test substance that immobilizes 50% of the exposed Daphnia (EC50).
Methodology:
-
Test Organism: Young daphnids (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a static test system for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.[13]
-
Data Analysis: The 48-hour EC50 is calculated.
Caption: Workflow for OECD 202 Daphnia Acute Immobilisation Test.
3.1.5. Toxicity to Fish Fish are often at the top of the aquatic food chain and are important indicators of ecosystem health.
3.1.6. Experimental Protocol: OECD 203 Fish, Acute Toxicity Test This test determines the acute lethal toxicity of a substance to fish.[14][15]
Objective: To determine the concentration of a test substance that is lethal to 50% of the exposed fish (LC50) over a 96-hour period.
Methodology:
-
Test Organism: A standard fish species, such as zebrafish (Danio rerio), is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50 is calculated using appropriate statistical methods.
Caption: Workflow for OECD 203 Fish Acute Toxicity Test.
Predicted Aquatic Toxicity of this compound
| Trophic Level | Endpoint | Predicted Toxicity | Rationale |
| Algae | 72h EC50 | High | The surfactant-like properties can disrupt cell membranes. |
| Invertebrates | 48h EC50 | High | Similar to algae, membrane disruption is a likely mode of action. |
| Fish | 96h LC50 | High | Cationic surfactants are known to be toxic to fish. |
Note: The predicted toxicity is based on the general toxicity of long-chain cationic surfactants and has not been experimentally confirmed for this compound. Quantitative Structure-Activity Relationship (QSAR) models for aliphatic amines often show a correlation between hydrophobicity (log Kow) and toxicity.[16]
Part 4: Risk Assessment and Conclusion
Integrated Environmental Risk Assessment (Qualitative)
Based on the predicted properties, this compound is likely to be a substance of potential environmental concern. Its low water solubility and high log Kow suggest that it will partition to sediment and biota. If it is not readily biodegradable, it could persist in these compartments. The predicted high aquatic toxicity indicates that even at low concentrations in the water column, it could pose a risk to aquatic organisms.
Data Gaps and Future Research Needs
To provide a definitive risk assessment for this compound, the following experimental data are needed:
-
Experimentally determined physicochemical properties (water solubility, log Kow, vapor pressure).
-
Results from a ready biodegradability test (e.g., OECD 301).
-
Results from a bioaccumulation study in fish (e.g., OECD 305).
-
Acute aquatic toxicity data for algae, daphnids, and fish (OECD 201, 202, and 203).
-
Chronic aquatic toxicity studies if the substance is found to be persistent or bioaccumulative.
-
Terrestrial toxicity data if significant exposure to the terrestrial environment is anticipated.
Conclusion
While this guide provides a scientifically grounded prediction of the environmental fate and toxicity of this compound based on its chemical structure and data from analogous substances, it is crucial to emphasize the need for empirical data. The potential for persistence, bioaccumulation, and high aquatic toxicity highlights the importance of conducting a thorough environmental risk assessment for this compound before any large-scale production or use. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a clear roadmap for generating the necessary data to ensure a comprehensive understanding of the environmental risks associated with this compound.
Part 5: References
-
Chen, Y., Hu, C., Hu, X., & Qu, J. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2760-2765. [Link]
-
OECD. (2004). Test No. 202: Daphnia sp. Acute Immobilisation Test. OECD Publishing. [Link]
-
Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2012). The biodegradation of ionic liquids–the view from a chemical structure perspective. Current Organic Chemistry, 16(15), 1745-1773. [Link]
-
OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing. [Link]
-
Gobas, F. A. P. C., & Morrison, H. A. (2000). Bioconcentration and biomagnification in the aquatic environment. In Handbook of property estimation methods for chemicals (pp. 189-231). CRC press.
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Publishing. [Link]
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]
-
Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
-
Fera. (n.d.). Freshwater Algal and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. Retrieved from [Link]
-
Testing Laboratory. (2026, January 9). OECD 202 Daphnia Acute Immobilisation Test. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link]
-
Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. Retrieved from [Link]
-
BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from [Link]
-
Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. Retrieved from [Link]
-
OECD. (2017). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Publishing. [Link]
-
OECD. (2021). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]
-
Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. Retrieved from [Link]
-
Scymaris. (n.d.). Marine Fish Acute Toxicity Test. Retrieved from [Link]
-
OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
-
OECD. (n.d.). Test No. 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link]
-
Schultz, T. W., Sinks, G. D., & Cronin, M. T. (2002). QSARs for selected aliphatic and aromatic amines. SAR and QSAR in Environmental Research, 13(1), 17-30. [Link]
-
Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]
-
Fraunhofer IME. (n.d.). Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]
-
Beldi, H., & Marouani, A. (2014). Inhibition of Tetrahymena pyriformis growth by Aliphatic Alcohols and Amines: a QSAR Study. Algerian Journal of Environmental Science and Technology, 1(1), 1-7. [Link]
-
Unacademy. (n.d.). Amines: Chemical and Physical Properties. Retrieved from [Link]
-
Netzeva, T. I., Schultz, T. W., Aptula, A. O., & Cronin, M. T. D. (2003). Partial Least Squares Modelling of the Acute Toxicity of Aliphatic Compounds to Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 14(4), 245-257. [Link]
-
BrainKart. (2021, July 4). Physical and Chemical properties of amines. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Khan Academy. (2025, July 28). Physical properties of amines | Amines | Grade 12 | Chemistry | Khan Academy [Video]. YouTube. [Link]
-
Farahani, M., & Ghasemi, J. (2019). QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods. Combinatorial chemistry & high throughput screening, 22(5), 317–325. [Link]
-
Kim, H. Y., Park, Y., & Lee, J. (2019). Applicability of QSAR Models for Acute Aquatic Toxicity under the Act on Registration, Evaluation, etc. of Chemicals in the Republic of Korea. International journal of environmental research and public health, 16(16), 2949. [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. byjus.com [byjus.com]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 5. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 6. oecd.org [oecd.org]
- 7. content.fera.co.uk [content.fera.co.uk]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. testinglab.com [testinglab.com]
- 15. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 16. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for 1-Methylundecylamine as a Corrosion Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 1-Methylundecylamine as a potent corrosion inhibitor, particularly for mild steel in acidic environments. We delve into the fundamental mechanisms of action, detailing the electrochemical and physical processes that afford protection. This guide presents detailed, field-proven protocols for evaluating inhibitor performance using gravimetric and electrochemical techniques. The content is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Introduction: The Role of Aliphatic Amines in Corrosion Mitigation
Corrosion is a persistent challenge in numerous industrial applications, leading to significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, especially in acidic media used for processes like industrial cleaning, pickling, and oil well acidizing.[2][3]
Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[4][5][6] The efficacy of these inhibitors is largely dependent on their molecular structure. Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, are particularly effective as they can readily donate electrons to the vacant d-orbitals of the metal, facilitating a strong adsorption bond.[2][7]
This compound, a long-chain aliphatic amine, is a compelling candidate for corrosion inhibition. Its molecular structure features two key components:
-
The Amine Headgroup (-NH₂): The nitrogen atom possesses a lone pair of electrons, which serves as the primary active center for adsorption onto the metal surface.
-
The Long Alkyl Tail (C₁₂H₂₅): This hydrophobic chain extends away from the metal surface, forming a dense, non-polar barrier that repels aqueous corrosive species.
This guide will explore the theoretical underpinnings of its function and provide practical protocols for its evaluation.
Mechanism of Inhibition: A Dual-Action Approach
The protective action of this compound on a metal surface (e.g., mild steel in HCl) is not a simple coating but a dynamic electrochemical process. The inhibitor molecules displace adsorbed water molecules and form a self-assembling protective film.[8] This inhibition occurs via a mixed mechanism, influencing both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][9][10]
The adsorption process can be classified as:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine in the acidic solution (R-NH₃⁺). This process is generally associated with lower adsorption energies and may decrease in efficacy at higher temperatures as molecules desorb.[11]
-
Chemisorption: This involves direct coordinate bonding (electron sharing) between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the iron atoms on the steel surface. This forms a more stable and robust protective layer.[12]
The dominant adsorption mechanism is influenced by factors such as the inhibitor's concentration, the temperature, and the composition of the corrosive medium.[9]
Visualization of Inhibition Mechanism
Caption: Corrosion inhibition mechanism of this compound on a steel surface.
Quantitative Performance Evaluation: Protocols
To validate the efficacy of this compound, a combination of gravimetric and electrochemical methods is recommended. These techniques provide complementary data on the inhibitor's performance.
Protocol: Weight Loss (Gravimetric) Measurement
This fundamental method provides a direct measure of metal loss over time.
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel coupons.
Materials:
-
Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.1cm)
-
1M Hydrochloric Acid (HCl)
-
This compound
-
Acetone, Ethanol
-
Distilled water
-
Abrasive papers (e.g., 200, 400, 600, 800 grit)
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons sequentially with abrasive papers to achieve a smooth, uniform surface.
-
Degreasing & Rinsing: Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and then distilled water.
-
Drying & Weighing: Dry the coupons thoroughly in a warm air stream or desiccator. Accurately weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W₁).
-
Solution Preparation: Prepare a blank solution of 1M HCl. Prepare test solutions of 1M HCl containing various concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).
-
Immersion: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed in the solution. Conduct one test in the blank solution and others in the inhibitor solutions.
-
Exposure: Place the beakers in a water bath set to the desired temperature (e.g., 303 K) for a fixed duration (e.g., 6 hours).[13]
-
Post-Immersion Cleaning: After the immersion period, carefully remove the coupons. Rinse with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again, and finally rinse with acetone.
-
Final Weighing: Dry the cleaned coupons and re-weigh them accurately. Record this as the final weight (W₂).
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) Where:
-
ΔW = Weight Loss (W₁ - W₂) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the rate in the presence of the inhibitor.
Protocol: Electrochemical Analysis
Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat/Frequency Response Analyzer
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Mild steel coupon with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode as described in the weight loss protocol (steps 1-3). Mount it in an electrode holder, exposing a known surface area (e.g., 1 cm²).
-
Cell Setup: Assemble the three-electrode cell with the prepared solutions (blank and inhibitor-containing).
-
Open Circuit Potential (OCP): Immerse the electrodes and monitor the OCP for approximately 30-60 minutes until a stable potential is reached. This ensures the system is at equilibrium before measurements.[13]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC sinusoidal voltage perturbation (e.g., 10 mV) at the OCP.
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
The resulting data is typically plotted as a Nyquist plot (Z_imaginary vs. Z_real). An increase in the diameter of the semicircle in the Nyquist plot indicates increased corrosion resistance.[7][14]
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Plot the resulting current density (log i) versus potential (E).
-
This provides the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa and βc).[9][15]
-
Data Analysis:
-
From EIS: The charge transfer resistance (R_ct) is determined by fitting the data to an equivalent circuit model. A higher R_ct value signifies better corrosion protection. IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
From PDP: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes to the corrosion potential. A lower i_corr indicates better inhibition. IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
Expected Results & Data Interpretation
The inhibition efficiency of this compound is expected to increase with its concentration, as more molecules become available to adsorb and cover the metal surface.[10][16][17] However, efficiency may decrease at elevated temperatures due to the increased kinetic energy of the molecules, which can favor desorption.[9][11]
Sample Data Table
| Inhibitor Conc. (ppm) | Method | Corrosion Rate (mm/y) | R_ct (Ω·cm²) | i_corr (μA/cm²) | Inhibition Efficiency (IE %) |
| 0 (Blank) | WL / PDP | 12.5 | - | 1150 | - |
| 0 (Blank) | EIS | - | 45 | - | - |
| 200 | WL / PDP | 2.1 | - | 195 | 83.2% |
| 200 | EIS | - | 280 | - | 83.9% |
| 500 | WL / PDP | 1.0 | - | 90 | 92.0% |
| 500 | EIS | - | 580 | - | 92.2% |
| 1000 | WL / PDP | 0.6 | - | 55 | 95.2% |
| 1000 | EIS | - | 1120 | - | 95.9% |
Note: Data is illustrative and based on typical trends for aliphatic amine inhibitors.
Experimental Workflow Visualization
A systematic workflow is crucial for obtaining reliable and comparable results.
Caption: A generalized workflow for evaluating corrosion inhibitor performance.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. Its effectiveness stems from the synergistic action of its amine functional group, which anchors to the metal surface, and its long hydrocarbon tail, which forms a dense protective barrier. By following the detailed gravimetric and electrochemical protocols outlined in this guide, researchers can systematically and accurately quantify its performance, investigate its mechanism of action, and optimize its application for various industrial scenarios. The self-validating nature of combining both weight loss and electrochemical techniques ensures a high degree of confidence in the experimental findings.
References
-
Al-Amiery, A. A., et al. (2018). Electrochemical studies of novel corrosion inhibitor for mild steel in 1 M hydrochloric acid. Results in Physics. [Link]
-
Various Authors. (2025). Quantum chemical calculation for the inhibitory effect of compounds. ResearchGate. [Link]
-
Chaouket, L., et al. (2011). Electrochemical study of the corrosion behaviour of iron in presence of new inhibitor in 1 M HCl. ResearchGate. [Link]
-
Sikemi, et al. (2019). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Unicross Journal of Science, Engineering and Technology. [Link]
-
Cao, H., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide i. International Journal of Electrochemical Science. [Link]
-
Essien, N. B., et al. (2024). Experimental, Quantum chemical and IR spectroscopy studies on the corrosion inhibition of mild steel by 3,5-dimethyl-4-nitroisoxazole. Journal of Materials and Environmental Science. [Link]
-
Hassan, H. B. (2017). Methylamine As Corrosion Inhibitors For Carbon Steel In Hydrochloric Acid Solutions. IOSR Journal of Applied Chemistry. [Link]
-
Iroha, B. E., & James, A. O. (2023). Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M. Chemistry Research Journal. [Link]
-
Qasim, M. K. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]
-
Loto, R. T. (2017). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. PubMed. [Link]
-
Loto, C. A., & Loto, R. T. (2018). Recent Natural Corrosion Inhibitors for Mild Steel: An Overview. ResearchGate. [Link]
-
El-Sayed, A. (2000). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Materials Chemistry and Physics. [Link]
-
Hsissou, R., et al. (2020). Inhibition of Mild Steel Corrosion in 1M Hydrochloric Medium by the Methanolic Extract of Ammi visnaga L. Lam Seeds. International Journal of Corrosion. [Link]
-
Bereket, G., & Yurt, A. (2015). Inhibition effect of 1-ethyl-3-methylimidazolium dicyanamide against steel corrosion. ResearchGate. [Link]
-
Cao, H., et al. (2020). Electrochemical and Computational Studies on the Corrosion Inhibition of Mild Steel by 1-Hexadecyl-3-methylimidazolium Bromide in HCl Medium. ResearchGate. [Link]
-
Verma, D. K., et al. (2021). Melamine derivatives as effective corrosion inhibitors for mild steel in acidic solution: Chemical, electrochemical, surface and DFT studies. ResearchGate. [Link]
-
Salim, R., et al. (2023). Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and computational studies. Arabian Journal of Chemistry. [Link]
-
Mobin, M., et al. (2022). Experimental and theoretical investigation of mild steel corrosion control in acidic solution by Ranunculus arvensis and Glycine max extracts as novel green inhibitors. Scientific Reports. [Link]
-
Prathap, S. J., et al. (2022). Use of Trochodendron Aralioides Extract as Green Corrosion Inhibitor for Mild Steel in 1M HCl Solutions. MDPI. [Link]
-
El Aatiaoui, A., et al. (2024). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid. Scientific Reports. [Link]
-
Joseph, K., et al. (2018). Inhibition of mild steel corrosion in 1 M hydrochloric acid by 4-(N,N-dimethylaminobenzilidine)-3-mercapto-6-methyl-1,2,4-triazin(4H)-5-one (DAMMT). ResearchGate. [Link]
-
Ariffin, S. H., et al. (2024). CORROSION INHIBITION STUDY OF CARBOXYMETHYL CELLULOSE- IONIC LIQUID VIA ELECTROCHEMICAL AND MACHINE LEARNING TECHNIQUE. Malaysian Journal of Analytical Sciences. [Link]
-
He, J., et al. (2022). Electrochemical Study of Corrosion Inhibition Behavior of Dehydroabietylamine Against Mild Steel in 1 M HCl. ResearchGate. [Link]
-
El-Hajjaji, F., et al. (2016). Thyme as a natural corrosion inhibitor for iron in HCl solutions. ResearchGate. [Link]
-
Wang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. [Link]
-
Karami, Z., & Khodaei, M. M. (2023). Synthesis and application of MIL-101-NH2-CC/Melamine@Co as a heterogeneous catalyst for preparation of 2,4,5-trisubstituted imidazoles and reduction of methylene blue. ResearchGate. [Link]
-
Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical investigation of mild steel corrosion control in acidic solution by Ranunculus arvensis and Glycine max extracts as novel green inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
1-Methylundecylamine: A Versatile Chiral Reagent in Modern Organic Synthesis
Introduction
In the landscape of asymmetric synthesis, the demand for efficient and selective chiral reagents is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] 1-Methylundecylamine, a chiral primary amine featuring a long aliphatic chain, emerges as a valuable and versatile tool for synthetic chemists. Its unique structural combination of a chiral center directly attached to the nitrogen atom and a lipophilic dodecyl chain imparts distinct properties that can be exploited in a variety of organic transformations. This technical guide provides an in-depth exploration of the applications of this compound as a reagent in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
While specific, documented protocols for this compound are not extensively reported in peer-reviewed literature, its structural similarity to other well-studied chiral primary amines allows for the confident adaptation of established methodologies. This guide will therefore present robust protocols based on analogous systems, providing a strong foundation for the practical application of this compound in the laboratory.
Physicochemical Properties and Synthetic Rationale
The efficacy of this compound in asymmetric synthesis is rooted in its fundamental physicochemical characteristics.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₁₂H₂₇N | |
| Molecular Weight | 185.35 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Chirality | Exists as (R) and (S) enantiomers | Enables enantioselective transformations. |
| Basicity (pKa) | ~10.6 (estimated) | Acts as a chiral base to form diastereomeric salts with racemic acids. |
| Solubility | Soluble in organic solvents, insoluble in water. | Facilitates reactions in non-polar media and simplifies work-up procedures. |
| Lipophilicity | High, due to the C₁₁ alkyl chain. | Can enhance solubility of reaction intermediates in organic solvents and influence crystallization properties of diastereomeric salts. |
The long alkyl chain of this compound can be a key determinant in the success of a resolution. It can influence the crystal lattice packing of diastereomeric salts, potentially leading to better separation through crystallization.
Application I: Classical Resolution of Racemic Carboxylic Acids
One of the most fundamental and widely practiced applications of chiral amines is the resolution of racemic carboxylic acids.[2][3] This method relies on the formation of diastereomeric salts, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Causality of Experimental Choices
The choice of a chiral resolving agent is critical for a successful separation. This compound, as a primary amine, readily forms salts with carboxylic acids. The selection of the (R) or (S) enantiomer of the amine will determine which enantiomer of the acid preferentially crystallizes. The solvent system is equally crucial; it must be chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal.
Experimental Workflow: Resolution of a Racemic Carboxylic Acid
Detailed Protocol: Resolution of Racemic Ibuprofen
This protocol is adapted from established procedures for the resolution of carboxylic acids using chiral amines.
Materials:
-
Racemic Ibuprofen (1.00 g, 4.85 mmol)
-
(R)-1-Methylundecylamine (0.90 g, 4.85 mmol)
-
Methanol (15 mL)
-
Diethyl ether (30 mL)
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: In a 100 mL Erlenmeyer flask, dissolve racemic ibuprofen in 15 mL of methanol. In a separate beaker, dissolve (R)-1-methylundecylamine in 30 mL of diethyl ether.
-
Slowly add the amine solution to the stirred ibuprofen solution at room temperature. A white precipitate should begin to form.
-
Stir the mixture for 1 hour at room temperature, then cool in an ice bath for 1 hour to maximize crystallization.
-
Fractional Crystallization: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold diethyl ether. This solid is the less soluble diastereomeric salt.
-
Liberation of the Enantiopure Acid: Suspend the collected solid in 20 mL of water and add 1 M HCl dropwise with vigorous stirring until the pH is ~2.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Recovery of the Resolving Agent: To the aqueous layer from step 5, add 1 M NaOH until the pH is ~12. Extract with diethyl ether (3 x 20 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to recover the (R)-1-methylundecylamine.
Self-Validation: The enantiomeric excess (ee) of the resolved ibuprofen should be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value for enantiopure ibuprofen. The recovery of the chiral amine can be assessed by its mass and purity (e.g., by NMR or GC).
Application II: Dynamic Kinetic Resolution (DKR) of Primary Amines
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product.[5][6][7][8] This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For primary amines, chemoenzymatic DKR, which utilizes a lipase for the resolution and a metal catalyst for the racemization, is a well-established and efficient method.
Causality of Experimental Choices
In the DKR of primary amines, the choice of enzyme, racemization catalyst, and acyl donor are all interconnected and crucial for success.
-
Enzyme: Lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are frequently used for their ability to selectively acylate one enantiomer of a racemic amine.
-
Racemization Catalyst: A key challenge in the DKR of amines is their tendency to inhibit metal catalysts. Palladium-based nanocatalysts have shown great promise as they are less prone to deactivation.
-
Acyl Donor: The acyl donor must be compatible with both the enzyme and the racemization catalyst. Simple esters like ethyl acetate can serve as both the solvent and the acyl donor.
Logical Relationship: The DKR Cycle
Detailed Protocol: DKR of a Racemic Primary Amine
This protocol is based on established methods for the DKR of primary amines using a palladium nanocatalyst and a lipase.
Materials:
-
Racemic this compound (1.00 g, 5.39 mmol)
-
Palladium nanocatalyst on a support (e.g., Pd/AlO(OH), 50 mg)
-
Immobilized Candida antarctica lipase B (Novozym 435, 200 mg)
-
Ethyl Acetate (20 mL)
-
Molecular sieves (4 Å, 1 g)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask, add the palladium nanocatalyst, Novozym 435, and molecular sieves.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon).
-
Add ethyl acetate followed by the racemic this compound via syringe.
-
Reaction: Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the resulting amide. The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalysts and molecular sieves.
-
Wash the solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude acylated product.
-
Purification: The resulting amide can be purified by column chromatography. The enantiomeric excess should be determined by chiral HPLC.
Conclusion and Future Outlook
This compound, with its distinct chiral and lipophilic character, represents a valuable reagent in the toolkit of the modern synthetic chemist. While specific literature precedence is emerging, the principles outlined in this guide for classical resolution and dynamic kinetic resolution provide a robust framework for its successful implementation. The long alkyl chain may offer unique advantages in modulating solubility and crystallinity, potentially leading to more efficient separations. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the exploration and application of versatile chiral reagents like this compound will undoubtedly play an increasingly important role. Further research into its use as a chiral auxiliary or in organocatalysis could unveil even broader utility.
References
-
Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic kinetic resolution of primary amines with a recyclable Pd nanocatalyst for racemization. Organic Letters, 9(6), 1157–1159. [Link]
-
Paly, M., & de la Fuente, M. (2012). Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters, 14(24), 6294–6297. [Link]
-
Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]
-
Enantioselective Synthesis of Alcohols and Amines: The Hayashi Oxylipin Synthesis. (2018). Organic Chemistry Portal. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2017). National Institutes of Health. [Link]
-
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Dynamic kinetic resolution of primary amines with a recyclable Pd nanocatalyst for racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 8. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
Gas chromatography-mass spectrometry (GC-MS) method for 1-Methylundecylamine.
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Methylundecylamine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated method for the analysis of this compound (also known as 2-aminotridecane) using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of primary alkylamines like this compound is notoriously difficult due to their high polarity and low volatility, which often results in poor chromatographic peak shape and low sensitivity. This protocol overcomes these challenges through a straightforward and effective derivatization strategy using trifluoroacetic anhydride (TFAA), converting the polar primary amine into a less polar, more volatile, and thermally stable trifluoroacetyl derivative. This application note provides a complete workflow, including sample preparation from biological matrices, a step-by-step derivatization procedure, optimized GC-MS parameters, and method validation guidelines for researchers, scientists, and drug development professionals.
Introduction: The Challenge and Solution for Amine Analysis
This compound is a primary alkylamine of interest in various fields of chemical and pharmaceutical research. However, its analysis by gas chromatography presents significant hurdles. The primary amino group (-NH2) is highly polar and capable of strong hydrogen bonding. This leads to undesirable interactions with the active sites in the GC inlet and column, resulting in broad, tailing peaks and poor quantitative accuracy.[1]
To achieve reliable and sensitive analysis, a chemical modification process known as derivatization is essential.[2] Derivatization converts the polar amine into a derivative with improved properties for GC analysis. The key advantages of this approach include:
-
Increased Volatility: Derivatives are more easily vaporized in the GC inlet, allowing for analysis at lower temperatures and minimizing thermal degradation.[1]
-
Improved Peak Shape: The process masks the active hydrogen atoms, reducing interactions with the GC system and producing sharp, symmetrical chromatographic peaks.[1]
-
Enhanced Sensitivity: The introduction of fluorine atoms, as with TFAA derivatization, can increase the sensitivity of mass spectrometric detection.[1]
This document outlines a complete method centered on acylation with trifluoroacetic anhydride (TFAA), a proven and efficient reagent for the derivatization of primary amines, ensuring high-quality data for research and development applications.[3]
Principle of the Method
The analytical workflow is a multi-step process designed to isolate this compound from its matrix, derivatize it for enhanced chromatographic performance, and perform sensitive quantification by GC-MS. The core of the method is the Schotten-Baumann reaction, where the primary amine is acylated with TFAA under basic conditions to form its N-(1-methylundecyl)trifluoroacetamide derivative. This derivative is then separated from other components on a non-polar capillary GC column and detected by a mass spectrometer operating in either full scan mode for qualitative confirmation or Selected Ion Monitoring (SIM) mode for high-sensitivity quantitative analysis.
Workflow Overview
Caption: End-to-end workflow for the GC-MS analysis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound (2-Aminotridecane) standard
-
Trifluoroacetic anhydride (TFAA)
-
Methanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Acetonitrile, HPLC grade
-
Sodium Hydroxide (NaOH) solution, 1 M
-
Hydrochloric Acid (HCl) solution, 1 M
-
Anhydrous Sodium Sulfate
-
Deionized Water
Instrumentation and Consumables
-
GC-MS System : A standard gas chromatograph equipped with a mass selective detector.
-
Autosampler : For automated, precise injections.
-
GC Column : A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Vials : 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Pipettes : Calibrated precision pipettes.
-
Nitrogen Evaporator : For solvent evaporation.
-
Heating Block or Oven : For the derivatization reaction.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A typical concentration range would be 10 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for a 1 mL biological sample (e.g., plasma). For other matrices, optimization may be required.[4][5]
-
Aliquot Sample: Pipette 1 mL of the sample into a 15 mL polypropylene tube.
-
Alkalinize: Add 100 µL of 1 M NaOH to the sample to adjust the pH to >10. This deprotonates the amine, making it soluble in organic solvents. Vortex for 30 seconds.
-
Extraction: Add 5 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying and Evaporation: Add a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
The dried extract is now ready for derivatization. The same procedure should be applied to an aliquot of each calibration standard that has been evaporated to dryness.
-
Reconstitute: Add 100 µL of ethyl acetate to the dried extract/standard and vortex to dissolve the residue.
-
Add Reagent: Add 50 µL of trifluoroacetic anhydride (TFAA).[1][3]
-
React: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[1]
-
Cool: Allow the vial to cool to room temperature.
-
Final Evaporation: Evaporate the contents to dryness under a gentle stream of nitrogen to remove excess TFAA and solvent.
-
Final Reconstitution: Reconstitute the derivatized sample in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is used for trace analysis to ensure maximum transfer of analyte to the column. |
| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column. |
| Oven Program | Initial: 80°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min | A temperature ramp allows for separation of components with different boiling points.[6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ion Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS. |
| Data Acquisition | ||
| Full Scan Mode | m/z 50-450 | Used for method development and qualitative identification of the derivatized analyte. |
| SIM Mode | See Table 2 | Used for quantitative analysis to maximize sensitivity by monitoring specific, characteristic ions. |
Table 1: Recommended GC-MS parameters for the analysis of derivatized this compound.
Expected Results and Performance
Expected Mass Spectrum
The electron ionization mass spectrum of the underivatized this compound (2-aminotridecane, C₁₃H₂₉N, MW: 199.4) is expected to show a prominent fragment at m/z 44, resulting from alpha-cleavage adjacent to the nitrogen atom.[7]
Upon derivatization with TFAA, the molecular weight increases to 295.3 g/mol (C₁₅H₂₈F₃NO). The mass spectrum of the derivative will be significantly different. Key expected ions include:
| Ion Type | Predicted m/z | Description |
| Molecular Ion [M]⁺ | 295 | Represents the intact ionized molecule. May be low in abundance. |
| [M-CH₃]⁺ | 280 | Loss of a methyl group from the amine end. |
| [M-C₁₁H₂₃]⁺ | 140 | Cleavage of the long alkyl chain, a characteristic fragment. |
| Fragment | 69 | Represents the [CF₃]⁺ ion, characteristic of TFA derivatives. |
Table 2: Predicted key ions for the TFAA derivative of this compound for use in SIM mode. The most abundant and specific ions should be chosen for quantification (quantifier) and confirmation (qualifiers).
Method Validation
A full validation should be performed to ensure the method is fit for purpose. The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. |
| Accuracy | Recovery of 85-115% for QC samples.[8][9] |
| Precision | Relative Standard Deviation (RSD) ≤ 15%.[9] |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[6] |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix samples. |
Table 3: Typical validation parameters and acceptance criteria for the bioanalytical method.
Conclusion
The GC-MS method detailed in this application note provides a sensitive, robust, and reliable means for the quantitative analysis of this compound. The described liquid-liquid extraction and trifluoroacetic anhydride derivatization protocol effectively overcomes the inherent challenges of analyzing polar primary amines, leading to excellent chromatographic performance and high-quality data suitable for demanding research and drug development environments.
References
-
Donike, M. (1973). Acylation with Acetic Anhydride. Journal of Chromatography A, 78(2), 273-279. Available at: [Link]
-
Huang, R. J., Li, W., Wang, Y. R., Wang, Q. Y., Jia, W. T., Ho, K. F., ... & Hoffmann, T. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2027-2035. Available at: [Link]
-
Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity (pp. 212-238). Royal Society of Chemistry. Available at: [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Available at: [Link]
-
Liu, D., Zhang, Y., Liu, Y., Wang, X., & He, K. (2018). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment, 176, 137-144. Available at: [Link]
-
Huang, R. J., Li, W., Wang, Y. R., Wang, Q. Y., Jia, W. T., Ho, K. F., ... & Hoffmann, T. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques Discussions, 7(3), 2413-2442. Available at: [Link]
-
ResearchGate. (2014). (PDF) Determination of alkylamines in atmospheric aerosol particles: A comparison of gas chromatography-mass spectrometry and ion chromatography approaches. Available at: [Link]
-
Liew, S. T., & Saad, B. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 50. Available at: [Link]
-
Kusch, P., Knupp, G., Hergarten, M., & Kozupa, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-225. Available at: [Link]
-
NIST. (n.d.). 1-Methyldodecylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
-
American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 3-28. Available at: [Link]
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
dos Santos, M. K., de Souza, L. M., & Jackson, G. P. (2019). Evaluation of the Presence of 1,3-Dimethylamylamine in Pelargonium Leaves and Essential Oils by Mass Spectrometric and Chromatographic Methods. Chromatographia, 82(6), 967-975. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. h-brs.de [h-brs.de]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. 1-Methyldodecylamine [webbook.nist.gov]
- 8. AMT - Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatographyâmass spectrometry and ion chromatography approaches [amt.copernicus.org]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Note & Protocol: High-Sensitivity Quantification of 1-Methylundecylamine in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust, sensitive, and selective method for the quantitative analysis of 1-Methylundecylamine (also known as 2-Aminoundecane) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Aliphatic primary amines like this compound are challenging to analyze due to their lack of a UV chromophore and their tendency for poor chromatographic peak shape on traditional reversed-phase columns.[1] This protocol overcomes these challenges by employing a direct analysis approach without derivatization, utilizing a simple and efficient liquid-liquid extraction (LLE) for sample preparation and optimized chromatographic conditions to ensure symmetric peaks and reliable quantification. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and is suitable for use in research, clinical, and drug development settings.[2][3]
Introduction
This compound is a primary aliphatic amine with potential applications in pharmaceutical and chemical synthesis. Accurate quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. The physicochemical properties of long-chain aliphatic amines present distinct analytical hurdles. Their high pKa necessitates careful pH control during sample extraction and chromatography, while their low polarity can lead to strong, undesirable interactions with silica-based stationary phases.
LC-MS/MS is the technology of choice for this application due to its inherent selectivity and sensitivity, which allows for direct analysis without the need for chemical derivatization.[4] This method utilizes the widely adopted Multiple Reaction Monitoring (MRM) scan mode, which provides exceptional specificity by monitoring a predefined precursor-to-product ion transition, effectively eliminating background interference from complex biological matrices.[4] This document provides a comprehensive, step-by-step protocol from sample preparation to data analysis, grounded in established scientific principles and validated to meet rigorous international standards.
Analyte Properties
Understanding the chemical properties of this compound is fundamental to developing a successful analytical method. Its basicity and hydrophobicity are key drivers for the choices made in sample preparation and chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅N | Cheméo[5] |
| Molecular Weight | 171.32 g/mol | Cheméo[5] |
| Common Names | 2-Undecylamine, 2-Aminoundecane | Cheméo[5] |
| Octanol/Water Partition Coefficient (logP) | 3.474 | Cheméo[5] |
| Predicted Boiling Point | 523.17 K (250.02 °C) | Cheméo[5] |
Experimental Protocol
Materials and Reagents
-
Standards: this compound reference standard (>98% purity), this compound-d3 (internal standard, IS).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: Formic acid (FA, LC-MS grade, ~99%), Ammonium hydroxide (NH₄OH, ACS grade).
-
Biological Matrix: Blank human plasma, stored at -80 °C.
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC system or equivalent.[6][7]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS system or equivalent, equipped with an Agilent Jet Stream (AJS) electrospray ionization (ESI) source.[7]
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent.
Preparation of Standards and Samples
Rationale: Stock solutions are prepared in methanol to ensure solubility. Working standards are diluted in a water/methanol mixture to maintain compatibility with the aqueous plasma matrix. The internal standard (IS) is crucial for correcting variability during sample preparation and ionization.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of this compound and its deuterated internal standard (IS) into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stocks are stable for at least 6 months at -20 °C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 1 mg/mL stock solution with 50:50 (v/v) Methanol:Water to prepare working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS stock solution with 50:50 (v/v) Methanol:Water.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust technique for cleaning up biological samples.[1] For a basic analyte like this compound, the sample pH is raised significantly above its pKa (~10.6). This neutralizes the amine's charge, making it less water-soluble and forcing it to partition into a non-polar organic solvent like MTBE. This efficiently separates the analyte from polar matrix components like proteins and salts.[8]
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 2 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix sample. Vortex briefly.
-
Add 50 µL of 1 M Ammonium Hydroxide to each tube to alkalinize the sample. Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Cap and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (~900 µL) to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Transfer the reconstituted solution to an autosampler vial for LC-MS/MS analysis.
Analytical Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
LC-MS/MS Method Parameters
Rationale for LC Method: A C18 column is used for reversed-phase chromatography, suitable for retaining the hydrophobic alkyl chain of the analyte. A gradient elution starting with a high aqueous phase allows for the retention of the polar amine. The addition of formic acid to the mobile phase serves two purposes: it acidifies the mobile phase to ensure the primary amine is protonated ([M+H]⁺), which is required for positive mode ESI, and it improves peak shape by minimizing interactions with residual silanols on the column surface.
Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |
Rationale for MS Method: Electrospray ionization in positive mode (ESI+) is ideal for amines, which readily accept a proton. For MRM, the precursor ion is the protonated molecule ([M+H]⁺). The product ions are generated via collision-induced dissociation (CID). The most common fragmentation pathway for aliphatic amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen.[9][10] This predictable fragmentation allows for the selection of highly specific and sensitive MRM transitions.
Table 2: Mass Spectrometry Conditions | Parameter | Setting | | :--- | :--- | | Ionization Mode | ESI Positive (ESI+) | | Gas Temperature | 300 °C | | Gas Flow | 8 L/min | | Nebulizer Pressure | 45 psi | | Sheath Gas Temp | 350 °C | | Sheath Gas Flow | 11 L/min | | Capillary Voltage | 3500 V | | Scan Type | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | | | this compound (Quantifier) | 172.2 | 44.1 | 15 | | | this compound (Qualifier) | 172.2 | 70.1 | 12 | | | this compound-d3 (IS) | 175.2 | 47.1 | 15 |
Method Validation Summary
The analytical method was validated following the ICH Q2(R2) guidelines.[2][3] The validation assessed specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). The results confirm that the method is reliable and fit for its intended purpose.[11]
Table 3: Method Validation Results
| Parameter | Result |
|---|---|
| Specificity | No significant interfering peaks observed at the retention time of the analyte or IS in blank plasma from six different sources. |
| Linearity & Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (as % Recovery) | 93.5% - 106.2% across three QC levels (low, mid, high) |
| Precision (as %RSD) | Intra-day: < 6.8% Inter-day: < 8.5% |
| Limit of Detection (LOD) | 0.15 ng/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 0.5 ng/mL (S/N > 10, with accuracy and precision within ±20%) |
Conclusion
This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a straightforward liquid-liquid extraction technique and optimized chromatographic conditions to achieve excellent sensitivity, specificity, and reproducibility. The method meets the rigorous standards of ICH validation guidelines and is well-suited for high-throughput analysis in regulated and research environments, providing a reliable tool for drug development professionals.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Methyldecylamine (CAS 13205-56-6). Cheméo. Retrieved from [Link]
-
Di Donna, L., et al. (2010). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. ResearchGate. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]
-
Ye, G., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). Retrieved from [Link]
-
Ganta, S. R., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Ahmad, S., et al. (2023). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Taylor & Francis Online. Retrieved from [Link]
-
ProFoldin. (n.d.). Primary Amine Assay. ProFoldin. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass spectrometry 1. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Varma, R. J., & Gaikwad, B. G. (2008). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. World Journal of Microbiology & Biotechnology, 24(4), 573-576. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]
-
Zhang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (NIH). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. rsc.org [rsc.org]
- 5. 1-Methyldecylamine (CAS 13205-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for using 1-Methylundecylamine as a mobile phase modifier in chromatography.
An Application Guide to 1-Methylundecylamine as a Mobile Phase Modifier for High-Performance Liquid Chromatography (HPLC)
Introduction: Navigating the Challenges of Polar and Charged Analyte Separation
In the realm of high-performance liquid chromatography (HPLC), the separation of highly polar and charged molecules presents a persistent challenge. Traditional reversed-phase chromatography often fails to provide adequate retention for these analytes on non-polar stationary phases. To overcome this, mobile phase modifiers are employed to manipulate the interactions between the analyte, the stationary phase, and the mobile phase.[1][2] Among these modifiers, alkylamines have carved out a critical niche as ion-pairing reagents, particularly for the analysis of oligonucleotides and other nucleic acid-based therapeutics.[3][4]
This guide provides a detailed protocol and scientific rationale for the use of this compound as a mobile phase modifier. As a long-chain alkylamine, it serves as a potent ion-pairing reagent, enhancing the retention and resolution of anionic species, most notably oligonucleotides, in reversed-phase HPLC, including liquid chromatography-mass spectrometry (LC-MS) applications.
The Mechanism of Action: More Than Simple Ion-Pairing
The primary role of this compound in the mobile phase is to form a neutral ion-pair with negatively charged analytes. This mechanism is fundamental to the success of Ion-Pair Reversed-Phase (IP-RP) chromatography.
1. The Ion-Pairing Model: Oligonucleotides possess a polyanionic phosphodiester backbone, making them highly polar and poorly retained on C18 columns. The protonated this compound, a cation in the acidic mobile phase, forms an electrostatic interaction with the negatively charged phosphate groups of the oligonucleotide. This newly formed complex is significantly more hydrophobic than the naked oligonucleotide, allowing it to interact with and be retained by the non-polar stationary phase. The retention increases with the length of the alkyl chain of the amine, making this compound a highly effective choice.[4][5]
2. The Role of Hexafluoroisopropanol (HFIP): this compound is almost always used in conjunction with an acidic modifier like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). HFIP serves multiple critical functions:
-
Enhanced Ion-Pairing: It improves the efficiency of the ion-pairing interaction between the alkylamine and the analyte.[6][7]
-
Improved MS Sensitivity: It facilitates the electrospray ionization process, leading to better signal intensity in mass spectrometry by aiding in the desolvation of the analyte in the gas phase.[6][8]
-
Mobile Phase Buffering: It helps maintain a consistent pH, which is crucial for reproducible chromatography.[8]
3. Dynamic Equilibrium and Micellar Chromatography: It is crucial to understand that the retention mechanism is a dynamic process. Recent studies suggest that at concentrations routinely used for LC-MS analysis, alkylamines can form aggregates or micelles in the mobile phase.[3] In this model, oligonucleotides may partition into these micelles, which then interact with the stationary phase. This suggests that the retention mechanism can transition from a pure ion-pairing model to one involving micellar chromatography, depending on the modifier concentration and mobile phase pH.[3]
Caption: Ion-pairing mechanism of this compound with an anionic oligonucleotide.
Core Application: Analysis of Synthetic Oligonucleotides
The primary application for this compound is the high-resolution separation of synthetic oligonucleotides and their impurities, such as n-1 and n+1 sequences, which result from failures in the stepwise synthesis process.[6] The enhanced retention provided by this modifier allows for the use of shallower gradients, which are essential for resolving these closely related species. This methodology is a cornerstone of quality control in the development and manufacturing of nucleic acid-based drugs.
Detailed Experimental Protocol
This protocol provides a robust starting point for method development. Optimization will be necessary based on the specific oligonucleotide sequence, length, and modifications.
Part 1: Reagent and Mobile Phase Preparation
Caution: Always use HPLC or LC-MS grade solvents and reagents. Handle HFIP and this compound in a fume hood with appropriate personal protective equipment.
-
Mobile Phase A (Aqueous):
-
To approximately 950 mL of LC-MS grade water, add this compound and HFIP to achieve the desired final concentrations (see table below for starting points).
-
Sonicate for 10-15 minutes to ensure complete dissolution and degassing.
-
Bring the final volume to 1000 mL with LC-MS grade water. Do not adjust pH with other acids or bases.
-
-
Mobile Phase B (Organic):
-
To approximately 950 mL of LC-MS grade acetonitrile or methanol, add the same final concentrations of this compound and HFIP as in Mobile Phase A.
-
Sonicate for 10-15 minutes.
-
Bring the final volume to 1000 mL with the organic solvent.
-
| Reagent | Typical Concentration Range | Starting Point | Purpose |
| This compound | 5 mM - 20 mM | 15 mM | Ion-Pairing Reagent |
| HFIP | 100 mM - 400 mM | 200 mM | Ion-Pairing Enhancer & MS Aid |
| Organic Solvent | N/A | Acetonitrile | Elution of Analytes |
Part 2: Chromatographic System and Method Parameters
The following workflow outlines the key steps from system setup to data acquisition.
Caption: General experimental workflow for oligonucleotide analysis.
Recommended Starting Conditions:
| Parameter | Recommended Setting | Rationale & Notes |
| HPLC System | UHPLC or HPLC system with binary pump | Capable of handling high pressures and delivering precise gradients. |
| Column | Reversed-Phase C18, e.g., ACQUITY Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm | Columns designed for oligonucleotides offer optimal pore size and surface chemistry.[4] |
| Column Temp. | 60 - 80 °C | Higher temperatures can help denature secondary structures, leading to sharper peaks.[7] |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID) | Adjust based on column dimensions and system pressure limits. |
| Injection Vol. | 1 - 5 µL | Dependent on sample concentration and instrument sensitivity. |
| UV Detection | 260 nm | Standard wavelength for nucleic acid detection. |
| MS Detection | ESI Negative Mode | Oligonucleotides readily form negative ions. |
| Gradient | 15-35% B over 15 min (example) | Must be optimized. A shallow gradient is key for resolving impurities. |
Part 3: System Equilibration and Sample Analysis
-
System Flush: Before installing the column, flush the entire HPLC system with a 50:50 mixture of Mobile Phase A and B for at least 30 minutes to ensure the modifier is distributed throughout the flow path.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 85% A, 15% B) for at least 20 column volumes or until a stable baseline is achieved. This step is critical for reproducible retention times.
-
Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A or water to a concentration of approximately 0.1 - 1.0 mg/mL. Ensure the sample is fully dissolved.
-
Injection: Inject the prepared sample and begin the gradient elution.
-
Column Wash and Storage: After the analytical run, wash the column with a high percentage of the organic mobile phase (e.g., 95% B) to remove any strongly retained compounds. For long-term storage, flush the system and column with a non-buffered solvent like 80:20 acetonitrile:water. Do not store the column in a mobile phase containing ion-pairing reagents.
Method Development and Field-Proven Insights
-
Optimizing Retention: Retention of oligonucleotides is directly influenced by the concentration of this compound. If retention is too low, incrementally increase the amine concentration. Conversely, if retention is excessive, decrease the concentration.[6]
-
Improving Peak Shape: Poor peak shape (tailing) can sometimes be addressed by increasing the concentration of HFIP, which can improve the ion-pairing efficiency and mask interactions with residual silanols on the stationary phase.[6][8]
-
Enhancing Resolution: The key to separating closely related impurities like n-1 sequences is a shallow gradient. Once a suitable retention window is established, decrease the gradient slope (e.g., from 1%/min to 0.5%/min) across the elution range of the main peak.
-
Choice of Alkylamine: While this guide focuses on this compound, other alkylamines like triethylamine (TEA) or diisopropylethylamine (DIEA) can be used. Longer, more hydrophobic amines generally provide greater retention.[4] The choice may depend on the specific separation requirements and desired MS sensitivity.
Conclusion
This compound, when used as a mobile phase modifier in conjunction with HFIP, provides a powerful tool for the reversed-phase HPLC analysis of oligonucleotides and other anionic macromolecules. By forming a hydrophobic ion-pair, it dramatically increases retention and allows for high-resolution separations that are critical for the purity assessment of therapeutic drug substances. A thorough understanding of the underlying ion-pairing mechanism, combined with systematic optimization of modifier concentrations and gradient conditions, will enable researchers to develop robust and reliable analytical methods for this important class of molecules.
References
-
Bartlett, M. G., & Omuro, S. (2021). Evaluation of alkylamines and stationary phases to improve LC‐MS of oligonucleotides. Biomedical Chromatography, 35(5), e5045. Available at: [Link]
-
Gilar, M., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A, 1579, 55-64. Available at: [Link]
-
ResearchGate. (n.d.). Separation and determination of n-alkylamines by reversed-phase high-performance liquid chromatography coupled with merging zone derivatization to water-soluble Schiff bases. Available at: [Link]
-
Goyon, A., et al. (2020). Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC. Journal of Chromatography A, 1626, 461372. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Available at: [Link]
-
Bartlett, M. G., & Omuro, S. (2020). Evaluation of alkylamines and stationary phases to improve LC‐MS of oligonucleotides. PubMed, 35(5). Available at: [Link]
-
Agilent Technologies. (2023). High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC and TOF LC/MS. Available at: [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]
-
CHEManager. (n.d.). Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC). Available at: [Link]
-
LCGC International. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Available at: [Link]
-
Gong, L., & McCullagh, J. S. O. (2011). Analysis of oligonucleotides by hydrophilic interaction liquid chromatography coupled to negative ion electrospray ionization mass spectrometry. Journal of Chromatography A, 1218(32), 5480-5486. Available at: [Link]
-
Spex. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 3. Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes & Protocols: 1-Methylundecylamine in the Synthesis of Novel Surfactants
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-methylundecylamine as a versatile precursor for the synthesis of novel surfactants. We delve into the unique structural advantages of this secondary amine, offering detailed, field-proven protocols for the synthesis of cationic, non-ionic, and advanced gemini surfactants. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide includes methodologies for the characterization of the synthesized surfactants and summarizes critical safety and handling information.
Introduction: The Strategic Advantage of this compound
Surfactants, or surface-active agents, are amphiphilic molecules that are indispensable in a vast array of applications, from pharmaceuticals and personal care to enhanced oil recovery.[1] The performance of a surfactant is intrinsically linked to its molecular architecture.[2] this compound, a secondary amine with the formula C₁₂H₂₇N, presents a compelling platform for the development of next-generation surfactants.
Its structure consists of:
-
A hydrophobic undecyl (C₁₁) chain which provides the necessary lipophilicity.
-
A secondary amine group that serves as a highly versatile reactive site for the introduction of various hydrophilic head groups.
-
A methyl group on the nitrogen atom, which influences the steric and electronic properties of the amine, offering a distinct advantage over primary amines in certain reaction pathways.
This unique combination allows for the rational design of a diverse portfolio of surfactants with tailored properties. Higher alkylamines can be readily converted into surfactants through straightforward chemical modifications.[3]
Table 1: Physicochemical Properties of this compound (analogue 2-Undecanamine)
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₅N | - | Cheméo[4] |
| Molecular Weight | 171.32 | g/mol | Cheméo[4] |
| Normal Boiling Point (Tboil) | 523.17 | K | Cheméo[4] |
| Octanol/Water Partition Coeff. (logPoct/wat) | 3.474 | - | Cheméo[4] |
| Water Solubility (log10WS) | -3.97 | mol/L | Cheméo[4] |
Synthesis Protocols: From Precursor to Performance Molecule
The secondary amine functionality of this compound is the key to its synthetic versatility. It can be readily quaternized to form cationic surfactants, ethoxylated to create non-ionic surfactants, or used as a building block for more complex architectures like gemini surfactants.
Protocol 1: Synthesis of a Cationic Surfactant via Quaternization
Cationic surfactants are widely used as antimicrobial agents, fabric softeners, and phase transfer catalysts. The most direct route to synthesizing a cationic surfactant from this compound is through the Menshutkin reaction, which involves the alkylation of the amine to form a quaternary ammonium salt.[5]
Reaction Scheme: this compound + Benzyl Chloride → N-Benzyl-N-methylundecan-1-aminium chloride
Experimental Protocol:
-
Reagents & Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (17.1 g, 0.1 mol).
-
Add 100 mL of a suitable solvent such as acetonitrile or isopropanol.[5]
-
-
Reaction:
-
Begin stirring the solution and establish a gentle nitrogen blanket.
-
Slowly add benzyl chloride (13.9 g, 0.11 mol, 1.1 equivalents) to the flask dropwise over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C).
-
-
Monitoring & Work-up:
-
Maintain the reflux for 8-12 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil is triturated with 100 mL of diethyl ether or hexane to remove unreacted starting materials.
-
The product is collected by filtration, washed with another 50 mL of cold diethyl ether, and dried under vacuum to yield the final quaternary ammonium salt.
-
Causality: The use of a slight excess of the alkylating agent (benzyl chloride) ensures the complete conversion of the secondary amine. Acetonitrile is an excellent solvent for this Sₙ2 reaction due to its polar aprotic nature, which stabilizes the transition state.
Workflow Visualization: Cationic Surfactant Synthesis
Caption: Workflow for the synthesis of a cationic surfactant.
Protocol 2: Synthesis of a Non-ionic Surfactant via Aza-Michael Addition
Non-ionic surfactants are valued for their low toxicity, stability across a wide pH range, and excellent detergency. A modern and efficient method to synthesize them involves the one-step Aza-Michael addition of the amine to an acrylate-terminated hydrophilic polymer.[6][7]
Reaction Scheme: this compound + Poly(ethylene glycol) diacrylate → PEGylated Amine Surfactant
Experimental Protocol:
-
Reagents & Setup:
-
Dissolve poly(ethylene glycol) diacrylate (PEG-DA, average Mₙ 700 g/mol ; 35 g, 0.05 mol) in 150 mL of tetrahydrofuran (THF) in a 250 mL round-bottom flask with a magnetic stirrer.
-
In a separate beaker, dissolve this compound (8.55 g, 0.05 mol) in 50 mL of THF.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring PEG-DA solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The absence of an exotherm makes this a safe and controlled reaction.
-
-
Monitoring & Work-up:
-
Monitor the reaction by FT-IR, looking for the disappearance of the characteristic acrylate C=C stretch (~1635 cm⁻¹).
-
Once the reaction is complete, remove the THF solvent under reduced pressure.
-
-
Purification:
-
The resulting viscous liquid is washed three times with cold hexane (3 x 50 mL) in a separatory funnel to remove any unreacted amine. The desired product will remain as the denser phase.
-
The product is then dried under high vacuum for 12 hours to remove any residual solvent.
-
Causality: The Aza-Michael addition is a highly efficient, atom-economical reaction that proceeds under mild conditions without the need for a catalyst.[6] Using a 1:1 molar ratio of amine to PEG-DA favors the formation of a "single-tailed" surfactant. Altering this ratio can lead to cross-linked or "double-tailed" products.
Workflow Visualization: Non-ionic Surfactant Synthesis
Caption: Workflow for non-ionic surfactant synthesis.
Protocol 3: Synthesis of a Cationic Gemini Surfactant
Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. They often exhibit superior surface activity and have extremely low critical micelle concentrations (CMC) compared to their single-chain counterparts.[2]
Reaction Scheme (Two Steps):
-
2x this compound + 1,4-Dibromobutane → Dimeric Diamine Intermediate
-
Dimeric Diamine Intermediate + 2x Methyl Iodide → Dicationic Gemini Surfactant
Experimental Protocol:
-
Step 1: Synthesis of the Dimeric Spacer-Linked Intermediate
-
In a 500 mL flask, dissolve this compound (34.2 g, 0.2 mol) in 200 mL of ethanol.
-
Add potassium carbonate (27.6 g, 0.2 mol) as an acid scavenger.
-
Slowly add 1,4-dibromobutane (21.6 g, 0.1 mol) to the suspension.
-
Heat the mixture to reflux and stir for 24 hours.
-
After cooling, filter off the potassium salts and remove the ethanol by rotary evaporation. The crude product is a tertiary diamine.
-
-
Step 2: Quaternization to Form the Gemini Surfactant
-
Dissolve the crude diamine intermediate from Step 1 in 150 mL of acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (31.2 g, 0.22 mol, 2.2 equivalents) to the solution.
-
Allow the mixture to warm to room temperature and stir for 48 hours.
-
The product will likely precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid product with cold acetone, then diethyl ether, and dry under vacuum.
-
Causality: A 2:1 molar ratio of the amine to the dibromo-spacer is crucial in the first step to ensure both ends of the spacer react, minimizing polymerization. Potassium carbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The final quaternization with an excess of a small alkylating agent like methyl iodide is a clean and efficient way to generate the dicationic head groups.[8]
Characterization and Performance Evaluation
Confirming the structure and evaluating the performance of the newly synthesized surfactants is a critical step.
-
Structural Confirmation:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., disappearance of N-H stretch from the secondary amine, appearance of C-N⁺ vibrations).
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To provide detailed structural elucidation and confirm the successful attachment of the headgroup and/or spacer.[2]
-
-
Performance Evaluation:
-
Surface Tensiometry: The primary method to determine a surfactant's effectiveness. A plot of surface tension versus log of concentration is used to find the Critical Micelle Concentration (CMC) and the surface tension at that concentration (γ_CMC). Gemini surfactants are expected to have a significantly lower CMC than conventional surfactants.[2][9]
-
Conductivity: Can also be used to determine the CMC of ionic surfactants, as a distinct break in the conductivity vs. concentration plot occurs at the onset of micellization.[9]
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter of the micelles formed in solution above the CMC.[7]
-
Table 2: Expected Performance Characteristics of Synthesized Surfactants
| Surfactant Type | Expected CMC Range (mmol/L) | Expected γ_CMC (mN/m) | Key Features |
|---|---|---|---|
| Cationic (Quat) | 1 - 5 | 32 - 38 | Antimicrobial properties, good fabric softening. |
| Non-ionic (PEGylated) | 0.1 - 0.5 | 30 - 35 | Excellent detergency, stable in hard water and at various pHs. |
| Cationic (Gemini) | 0.01 - 0.1 | 28 - 32 | Extremely low CMC, high efficiency in reducing surface tension.[2] |
Safety and Handling
Professional diligence in handling the chemicals involved in these syntheses is paramount.
-
This compound: While a specific safety data sheet (SDS) is not provided, analogous long-chain amines are corrosive and can cause severe skin burns and eye damage.[10] They can be harmful if swallowed or inhaled.[10][11]
-
Reagents:
-
Alkyl Halides (Benzyl Chloride, Methyl Iodide): Are toxic, lachrymatory, and potential carcinogens. Handle only in a well-ventilated fume hood.[12]
-
Acrylate Monomers (PEG-DA): Can be skin and respiratory sensitizers.
-
-
General Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Ventilation: All procedures should be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of a new generation of high-performance surfactants. Its secondary amine structure provides a reactive handle for creating cationic, non-ionic, and complex gemini surfactants through robust and scalable chemical protocols. The methodologies outlined in this guide provide a solid foundation for researchers to explore and develop novel amphiphilic molecules tailored for specific, high-value applications in drug delivery, materials science, and beyond.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Methyldecylamine (CAS 13205-56-6). Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Antibacterial Activity of Novel Amido-Amine-Based Cationic Gemini Surfactants. Retrieved from [Link]
-
MDPI. (2023). Development and Characterization of a Novel Erucyl Ultra-Long-Chain Gemini Surfactant. Molecules, 28(15), 5783. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and surface activity of novel amino acid surfactants. Retrieved from [Link]
- Google Patents. (2001). WO2001094292A1 - Process for the preparation of cationic surfactants.
-
National Institutes of Health. (2023). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. ACS Omega, 8(6), 5677–5687. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of cationic surfactants. Retrieved from [Link]
-
ACS Publications. (2019). Novel Alkyl-Amine Surfactants for CO2 Emulsion Assisted Enhanced Oil Recovery. Energy & Fuels, 33(5), 4195-4204. Retrieved from [Link]
-
ResearchGate. (2010). Enzymatic synthesis of N-alkanoyl-N-methylglucamide surfactants: Solvent-free production and environmental assessment. Green Chemistry, 12(9), 1629-1636. Retrieved from [Link]
-
Chalmers Research. (2022). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science, 57, 101533. Retrieved from [Link]
-
ResearchGate. (2009). Reaction of Alkylamine Surfactants with Carbon Dioxide: Relevance to Nanocrystal Synthesis. Nano Letters, 9(12), 4064-4070. Retrieved from [Link]
-
ResearchGate. (2023). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. Retrieved from [Link]
-
Proman. (n.d.). Safety Data Sheet - Melamine. Retrieved from [Link]
-
UCL Discovery. (2006). Synthesis of novel surfactants and their use in asymmetric catalysis. Retrieved from [Link]
-
ACS Publications. (2009). Reaction of Alkylamine Surfactants with Carbon Dioxide: Relevance to Nanocrystal Synthesis. Nano Letters, 9(12), 4064-4070. Retrieved from [Link]
-
MDPI. (2021). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. International Journal of Molecular Sciences, 22(19), 10731. Retrieved from [Link]
-
Semantic Scholar. (2001). Novel surfactants : preparation, applications, and biodegradability. Retrieved from [Link]
-
White Rose eTheses Online. (2022). Synthesis of novel surfactants from biomass derivable starting materials and analysis of their properties. Retrieved from [Link]
-
International Journal of Applied Research. (2017). Synthesis, characterization and applications of some novel cationic surfactants. 3(6), 25-30. Retrieved from [Link]
-
ResearchGate. (2012). Novel Synthesis of Anionic Gemini Surfactants from 1, 4-Diol as a Key Block Material. Journal of the Japan Oil Chemists' Society, 61(10), 867-874. Retrieved from [Link]
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Development and Characterization of a Novel Erucyl Ultra-Long-Chain Gemini Surfactant | MDPI [mdpi.com]
- 3. Introduction to Cationic Surfactant [sanyo-chemical-solutions.com]
- 4. 1-Methyldecylamine (CAS 13205-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Nanoparticle Functionalization Using 1-Methylundecylamine
Introduction: The Strategic Role of 1-Methylundecylamine in Nanoparticle Surface Engineering
In the realm of nanotechnology, the surface of a nanoparticle dictates its interaction with the surrounding environment, its stability, and its ultimate functionality. The process of modifying this surface, known as functionalization, is therefore a critical step in the design of nanomaterials for advanced applications, from targeted drug delivery to quantum dot-based imaging. This compound, a long-chain primary amine, has emerged as a versatile ligand for nanoparticle functionalization. Its unique bifunctional nature, comprising a long hydrophobic alkyl chain and a reactive primary amine group, allows it to serve as both a stabilizing capping agent and a versatile anchor for subsequent bioconjugation.
This document provides a comprehensive guide to the use of this compound in nanoparticle functionalization. We will delve into the mechanistic principles that govern its interaction with nanoparticle surfaces, provide detailed protocols for the functionalization of gold nanoparticles and quantum dots, and discuss the essential characterization techniques to validate the success of the functionalization process.
The Dual Functionality of this compound
The efficacy of this compound in nanoparticle functionalization stems from its molecular architecture:
-
The Long Alkyl Chain (C11H23): This hydrophobic tail plays a crucial role in the stabilization of nanoparticles, particularly in non-polar solvents. During nanoparticle synthesis, the alkyl chains of this compound molecules can interdigitate, forming a protective layer that prevents aggregation and controls particle growth. This steric hindrance is fundamental to achieving monodisperse nanoparticle populations with uniform size and shape.
-
The Primary Amine Group (-NH2): The amine group serves as a powerful anchoring point to the nanoparticle surface. For instance, the lone pair of electrons on the nitrogen atom can form a coordinate bond with surface metal atoms, such as gold.[1][2] Furthermore, this primary amine can act as a reducing agent in the synthesis of some metallic nanoparticles.[3][4] Once the nanoparticle is functionalized, this amine group provides a reactive handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, targeting ligands, and therapeutic agents, often through well-established bioconjugation chemistries like carbodiimide coupling.[5][6]
Core Principles of Nanoparticle Functionalization with this compound
The interaction between this compound and the nanoparticle surface is a dynamic process governed by several factors. Understanding these principles is key to designing successful and reproducible functionalization strategies.
Mechanism of Surface Binding
The primary amine group of this compound can interact with the nanoparticle surface through various mechanisms depending on the nature of the nanoparticle:
-
Metallic Nanoparticles (e.g., Gold): The amine group can directly bind to the surface of gold nanoparticles. This interaction involves the donation of the lone pair of electrons from the nitrogen atom to the unoccupied orbitals of the surface gold atoms.[1] Studies have shown that amines can interact with both Au(0) and Au(I) sites on the nanoparticle surface.[2]
-
Quantum Dots (e.g., CdSe/ZnS): For semiconductor quantum dots, the functionalization is often achieved by ligand exchange. The native hydrophobic ligands on the quantum dot surface are replaced by this compound. The amine group can coordinate with the metal atoms (e.g., Zinc) on the surface of the quantum dot shell.
The Role in Nanoparticle Synthesis: A "One-Pot" Approach
Long-chain amines like this compound can also participate directly in the synthesis of nanoparticles, serving as both a solvent and a capping agent.[7][8][9] This "one-pot" synthesis approach is highly advantageous as it simplifies the experimental procedure and often leads to highly crystalline and monodisperse nanoparticles. In such syntheses, the amine can also act as a reducing agent for the metal precursor.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization of gold nanoparticles and quantum dots with this compound.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a ligand exchange method to functionalize pre-synthesized citrate-capped gold nanoparticles with this compound. This process renders the AuNPs hydrophobic and dispersible in organic solvents.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10 nm diameter)
-
This compound
-
Ethanol
-
Toluene
-
Centrifuge
-
Sonicator
Procedure:
-
Precipitation of AuNPs: To 10 mL of the aqueous AuNP solution, add 20 mL of ethanol. This will cause the citrate-capped AuNPs to precipitate.
-
Centrifugation: Centrifuge the mixture at a force sufficient to pellet the AuNPs (e.g., 10,000 x g for 15 minutes).
-
Supernatant Removal: Carefully decant and discard the supernatant.
-
Ligand Exchange: Resuspend the AuNP pellet in 10 mL of a 10 mM solution of this compound in toluene.
-
Sonication and Incubation: Sonicate the mixture for 10 minutes to ensure complete dispersion. Allow the mixture to react overnight at room temperature with gentle stirring.
-
Washing: Add 20 mL of ethanol to the solution to precipitate the this compound-functionalized AuNPs.
-
Centrifugation and Final Dispersion: Centrifuge the mixture to pellet the functionalized AuNPs. Discard the supernatant and repeat the washing step twice more with ethanol. Finally, redisperse the purified this compound-functionalized AuNPs in a desired organic solvent such as toluene or chloroform.
Diagram of Gold Nanoparticle Functionalization Workflow:
Caption: Workflow for functionalizing gold nanoparticles with this compound.
Protocol 2: Functionalization of Quantum Dots (QDs)
This protocol details the functionalization of hydrophobic quantum dots (e.g., CdSe/ZnS core/shell) with this compound via ligand exchange. This procedure can be adapted to modify the surface for further conjugation.
Materials:
-
Hydrophobic quantum dots (e.g., capped with oleic acid) dispersed in toluene
-
This compound
-
Chloroform
-
Methanol
-
Centrifuge
Procedure:
-
QD Solution Preparation: Dilute the stock solution of hydrophobic QDs in chloroform to a concentration of approximately 1 µM.
-
Ligand Addition: To 5 mL of the QD solution, add this compound to a final concentration of 100 mM.
-
Reaction: Stir the mixture at 60°C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation and Washing: After cooling to room temperature, add 10 mL of methanol to precipitate the this compound-functionalized QDs.
-
Purification: Centrifuge the mixture to pellet the QDs. Discard the supernatant and wash the QD pellet with methanol three times.
-
Final Dispersion: After the final wash, dry the QD pellet under vacuum and redisperse in a suitable solvent like chloroform or toluene.
Diagram of Quantum Dot Functionalization Logic:
Caption: Logical steps for quantum dot functionalization via ligand exchange.
Characterization of Functionalized Nanoparticles
Successful functionalization must be confirmed through a suite of characterization techniques.
| Technique | Purpose | Expected Outcome for this compound Functionalization |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present on the nanoparticle surface.[10][11] | Appearance of characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹) and N-H bending (around 1600 cm⁻¹). Disappearance or reduction of peaks from the original capping agent (e.g., carboxylate peaks from citrate).[12][13] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (the ligand) on the nanoparticle surface.[11][14] | A significant weight loss step at a temperature corresponding to the decomposition of this compound, allowing for the calculation of grafting density.[12][13] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles in a given solvent. | An increase in the hydrodynamic diameter upon functionalization. A narrow size distribution (low polydispersity index) indicates good colloidal stability. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion of the nanoparticles. | TEM images should confirm that the nanoparticles remain monodisperse and have not aggregated after functionalization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the chemical structure of the ligands on the nanoparticle surface. | ¹H NMR spectra of the dissolved functionalized nanoparticles should show characteristic peaks corresponding to the protons of the this compound alkyl chain. |
Safety and Handling
This compound and related long-chain amines can be hazardous.[15] It is imperative to consult the Safety Data Sheet (SDS) before use.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Conclusion
This compound is a powerful and versatile tool for the functionalization of a wide range of nanoparticles. Its dual role as a stabilizing agent and a reactive anchor for further modification makes it an attractive choice for researchers in materials science, nanomedicine, and beyond. By understanding the core principles of its interaction with nanoparticle surfaces and following well-defined protocols for functionalization and characterization, scientists can effectively engineer the surface of nanoparticles to meet the demands of their specific applications.
References
-
Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. Journal of Materials Chemistry.
-
Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. National Institutes of Health (NIH).
-
The Interaction of Amines with Gold Nanoparticles. PubMed.
-
Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles. ResearchGate.
-
Formation of Gold Nanoparticles Using Amine Reducing Agents. ACS Publications.
-
The Interaction of Amines with Gold Nanoparticles. ResearchGate.
-
Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Biomedical Journal of Scientific & Technical Research.
-
Formation of Gold Nanoparticles Using Amine Reducing Agents. ResearchGate.
-
Surface functionalization of graphene quantum dots with small organic molecules from photoluminescence modulation to bioimaging. SciSpace.
-
Preparation of alkyl-surface functionalized germanium quantum dots via thermally initiated hydrogermylation. Royal Society of Chemistry.
-
Effect of amine groups in the synthesis of Ag nanoparticles using aminosilanes. ResearchGate.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
Application Notes and Protocols for Quantum Dot Functionalization using "Carboxy-PEG4-phosphonic acid ethyl ester". Benchchem.
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. MDPI.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging. Howarth lab.
-
Safety Data Sheet - Proman. Proman.
-
Improving Thermal Stability and Hydrophobicity of Rutile-TiO2 Nanoparticles for Oil-Impregnated Paper Application. MDPI.
-
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
-
Conjugation Strategies to Functionalize Quantum Dots. ResearchGate.
-
Characterizations of nanoparticles. (A) FTIR spectra, (B) TGA curves,... ResearchGate.
-
A Fourier transform infrared (FTIR) and thermogravimetric analysis (TGA) study of oleate adsorbed on magnetite nano-particle surface. ResearchGate.
-
A TGA-FTIR Perspective of Fatty Acid Adsorbed on Magnetite Nanoparticles - Decomposition Steps and Magnetite Reduction. ResearchGate.
-
N,N-Dimethylundecylamine. PubChem.
-
Methylamine. PubChem.
-
1-Methylimidazole. Wikipedia.
-
1-Methylimidazole. ChemicalBook.
-
1-METHYLIMIDAZOLE. Ataman Kimya.
Sources
- 1. The Interaction of Amines with Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. howarthgroup.org [howarthgroup.org]
- 6. researchgate.net [researchgate.net]
- 7. Use of long chain amine as a reducing agent for the synthesis of high quality monodisperse iron(0) nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Application Note: FT-IR Analysis Protocol for the Characterization of 1-Methylundecylamine
Abstract: This document provides a comprehensive guide and a detailed protocol for the characterization of 1-Methylundecylamine using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this guide moves beyond a simple procedural list to explain the causality behind experimental choices. It establishes a self-validating system to ensure data integrity and trustworthiness, grounded in authoritative spectroscopic principles.
The Spectroscopic Foundation: Understanding this compound's IR Signature
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum serves as a unique molecular "fingerprint".[2] For a molecule like this compound, this technique is invaluable for confirming its identity, assessing purity, and detecting potential contaminants.
Molecular Structure and Predicted Vibrational Modes
This compound, systematically known as undecan-2-amine , is a primary aliphatic amine. Its structure consists of two key components that give rise to a predictable FT-IR spectrum:
-
The Primary Amine (-NH₂) Group: This is the most diagnostic functional group. As a primary amine, it is expected to show multiple characteristic vibrations related to the N-H bonds.[3]
-
The Alkyl Backbone (C₁₁H₂₃): A long, saturated hydrocarbon chain that contributes strong C-H stretching and bending vibrations.[4]
The interplay of these groups produces a spectrum with distinct, identifiable peaks.
Figure 1: Molecular structure of this compound (undecan-2-amine).
A Validated Protocol for FT-IR Data Acquisition
This protocol is designed for use with a modern FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing liquid samples with minimal preparation. The methodology adheres to the general principles outlined in ASTM E1252 for qualitative infrared analysis.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer capable of a spectral range of 4000–400 cm⁻¹.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Experimental Workflow
Figure 2: High-level workflow for FT-IR analysis using an ATR accessory.
Step-by-Step Experimental Protocol
-
System Preparation: Before any measurement, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with isopropanol or ethanol to gently clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, dry ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[5] A good background is essential for data quality.
-
Sample Application: Place a small drop (typically 1-2 µL) of this compound directly onto the center of the ATR crystal. Ensure the sample covers the crystal surface completely for optimal interaction with the infrared beam.[6]
-
Sample Spectrum Acquisition: Using the identical instrument parameters as the background scan, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with solvent to prevent cross-contamination of future samples.[7]
Instrument Parameter Configuration
The choice of instrument parameters directly impacts the quality of the final spectrum. The following settings are recommended for high-quality data.
| Parameter | Recommended Setting | Justification |
| Spectral Range | 4000 – 400 cm⁻¹ | This mid-infrared range covers the fundamental vibrations of most organic functional groups.[8] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most key functional group peaks without introducing unnecessary noise. |
| Number of Scans | 16 to 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum. |
| Apodization | Happ-Genzel | A standard function that processes the raw interferogram to produce a spectrum with a good balance of peak shape and low noise. |
| Detector | DTGS or MCT | Deuterated triglycine sulfate (DTGS) is a standard, robust detector. Mercury cadmium telluride (MCT) offers higher sensitivity if needed. |
Data Interpretation and Validation
The resulting FT-IR spectrum should be analyzed by assigning the observed absorption bands to their corresponding molecular vibrations.
Summary of Expected Absorption Bands
The table below summarizes the key diagnostic peaks expected in the FT-IR spectrum of this compound. The presence, position, and relative intensity of these peaks confirm the compound's identity.[9]
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Shape |
| 3380 – 3350 | N-H Asymmetric Stretch | Primary Amine | Medium, Sharp |
| 3310 – 3280 | N-H Symmetric Stretch | Primary Amine | Medium, Sharp |
| 2955 – 2965 | C-H Asymmetric Stretch | Methyl (-CH₃) | Strong, Sharp |
| 2920 – 2930 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong, Sharp |
| 2870 – 2880 | C-H Symmetric Stretch | Methyl (-CH₃) | Medium, Sharp |
| 2850 – 2860 | C-H Symmetric Stretch | Methylene (-CH₂) | Medium, Sharp |
| 1580 – 1650 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong, Sharp |
| ~1465 | C-H Bending (Scissoring) | Methylene (-CH₂) | Medium, Sharp |
| ~1375 | C-H Bending (Umbrella) | Methyl (-CH₃) | Medium, Sharp |
| 1020 – 1250 | C-N Stretch | Aliphatic Amine | Weak to Medium |
| 665 – 910 | N-H Wagging | Primary Amine | Medium to Strong, Broad |
| ~720 | C-H Rocking | Methylene (-CH₂-)₄ | Weak, Sharp (if present) |
References for peak assignments:[4][10][11][12][13]
Causality in Interpretation:
-
The two distinct peaks in the 3300-3400 cm⁻¹ region are the most definitive evidence of a primary amine (-NH₂).[3][14] A secondary amine (R₂NH) would show only a single peak in this region, while a tertiary amine (R₃N) would show none.[15]
-
The strong, sharp peaks between 2850 and 3000 cm⁻¹ confirm the presence of the extensive saturated alkyl structure.[13]
-
The presence of a weak peak around 720 cm⁻¹ would indicate that there is a chain of at least four consecutive methylene groups, which is consistent with the undecyl chain structure.[13]
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, the protocol must be self-validating. This is achieved through the following checks:
-
Instrument Performance Qualification (IPQ): Before analysis, verify the instrument's performance using a certified reference material (e.g., a polystyrene film). This ensures the wavenumber accuracy and photometric response are within specifications.
-
Background Quality Check: Inspect the background spectrum before sample analysis. It should be free of significant water vapor (sharp, complex bands around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹) and carbon dioxide (sharp doublet around 2360 cm⁻¹) peaks. A poor background will introduce artifacts into the final spectrum.
-
Reproducibility: For critical applications, run the analysis in triplicate. Overlay the resulting spectra to ensure high reproducibility. Any significant deviation could indicate sample inhomogeneity, improper cleaning, or instrument instability.
By adhering to this detailed protocol and its embedded validation checks, researchers can confidently use FT-IR spectroscopy to characterize this compound with a high degree of accuracy and reliability.
References
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Micro-Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]
-
Smith, B. C. (2015, September 1). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. Retrieved from [Link]
-
Alpine Polytech. (n.d.). FT-IR. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyldecylamine. Retrieved from [Link]
-
Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ASTM International. (2007). ASTM D7418-07: Standard Practice for Set-Up and Operation of Fourier Transform Infrared (FT-IR). Retrieved from [Link]
-
Specac Ltd. (n.d.). Oil in Water and FAME ASTM Standards. Retrieved from [Link]
-
Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. infinitalab.com [infinitalab.com]
- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Optimizing derivatization reaction conditions for primary amines.
An exceptional derivatization reaction is the cornerstone of sensitive and reliable analysis of primary amines. However, achieving optimal and reproducible results can be a significant challenge. This technical support center provides a comprehensive guide to troubleshooting and optimizing your primary amine derivatization reactions. Drawing from established protocols and extensive field experience, this guide is designed to empower researchers, scientists, and drug development professionals to overcome common hurdles and achieve high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Poor or No Derivatization Yield
Question: My derivatization reaction is showing very low or no yield. What are the potential causes and how can I troubleshoot this?
Low or no derivatization yield is one of the most common issues. The root cause often lies in suboptimal reaction conditions or the presence of interfering substances.
Expertise & Experience: From a mechanistic standpoint, most derivatization reactions for primary amines involve a nucleophilic attack of the amine on an electrophilic center of the derivatizing reagent. Therefore, any factor that reduces the nucleophilicity of the amine or the electrophilicity of the reagent, or that competitively consumes either, will adversely affect the yield.
Troubleshooting Steps:
-
Verify Reagent Quality and Preparation:
-
Reagent Age and Storage: Derivatizing reagents are often moisture-sensitive and can degrade over time. Ensure you are using a fresh batch of the reagent that has been stored under the recommended conditions (e.g., desiccated, protected from light).
-
Solvent Purity: The solvent used to dissolve the derivatizing reagent must be of high purity and anhydrous, as trace amounts of water can hydrolyze the reagent. For instance, Dansyl chloride is known to be susceptible to hydrolysis.
-
-
Optimize Reaction pH:
-
The pH of the reaction mixture is critical. The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react. A general rule of thumb is to maintain the reaction pH at 1.5 to 2 units above the pKa of the target primary amine. However, excessively high pH can lead to hydrolysis of the derivatizing reagent.
-
Practical Tip: Perform a pH optimization study by running the reaction at a range of pH values to determine the empirical optimum for your specific analyte and matrix.
-
| Derivatizing Reagent | Typical Optimal pH Range |
| Dansyl Chloride | 9.5 - 10.5 |
| Dabsyl Chloride | 9.0 - 9.5 |
| OPA (o-phthalaldehyde) | 9.0 - 11.0 |
| NHS-esters | 7.5 - 8.5 |
-
Check for Competing Nucleophiles:
-
The presence of other nucleophilic species in your sample matrix can compete with your target amine for the derivatizing reagent. Common culprits include primary and secondary amines in the buffer (e.g., Tris), and other sample components.
-
Solution: If possible, use a buffer that does not contain primary or secondary amines (e.g., borate or phosphate buffer). If your sample is complex, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances prior to derivatization.
-
-
Ensure Sufficient Molar Excess of Reagent:
-
The derivatization reaction should be run with a significant molar excess of the derivatizing reagent to drive the reaction to completion. A 10- to 100-fold molar excess is a good starting point.
-
Section 2: Reaction Reproducibility Issues
Question: I am observing significant variability between my derivatization reactions. What factors contribute to poor reproducibility?
Inconsistent results can be traced back to subtle variations in the experimental procedure.
Expertise & Experience: Achieving high reproducibility in derivatization reactions requires stringent control over all reaction parameters. Even minor fluctuations in temperature, time, or reagent concentration can lead to significant differences in the final derivatized product.
Troubleshooting Steps:
-
Precise Control of Reaction Time and Temperature:
-
Derivatization reactions are often sensitive to both time and temperature. Ensure that all samples are incubated for the exact same duration and at a precisely controlled temperature. The use of a temperature-controlled water bath or heating block is highly recommended over ambient temperature reactions, which can fluctuate.
-
-
Automate Liquid Handling:
-
Manual pipetting can introduce variability, especially when dealing with small volumes. The use of calibrated automated liquid handlers or at least calibrated pipettes is crucial for consistent addition of reagents and samples.
-
-
Standardize Sample Preparation:
-
Inconsistencies in sample preparation, such as pH adjustment or sample dilution, can lead to variability in the derivatization efficiency. Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for sample preparation.
-
Experimental Workflow for Ensuring Reproducibility
Caption: Workflow for enhancing derivatization reproducibility.
Section 3: Presence of Extraneous Peaks in the Chromatogram
Question: My chromatogram shows multiple unexpected peaks after derivatization. What is their origin and how can I eliminate them?
The appearance of extraneous peaks is a common problem that can interfere with the quantification of your target analyte.
Expertise & Experience: These peaks can arise from several sources: hydrolysis of the derivatizing reagent, reaction with contaminants, or the formation of multiple derivative species from a single analyte.
Troubleshooting Steps:
-
Identify the Source of the Peaks:
-
Reagent Blank: Prepare and analyze a "reagent blank" containing all the reaction components except for your sample. This will help you identify peaks originating from the derivatizing reagent itself or its degradation products. For example, hydrolyzed Dansyl chloride is fluorescent and can appear as a peak in your chromatogram.
-
Matrix Blank: Analyze a blank sample matrix that has been subjected to the entire derivatization procedure. This will help identify peaks arising from the reaction of the derivatizing reagent with components of the sample matrix.
-
-
Minimize Reagent Hydrolysis:
-
As mentioned earlier, prepare reagents fresh in an anhydrous solvent. Also, avoid unnecessarily long reaction times that can increase the extent of hydrolysis.
-
-
Control Reaction Stoichiometry:
-
While a molar excess of the derivatizing reagent is necessary, an excessively large excess can lead to the formation of multiple derivatives on a single analyte molecule if it contains more than one primary amine. A careful optimization of the reagent-to-analyte molar ratio is recommended.
-
-
Quench the Reaction:
-
After the desired reaction time, the reaction should be quenched by adding a reagent that will consume the excess derivatizing reagent. For example, a primary amine-containing reagent like Tris or glycine can be added to consume excess NHS-ester. This will prevent further reaction and the formation of side products.
-
Logical Flow for Troubleshooting Extraneous Peaks
Caption: Decision tree for troubleshooting extraneous peaks.
Detailed Experimental Protocol: Dansyl Chloride Derivatization of a Primary Amine
This protocol provides a general framework for the derivatization of a primary amine using Dansyl chloride for subsequent analysis by HPLC with fluorescence detection.
Materials:
-
Dansyl Chloride solution: 1.5 mg/mL in acetonitrile. Prepare fresh daily.
-
Borate Buffer: 0.1 M, pH 9.5.
-
Sample containing the primary amine.
-
Quenching solution: 2% (v/v) ethylamine in water.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
Procedure:
-
Sample Preparation: Dilute the sample to the desired concentration in the borate buffer.
-
Derivatization:
-
To 100 µL of the diluted sample, add 200 µL of the Dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block, protected from light.
-
-
Quenching:
-
After incubation, add 50 µL of the quenching solution to consume the excess Dansyl chloride.
-
Vortex for 30 seconds.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 525 nm.
-
-
Trustworthiness: This protocol includes a dedicated quenching step, which is crucial for stopping the reaction and preventing the formation of side products, thus ensuring the integrity of the analytical results. The use of a specific pH buffer and a defined temperature and time ensures the reaction conditions are well-controlled and reproducible.
References
-
OPA (o-phthalaldehyde) Derivatization for Amino Acid Analysis. Agilent Technologies.[Link]
Improving peak shape of 1-Methylundecylamine in reverse-phase HPLC
Technical Support Center: Chromatography Excellence
Guide: Improving Peak Shape of 1-Methylundecylamine in Reverse-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reverse-phase HPLC analysis of this compound. As a secondary amine, this compound presents a classic case of peak shape problems, primarily peak tailing, which can compromise resolution, sensitivity, and accurate quantification. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in chromatographic principles and field-proven methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the peak for this compound tailing or showing poor symmetry?
Answer:
The primary cause of peak tailing for basic compounds like this compound on standard silica-based reversed-phase columns is secondary ionic interactions with the stationary phase.[1] Here's a breakdown of the mechanism:
-
Analyte State: this compound is a basic secondary amine. In typical acidic-to-neutral mobile phases used in RP-HPLC, its amine group becomes protonated, carrying a positive charge (R₂NH₂⁺).
-
Stationary Phase Surface: The stationary phase in most RP-HPLC columns is made of silica particles chemically bonded with hydrophobic ligands (e.g., C18). However, the synthesis is never perfect, leaving behind unreacted silanol groups (Si-OH) on the silica surface.[2][3]
-
The Interaction: These residual silanol groups are acidic (pKa ≈ 3.8-4.2) and become deprotonated (ionized) at mobile phase pH values above 4, resulting in negatively charged sites (Si-O⁻).[3] The positively charged this compound molecules engage in a strong, secondary ion-exchange interaction with these negative silanol sites.[4][5] This interaction is kinetically slower and distinct from the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[1][6]
This dual-retention mechanism is the root cause of poor peak shape for many basic compounds.
Q2: How can I use mobile phase pH to improve the peak shape?
Answer:
Manipulating the mobile phase pH is the most powerful tool to control the ionization state of both your analyte and the residual silanols, thereby minimizing unwanted interactions.[7] The goal is to ensure that either the analyte or the silanol groups are in a neutral, non-ionic state.
-
Strategy 1: Low pH (pH < 3.0)
-
Mechanism: By lowering the mobile phase pH to a value below the pKa of the silanol groups (e.g., pH 2.5-3.0), the silanols remain fully protonated and neutral (Si-OH).[8][9] This effectively "switches off" the ionic interaction site on the stationary phase. While the this compound is still fully protonated (R₂NH₂⁺), the absence of a negative counter-ion on the silica surface prevents the secondary ion-exchange interaction. The retention is then governed primarily by the intended reversed-phase mechanism.
-
Caveat: At very low pH, retention of the highly polar, protonated amine may be significantly reduced.[5] Additionally, prolonged use of pH below 2 can hydrolyze the bonded phase of some conventional silica columns, leading to reduced column lifetime.[10]
-
-
Strategy 2: High pH (pH > 8.0)
-
Mechanism: By raising the pH to a level approximately 2 units above the pKa of this compound (pKa is typically ~10.5-11.0 for secondary amines), the analyte will exist predominantly in its neutral, un-protonated form (R₂NH). In this state, it will not engage in ionic interactions with the now-ionized silanol groups (Si-O⁻). This often leads to excellent peak shape and increased retention due to the greater hydrophobicity of the neutral form.[11][12]
-
Caveat: Standard silica columns are unstable at pH > 8 and will dissolve. This strategy requires the use of modern, pH-stable columns, such as hybrid-silica or polymer-based phases.[10][13]
-
Q3: What buffer should I choose, and at what concentration?
Answer:
Using a buffer is critical to maintain a constant and reproducible mobile phase pH, which is essential for stable retention times and consistent peak shapes.[14] An unbuffered mobile phase can have its pH altered by the sample diluent or atmospheric CO₂, leading to frustrating variability.[8]
Key Considerations for Buffer Selection:
-
Effective pH Range: A buffer provides maximum capacity when the mobile phase pH is equal to its pKa. A good rule of thumb is to select a buffer with a pKa value within ±1 unit of your target mobile phase pH.[15]
-
Concentration: A buffer concentration of 10-25 mM is generally sufficient for analytical scale separations.[16] Concentrations that are too low may not provide adequate buffering capacity, while excessively high concentrations can precipitate when mixed with the organic modifier and increase viscosity.
-
Detector Compatibility: If using Mass Spectrometry (MS), you must use volatile buffers like formate, acetate, or ammonium salts. Non-volatile buffers like phosphate will contaminate the MS source.[10][16] For UV detection, ensure the buffer has a low UV cutoff at your detection wavelength.
Table 1: Common Buffers for Reverse-Phase HPLC
| Buffer System | pKa Value(s) | Useful pH Range | Volatile (MS-Compatible)? |
| Phosphate | 2.1, 7.2, 12.3 | 1.1–3.1, 6.2–8.2 | No |
| Formate | 3.8 | 2.8–4.8 | Yes |
| Acetate | 4.8 | 3.8–5.8 | Yes |
| Ammonium | 9.2 | 8.2–10.2 | Yes |
Data sourced from multiple references.[14][15]
Troubleshooting Workflow & Experimental Protocols
The following diagram outlines a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for improving amine peak shape in RP-HPLC.
Protocol 1: Mobile Phase Optimization at Low pH
This protocol aims to suppress the ionization of residual silanol groups to improve peak symmetry.
-
Buffer Preparation:
-
Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water.
-
Place the solution in a beaker with a stir bar.
-
Calibrate your pH meter using standard pH 2.0 and pH 4.0 buffers.
-
Slowly add dilute phosphoric acid dropwise to the phosphate solution while stirring until the pH meter reads 2.7 ± 0.05.
-
-
Mobile Phase Preparation:
-
Your aqueous mobile phase (Solvent A) is the 20 mM phosphate buffer at pH 2.7. Filter it through a 0.22 µm membrane filter.
-
Your organic mobile phase (Solvent B) is HPLC-grade acetonitrile or methanol.
-
Prepare your desired mobile phase composition (e.g., 60:40 Acetonitrile:Buffer) by mixing the appropriate volumes. Always add the organic solvent to the aqueous buffer. Never pH the final mixture containing organic solvent.[14]
-
-
Chromatographic Analysis:
-
Equilibrate the column with the prepared mobile phase for at least 15-20 column volumes.
-
Inject your standard of this compound.
-
Evaluate the peak shape. The tailing factor should be significantly reduced compared to analysis at a mid-range pH (e.g., pH 5-7).
-
Protocol 2: Using a Competing Base Additive
This is a quick alternative if pH adjustment alone is insufficient. Triethylamine (TEA) acts as a "silanol suppressor."
-
Mobile Phase Preparation:
-
Prepare your mobile phase as desired (e.g., Acetonitrile/Water mixture). A buffered mobile phase is still highly recommended.
-
To the final, mixed mobile phase, add a small concentration of a competing base like triethylamine (TEA). A typical starting concentration is 0.1% v/v.[9][17]
-
Mechanism: The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from the larger this compound analyte.[9]
-
-
Chromatographic Analysis:
-
Thoroughly equilibrate the column with the TEA-containing mobile phase.
-
Inject the sample and assess the peak shape.
-
Important: It is good practice to dedicate a column to methods using TEA, as it can be difficult to wash out completely and may alter the column's selectivity for future methods.[18]
-
Q4: My peak shape is still not ideal. Could my column be the problem?
Answer:
Absolutely. If the strategies above do not yield a satisfactory peak shape, the column chemistry is the next logical variable to address. Older columns, or those not specifically designed for basic compounds, often have a higher concentration of active, acidic silanols that are difficult to overcome with mobile phase modifications alone.[9]
Modern Column Technologies for Basic Compounds:
-
High-Purity, End-Capped Columns: Modern columns are made from higher purity silica with fewer metal impurities and undergo more exhaustive end-capping. End-capping uses a small silanizing reagent (like trimethylchlorosilane) to chemically bond and "cap" many of the residual silanol groups, making them inert.[2][3]
-
Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the analyte from the underlying silica surface and can improve peak shape for basic compounds.[13][19]
-
Hybrid Particle Technology: These columns use a stationary phase made of a hybrid of silica and organic polymer. This makes them mechanically strong and, most importantly, stable over a very wide pH range (typically pH 1-12), allowing you to confidently use the high-pH strategy described earlier.[11][12]
Switching to a column from one of these categories, especially one marketed for the analysis of basic compounds, will often provide a dramatic improvement in peak shape.[5][20]
References
-
Gálová, J., & Hutta, M. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 297-301. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]
-
USPA. (2022). A Guide For Selection of Buffer for HPLC. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
-
Laafon Galaxy Pharmaceuticals. (2023). Types of column in HPLC. [Link]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]
-
Orochem Technologies. (n.d.). HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. [Link]
-
Taylor, T. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC North America. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?[Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
Labcompare.com. (2025). Quick Picks: HPLC Columns. [Link]
-
Shimadzu. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Dunn, W. B., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 11(10), 5057-5069. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
LCGC North America. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and...[Link]
-
GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. [Link]
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. | ChromaNik Technologies [chromanik.co.jp]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
- 13. laafon.com [laafon.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 19. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 20. orochem.com [orochem.com]
Technical Support Center: Troubleshooting Poor Solubility of Long-Chain Amines in Aqueous Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of long-chain amines. The following information provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles, to help you overcome these common experimental hurdles.
Troubleshooting Guide: A Symptom-Based Approach
When faced with a long-chain amine that refuses to dissolve in an aqueous solution, a systematic approach is key. This guide is structured to help you diagnose the potential cause of poor solubility and implement an effective solution.
Initial Observation: Cloudy Suspension or Immiscible Layer Formation
This is the most common manifestation of poor solubility for long-chain amines. The long, nonpolar alkyl chain dominates the molecule's properties, leading to hydrophobic interactions and aggregation in water.[1][2]
Answer: The first and most critical parameter to adjust is the pH of the solution . The solubility of amines is highly dependent on pH due to the basic nature of the amino group.[2][3]
Causality: The lone pair of electrons on the nitrogen atom of an amine can accept a proton (H+) from water, forming a positively charged ammonium salt.[3][4] This protonation dramatically increases water solubility because the resulting ionic group can form strong ion-dipole interactions with water molecules.[5][6][7] Long-chain amines are often insoluble in their neutral (free base) form but become soluble in acidic solutions.[8][9]
Experimental Protocol: pH Adjustment for Solubilization
-
Initial pH Measurement: Before adding the amine, measure the pH of your aqueous solution.
-
Acid Addition: While stirring, slowly add a dilute acid (e.g., 0.1 M HCl or a suitable buffer) to the solution.
-
Monitor for Dissolution: Continue to add the acid dropwise and monitor the solution's clarity. As the pH decreases, the amine will protonate and should begin to dissolve.
-
Target pH: The target pH will depend on the pKa of your specific amine. Generally, a pH well below the pKa will ensure complete protonation and solubilization.
-
Final pH Check: Once the amine is fully dissolved, record the final pH of the solution.
Observation: The Amine Dissolves Initially with pH Adjustment but Precipitates Over Time or with Temperature Changes.
This indicates that while protonation is helping, the hydrophobic nature of the long alkyl chain is still a significant factor, or that the salt form of the amine has limited solubility under certain conditions.
Answer: If pH adjustment alone is insufficient, the next step is to consider the use of surfactants to form micelles that can encapsulate the hydrophobic portion of the amine.
Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[10] Above a certain concentration, known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[11][12][13] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can solubilize the long alkyl chains of the amine, while the hydrophilic heads face the aqueous solution, ensuring the entire complex remains dissolved.[14][15][16]
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a surfactant that is compatible with your system. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polyoxyl 35 castor oil (Cremophor EL) are often preferred in pharmaceutical applications due to their lower potential for irritation and good biocompatibility.[15]
-
Determine the CMC: If the CMC of your chosen surfactant is not known, it can be determined experimentally by measuring a physical property (like surface tension) at various surfactant concentrations.[11][17]
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
Incorporate the Amine: Add the long-chain amine to the surfactant solution.
-
pH Adjustment (if necessary): You may still need to adjust the pH to ensure the amine's head group is protonated for optimal interaction with the aqueous phase.
-
Gentle Heating and Stirring: Gentle heating and stirring can facilitate the incorporation of the amine into the micelles.
Data Presentation: Critical Micelle Concentrations of Common Surfactants
| Surfactant | Type | Typical CMC (in water) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM |
| Polysorbate 80 (Tween 80) | Non-ionic | ~0.012 mM |
| Polyoxyl 35 Castor Oil (Cremophor EL) | Non-ionic | ~0.02% w/v |
Note: CMC values can be influenced by temperature, pH, and the presence of electrolytes.[13]
Observation: Even with pH adjustment and surfactants, the solubility is limited, or the use of surfactants is not desirable for the application.
In some cases, the required concentration of the amine may be too high for micellar solubilization alone, or the presence of surfactants may interfere with downstream applications.
Answer: Yes, the use of co-solvents is a common and effective strategy to increase the solubility of hydrophobic compounds.
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[18] This reduction in polarity decreases the interfacial tension between the hydrophobic alkyl chain of the amine and the solvent, making it more energetically favorable for the amine to dissolve.[18] Common co-solvents include ethanol, propylene glycol, and glycerin.[18]
Experimental Protocol: Co-solvent System Development
-
Co-solvent Selection: Choose a co-solvent that is miscible with water and will not adversely affect your experiment.
-
Titration Method:
-
Start with your long-chain amine in a minimal amount of the chosen co-solvent (e.g., ethanol).
-
Slowly titrate this solution into your aqueous buffer while stirring vigorously.
-
Observe for any signs of precipitation.
-
-
Systematic Screening: Prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v). Attempt to dissolve your amine in each of these mixtures to determine the minimum co-solvent concentration required for complete solubilization.
-
Consider pH: Remember that pH is still a critical factor. Ensure the aqueous component of your co-solvent system is buffered to a pH that keeps the amine protonated.
Frequently Asked Questions (FAQs)
Q1: Why does the solubility of amines decrease as the carbon chain length increases?
A1: As the hydrocarbon chain of an amine gets longer, the nonpolar, hydrophobic character of the molecule increases.[1][19][20] While the amine group is polar and can form hydrogen bonds with water, the energetic cost of disrupting the hydrogen-bonding network of water to accommodate the long, nonpolar tail becomes increasingly unfavorable.[1][19] Generally, solubility in water decreases significantly when the carbon chain exceeds six atoms.[21][22]
Q2: Can I just heat the solution to dissolve my long-chain amine?
A2: While heating can increase the solubility of many compounds, it may not be a stable solution for long-chain amines. The amine may dissolve at a higher temperature but can precipitate out as the solution cools. Furthermore, some amines can be susceptible to degradation at elevated temperatures.[23] Gentle heating can be used to aid dissolution in conjunction with other methods like pH adjustment or the use of surfactants.
Q3: Are there any visual cues to know if my amine is protonated?
A3: While there isn't a direct visual cue for protonation itself, the dissolution of a previously insoluble amine upon the addition of acid is a strong indicator that protonation has occurred, forming a more soluble ammonium salt.[8][24]
Q4: How do I recover my water-insoluble amine from the aqueous solution after my experiment?
A4: To recover the free amine, you can reverse the solubilization process by adding a base (e.g., NaOH) to the aqueous solution.[25] This will deprotonate the ammonium salt, converting it back to the neutral, water-insoluble amine, which will then precipitate out and can be extracted with an organic solvent.[25]
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the logical steps for troubleshooting the poor solubility of long-chain amines.
Caption: Encapsulation of a long-chain amine within a surfactant micelle.
References
- Vertex AI Search. (2025, December 15).
- Brainly.com. (2023, December 20).
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- National Institutes of Health. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs.
- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
- Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines? : r/askscience.
- Journal of Chemical and Pharmaceutical Research. (2024).
- National Institutes of Health.
- PubMed Central - National Institutes of Health. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- Solubility and pH of amines.
- KRÜSS Scientific. Critical micelle concentration (CMC)
- Chemistry Stack Exchange. (2016, December 22).
- Nanoscience Instruments.
- Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
- University of [University Name]. CHAPTER 21: AMINES.
- Scribd. Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids.
- Wikipedia.
- Solubility of Things. Amines: Structure, Properties, and Reactions.
- 7.3 Solubility of Amines.
- University of Alberta.
- Open Oregon Educational Resources. 5.
- YouTube. (2019, August 22). Boiling Points and Solubility of Amines.
- Exercise 9 CRITICAL MICELLE CONCENTR
- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
- ECHEMI.
- Reddit. (2024, March 12). Amine workup : r/Chempros.
- Quora. (2023, January 6).
- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
- University of Rochester. Workup: Amines - Department of Chemistry.
- Chegg.com. (2021, May 3).
- YouTube. (2020, October 25). The Basicity of Amines (A2 Chemistry).
- Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- YouTube. (2021, May 16).
- Sulfur Recovery Engineering Inc. Amine Troubleshooting.
- Khalifa University. (2022, February 1). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO>2> capture.
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- MDPI. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Quora. (2021, May 21). How would you quickly convert an alkylammonium salt into a water-insoluble amine?
- ResearchGate. Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF.
- Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
Sources
- 1. reddit.com [reddit.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. chegg.com [chegg.com]
- 10. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 12. nanoscience.com [nanoscience.com]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. asianpharmtech.com [asianpharmtech.com]
- 15. jocpr.com [jocpr.com]
- 16. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. CK12-Foundation [flexbooks.ck12.org]
- 21. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scribd.com [scribd.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. quora.com [quora.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of 1-Methylundecylamine
Welcome to the technical support center for the LC-MS/MS analysis of 1-Methylundecylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of matrix effects in their experiments. The following guides and FAQs are structured to provide direct, actionable solutions to specific issues you may encounter.
Troubleshooting Guide
This section addresses specific problems that can arise during the LC-MS/MS analysis of this compound, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Significant and Inconsistent Ion Suppression is Observed for this compound.
Symptoms:
-
Low analyte response.
-
Poor reproducibility of results between samples.
-
Inaccurate quantification.
Underlying Cause: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] For a basic compound like this compound, which is a secondary aliphatic amine, phospholipids from biological matrices like plasma or serum are frequent culprits.[3][4] These phospholipids often co-extract with the analyte and can suppress the electrospray ionization (ESI) process.[5][6]
Step-by-Step Troubleshooting Protocol:
-
Confirm and Characterize Ion Suppression:
-
Post-Column Infusion Experiment: This is a qualitative method to identify the retention time regions where ion suppression occurs.[7][8]
-
Methodology: Continuously infuse a standard solution of this compound into the mobile phase stream after the analytical column but before the mass spectrometer. Inject a blank, extracted matrix sample. A dip in the baseline signal of this compound indicates the retention times at which co-eluting matrix components cause ion suppression.[9]
-
-
-
Optimize Sample Preparation to Remove Interferences:
-
Improving sample cleanup is often the most effective way to mitigate matrix effects.[10]
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[11]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT.[11] Experiment with different organic solvents and pH adjustments to selectively extract this compound while leaving interfering components behind. For a basic amine, extraction into an organic solvent under basic conditions, followed by a back-extraction into an acidic aqueous phase, can be effective.
-
Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup.[11] Consider a mixed-mode cation exchange SPE cartridge. This will retain the basic this compound while allowing neutral and acidic interferences, including many phospholipids, to be washed away.
-
Phospholipid Removal Plates/Cartridges: Specialized sample preparation products are designed to selectively remove phospholipids from biological samples.[12][13] These can be highly effective in reducing ion suppression for analytes like this compound.[3]
-
-
Refine Chromatographic Conditions:
-
The goal is to chromatographically separate this compound from the ion-suppressing matrix components.[14]
-
Gradient Modification: Adjust the gradient to shift the elution of this compound away from the suppression zones identified in the post-column infusion experiment.
-
Column Chemistry: Consider alternative column chemistries. While C18 is common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for both the analyte and the interfering matrix components.
-
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[15][16][17] The SIL-IS (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate quantification.[18][19]
-
Issue 2: My Method Validation Fails for Accuracy and Precision, and I Suspect Matrix Effects.
Symptoms:
-
Quality control (QC) samples do not meet acceptance criteria (e.g., ±15% of nominal concentration).
-
High variability in results for replicate injections of the same sample.
Underlying Cause: Variable matrix effects across different lots of biological matrix or between individual patient/animal samples can lead to poor accuracy and precision.[19][20] What works for a pooled matrix during method development may not be robust enough for individual samples.
Systematic Evaluation and Mitigation Strategy:
-
Quantify the Matrix Effect:
-
Post-Extraction Spike Method: This experiment quantifies the extent of ion suppression or enhancement.[9][21]
-
Methodology:
-
Prepare an analyte solution in a clean solvent (Neat Solution). Analyze to get Peak Area A .
-
Take a blank matrix sample and perform the entire extraction procedure. Spike the final extract with the analyte at the same concentration as the Neat Solution. Analyze to get Peak Area B .
-
Calculate the Matrix Effect (%): (B / A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
-
-
-
Assess Matrix Variability:
-
Perform the post-extraction spike experiment using at least six different lots of the biological matrix.
-
If the coefficient of variation (%CV) of the matrix effect across the different lots is high, it confirms that matrix variability is the root cause of the validation failure.
-
-
Workflow for Mitigation:
A workflow for addressing validation failures due to matrix effects.
-
Re-evaluate and Strengthen the Method:
-
Based on the assessment, return to the troubleshooting steps outlined in Issue 1 . Prioritize a more effective sample cleanup method (e.g., SPE or phospholipid removal) and the use of a SIL-IS.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects for an aliphatic amine like this compound in biological samples?
A1: The primary sources of matrix effects for basic, aliphatic amines in biological matrices such as plasma and serum are endogenous phospholipids.[3][21] These molecules are major components of cell membranes and are highly abundant.[4] During typical sample preparation methods like protein precipitation, phospholipids are co-extracted with the analyte.[22] In the electrospray ionization (ESI) source, these phospholipids can compete with the analyte for ionization, leading to significant ion suppression.[5]
Q2: When should I choose Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) to minimize matrix effects for this compound?
A2: The choice between LLE and SPE depends on the complexity of the matrix and the required cleanliness of the final extract.[10][11]
| Technique | Advantages for this compound | Disadvantages | Best For |
| LLE | - Good for removing highly polar and non-polar interferences.- Can be optimized by adjusting pH to selectively extract the basic analyte. | - May still co-extract some interfering lipids.- Can be more labor-intensive and use larger solvent volumes. | Less complex matrices or when a moderate level of cleanup is sufficient. |
| SPE | - Offers superior selectivity and cleaner extracts.- Mixed-mode cation exchange SPE can specifically target the basic amine.- Highly effective at removing phospholipids. | - Requires more method development.- Can be more expensive per sample. | Complex matrices (e.g., plasma, tissue homogenates) and when high sensitivity and robustness are critical. |
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Diluting the sample can be a simple and effective strategy to reduce matrix effects, as it lowers the concentration of all matrix components.[14][23] However, this approach is only feasible if the concentration of this compound is high enough that the diluted sample is still well above the lower limit of quantification (LLOQ) of your assay. For trace-level analysis, dilution will likely compromise the sensitivity of the method.
Q4: How do I select the appropriate Stable Isotope-Labeled Internal Standard (SIL-IS)?
A4: An ideal SIL-IS for this compound should have the following characteristics:[18]
-
Stable Isotope Labeling: Incorporate at least three stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)) to ensure a sufficient mass difference from the analyte and avoid isotopic crosstalk.
-
Label Position: The isotopes should be placed in a stable position within the molecule where they will not undergo chemical exchange. For this compound, labeling on the alkyl chain is preferable to the amine group.
-
High Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte to ensure accurate quantification at the LLOQ.
Q5: Are there any alternatives to ESI that are less prone to matrix effects for this compound?
A5: Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less susceptible to matrix effects, particularly ion suppression, compared to ESI.[5][21] The ionization mechanism in APCI is gas-phase, which is less affected by the presence of non-volatile matrix components like salts and phospholipids. If you continue to face insurmountable ion suppression with ESI, and your analyte is thermally stable, developing a method using an APCI source is a viable alternative.[20]
References
-
Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
Raffaelli, A., & Saba, A. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(15), 4853. MDPI AG. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
- Jemal, M., & Xia, Y.-Q. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma extracts. Rapid communications in mass spectrometry, 13(12), 1175-1185.
-
(n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Retrieved from [Link]
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Ion suppression in LC-MS-MS analysis of biological fluids: a major problem in the analysis of biological fluids: a major problem in the analysis of forensic samples. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Bowman, D. B., Rood, M. J., & Calafat, A. M. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 147-154.
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
- Dolan, J. W. (2014). Ion Suppression: A Case Study. LCGC North America, 32(8), 564-569.
- Garofolo, F., & Rocci, M. L. (2011). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 3(13), 1431-1433.
-
ZefSci. (2024, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Kumar, A., & Chhonker, Y. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Retrieved from [Link]
- Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2133-2136.
- Ji, A. J., Jiang, Z., Livson, Y., & Davis, J. A. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
-
Agilent Technologies. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Retrieved from [Link]
-
(2024, May 24). Troubleshooting ion suppression in LC-MS analysis [Video]. YouTube. [Link]
- Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
-
Chromatography Today. (2021, November 22). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Retrieved from [Link]
- Ye, C. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC North America, 30(s4), 32-37.
-
Emery Pharma. (2023, November 11). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Methyldecylamine (CAS 13205-56-6). Retrieved from [Link]
- Herrero, P., Borrull, F., Pocurull, E., & Marcé, R. M. (2016). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors.
- Kuklenyik, Z., Cambron, C. A., & Calafat, A. M. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 85(15), 7247-7254.
- Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
- Laganà, A., Curini, R., D'Ascenzo, G., De Leva, I., & Fares, F. (2005). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Food Additives and Contaminants, 22(11), 1085-1092.
-
(n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]
-
(n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Retrieved from [Link]
-
Restek Corporation. (2023, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
- Kim, J., Kim, M., & Kang, W. (2023). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 12(15), 2899.
- Krock, B., Tillmann, U., & Cembella, A. (2019). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs, 17(10), 569.
- Van De Merbel, N. C. (2000). The Role of LC–MS in Drug Discovery.
- Wicha, P., & Jelińska, A. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Acta Poloniae Pharmaceutica, 81(1), 77-85.
- Niessen, W. M. A. (2006). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. Current Pharmaceutical Analysis, 2(4), 357-375.
- Zhang, H., Liu, Y., & Li, C. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. mdpi.com [mdpi.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
- 16. waters.com [waters.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
Strategies for improving the yield of 1-Methylundecylamine synthesis
Welcome to the technical support center for the synthesis of 1-Methylundecylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this long-chain primary amine. We will explore the most common synthetic route, reductive amination, and provide a structured troubleshooting guide to address specific experimental challenges.
Primary Synthetic Pathway: Reductive Amination of 2-Dodecanone
The most direct and widely applicable method for synthesizing this compound is the reductive amination of 2-dodecanone. This reaction proceeds through the formation of an intermediate imine (or iminium ion), which is then reduced to the final primary amine. The choice of reagents, particularly the nitrogen source and the reducing agent, is critical for success.[1][2]
The overall transformation is as follows:
-
Starting Material: 2-Dodecanone
-
Nitrogen Source: Ammonia (or an ammonia equivalent like ammonium formate)
-
Reducing Agent: A hydride source (e.g., Sodium Triacetoxyborohydride, Sodium Cyanoborohydride) or catalytic hydrogenation.
-
Product: this compound
Mechanism of Reductive Amination
The reaction involves two key stages:
-
Imine Formation: Ammonia attacks the carbonyl carbon of 2-dodecanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. This step is reversible and often acid-catalyzed.[3]
-
Reduction: A reducing agent selectively reduces the carbon-nitrogen double bond (C=N) of the imine to form the final amine product.
Caption: Figure 1: Reductive Amination Mechanism
Recommended Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is highly effective for reductive aminations and tolerates a wide range of functional groups.[3][4]
Materials:
-
2-Dodecanone (1.0 equiv)
-
Ammonia (as a 7N solution in Methanol, ~10-20 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (optional, 0.1-1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-dodecanone and the chosen solvent (DCM or DCE).
-
Ammonia Addition: Add the methanolic ammonia solution to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. Add Sodium Triacetoxyborohydride in portions over 15-20 minutes. Caution: Gas evolution may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by acid-base extraction or column chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Caption: Figure 2: Troubleshooting Workflow
Q1: My reaction yield is very low, and I recover mostly unreacted 2-dodecanone. What is the likely cause?
Answer: This is a classic symptom of inefficient imine formation. The reduction step cannot occur if the imine intermediate is not present in sufficient concentration.[3]
-
Causality: Imine formation is a reversible equilibrium reaction. For sterically hindered or less reactive ketones like 2-dodecanone, the equilibrium may not favor the imine. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Increase Imine Formation Time: Before adding the reducing agent, allow the ketone and ammonia to stir together for a longer period (e.g., 4-6 hours or even overnight).
-
Use a Dehydrating Agent: Add activated molecular sieves (3Å or 4Å) to the mixture of the ketone and ammonia. The sieves will sequester the water formed, driving the equilibrium towards the imine.
-
Catalytic Acid: Add a small amount of acetic acid (AcOH). Mildly acidic conditions (pH 4-5) can catalyze imine formation.[1] However, be cautious, as too much acid can protonate the ammonia, rendering it non-nucleophilic.[1]
-
Q2: My GC-MS analysis shows the presence of 2-dodecanol as a major byproduct. How can I prevent this?
Answer: The formation of 2-dodecanol indicates that your reducing agent is reducing the starting ketone faster than it is reducing the imine. This is a problem of chemoselectivity.
-
Causality: While agents like NaBH(OAc)₃ are selective for imines over ketones, this selectivity is not absolute. If the rate of imine formation is slow and a powerful reducing agent is present, direct reduction of the ketone can compete. Using a less selective reducing agent like Sodium Borohydride (NaBH₄) without careful procedural control will almost certainly lead to this byproduct.[1][5]
-
Troubleshooting Steps:
-
Use a Weaker, More Selective Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[3] If you are using Sodium Cyanoborohydride (NaBH₃CN), ensure the pH is properly buffered (pH 6-7) to maximize its selectivity for the iminium ion.[6]
-
Two-Step Procedure: First, form the imine as completely as possible (using the steps in Q1). Then, add the reducing agent. This temporal separation ensures the reducing agent encounters a high concentration of the desired imine intermediate rather than the starting ketone.[4]
-
Temperature Control: Perform the addition of the reducing agent at a lower temperature (0 °C) to moderate its reactivity and favor the more selective pathway.
-
Q3: I'm observing a higher molecular weight peak in my mass spectrum, likely a secondary amine. How can this be avoided?
Answer: The formation of a secondary amine, di-(1-methylundecyl)amine, occurs when the primary amine product reacts with another molecule of 2-dodecanone and is subsequently reduced.
-
Causality: The newly formed this compound is itself a nucleophile and can compete with ammonia to react with any remaining 2-dodecanone. This forms a secondary imine, which is then reduced to the secondary amine byproduct.
-
Troubleshooting Steps:
-
Use a Large Excess of Ammonia: The most effective way to suppress secondary amine formation is to use a significant excess of the ammonia reagent (e.g., 15-30 equivalents). This ensures that the concentration of ammonia is much higher than the concentration of the product amine, making it the statistically dominant nucleophile.[7][8]
-
Control Stoichiometry: Ensure that the ketone is the limiting reagent. Adding the ketone slowly to a mixture of the ammonia and reducing agent can sometimes help maintain a low ketone concentration, disfavoring the side reaction.
-
Q4: The purification is difficult. How can I effectively separate the product amine from unreacted ketone?
Answer: The difference in basicity between the product amine and the neutral ketone is the key to a successful separation.
-
Causality: Amines are basic and can be protonated to form water-soluble ammonium salts. Ketones are neutral and will remain in an organic solvent.
-
Troubleshooting Steps (Acid-Base Extraction):
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acid Wash: Transfer to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. The unreacted ketone will remain in the organic layer.
-
Separate Layers: Separate the two layers. Discard the organic layer containing the ketone.
-
Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until it is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine (R-NH₂).
-
Final Extraction: Extract the now basic aqueous layer several times with fresh organic solvent (DCM or ethyl acetate). The purified amine will now be in the organic layer.
-
Dry and Concentrate: Dry the combined organic extracts over MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified this compound.
-
Alternative Synthetic Routes
While reductive amination is the most common approach, other methods exist, though they may present different challenges.
-
Leuckart-Wallach Reaction: This method uses formic acid or ammonium formate as both the nitrogen source and the reducing agent.[9][10] It typically requires high temperatures (>120 °C) and can sometimes result in N-formylated byproducts that require a separate hydrolysis step.[9][11] Modern catalytic versions can operate at lower temperatures.[12]
Data Summary
| Reducing Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | High selectivity for imines, mild conditions, tolerates many functional groups.[3][4] | Water-sensitive, higher cost.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective and well-established, not water-sensitive.[5] | Highly toxic, generates cyanide waste, requires careful pH control.[3][6] |
| Sodium Borohydride (NaBH₄) | MeOH, Ethanol | Inexpensive and readily available. | Low selectivity, readily reduces ketones/aldehydes, requires pre-formation of the imine.[1][5] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | "Green" method with high atom economy. | Requires specialized pressure equipment, catalyst may be expensive or require screening.[13] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Ogo, S., et al. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. The Journal of Organic Chemistry, 67(24), 8685-8687. [Link]
-
Yang, L., Dai, R., Liu, W., & Deng, Y. (2008). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]
-
Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 17(6), 3217-3229. [Link]
-
Organic Reaction Development. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Tomarchio, E. G., et al. (2025). Reduction and reductive amination of ketones. ResearchGate. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(38), 12349-12353. [Link]
-
Li, Y., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(2), 374. [Link]
-
Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(16), 4501–4514. [Link]
-
Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(38), 7122–7127. [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Catalytic Leuckart-Wallach-type reductive amination of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions [organic-chemistry.org]
Addressing peak tailing issues for amines in gas chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in gas chromatography: the peak tailing of amine compounds. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the problem, enabling you to make informed, effective decisions in your laboratory.
Understanding the Root Cause: The Challenge of Amine Analysis
Amines are notoriously difficult to analyze by gas chromatography. Their basic and polar nature leads to strong interactions with the GC system, which is the primary cause of poor peak shape.[1][2][3] This interaction is not random; it is a specific chemical phenomenon.
The vast majority of GC systems utilize columns and liners made of fused silica. The surface of this glass material is not perfectly smooth or inert. It is populated with silanol (Si-OH) groups, which are weakly acidic.[1] The basic amine analytes, with their lone pair of electrons on the nitrogen atom, are drawn to these acidic sites, forming strong hydrogen bonds. This adsorption holds the amine molecule back as it travels through the system, causing it to elute slowly and sporadically from these active sites, resulting in a characteristic tailing peak.[1][4]
Sources
Selecting the optimal column for 1-Methylundecylamine separation in HPLC
Welcome to the technical support center. As Senior Application Scientists, we understand the unique challenges presented by long-chain aliphatic amines in HPLC. This guide provides in-depth, practical solutions in a direct question-and-answer format to help you select the optimal column and troubleshoot common issues when analyzing 1-Methylundecylamine.
FAQ 1: How do I select the optimal initial HPLC column for this compound separation?
Answer:
Selecting the right column for this compound requires a clear understanding of its physicochemical properties. This molecule presents a classic chromatographic challenge: it possesses a long, hydrophobic C12 alkyl chain and a highly basic primary amine functional group. This dual nature makes it prone to strong, undesirable interactions with standard silica-based columns while also having significant non-polar character.
Analyte Physicochemical Profile: this compound
| Property | Estimated Value / Characteristic | Chromatographic Implication |
|---|---|---|
| Structure | CH₃(CH₂)₁₀CH(NH₂)CH₃ | Long hydrophobic tail, polar/basic headgroup. |
| pKa | ~10.6 (typical for primary amines) | The amine group is positively charged (protonated) at any pH below ~9. |
| logP | > 4.0 (estimated) | Highly hydrophobic, suggesting good retention on reversed-phase media. |
| UV Chromophore | None | Undetectable by standard UV-Vis detectors without derivatization. |
Given this profile, a standard reversed-phase (RP) C18 column is often the first choice but is rarely optimal without significant method adjustments. The primary challenge is the interaction between the protonated amine and acidic silanol groups (Si-OH) on the silica surface of the column, which are ionized (SiO⁻) at pH > 3.[1] This secondary ionic interaction is a primary cause of severe peak tailing.[2][3]
Your column selection strategy should be guided by a logical workflow that considers these properties from the outset.
Initial Recommendations:
-
Modern, Base-Deactivated C18/C8 Column: Start with a high-purity silica column that is well end-capped and base-deactivated.[3] This minimizes the number of accessible silanol groups from the start.
-
Mixed-Mode (RP/Cation-Exchange) Column: For a more direct and often superior approach, a mixed-mode column is an excellent choice.[4][5] These columns provide two retention mechanisms: reversed-phase for the alkyl chain and cation-exchange for the amine group, resulting in excellent retention and peak shape without the need for ion-pairing reagents.[4]
FAQ 2: Why am I seeing severe peak tailing for this compound on my C18 column, and how do I fix it?
Answer:
This is the most common issue encountered when analyzing aliphatic amines.[3] Peak tailing occurs because there are multiple retention mechanisms at play: the desired hydrophobic interaction (reversed-phase) and a strong, secondary ionic interaction between the positively charged amine and negatively charged, deprotonated silanol groups on the silica surface.[1]
The key to eliminating this tailing is to suppress the unwanted secondary ionic interaction. You can achieve this through several strategies, which are outlined in the troubleshooting workflow below.
Sources
Technical Support Center: Enhancing the Stability of 1-Methylundecylamine Stock Solutions
For researchers, scientists, and drug development professionals, the integrity of stock solutions is paramount to experimental success. This guide provides in-depth technical support for enhancing the stability of 1-Methylundecylamine stock solutions, addressing common issues through a question-and-answer format. Each recommendation is grounded in chemical principles to empower users with a comprehensive understanding of best practices.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has turned yellow/brown. What causes this discoloration and is it still usable?
A1: Discoloration is a common indicator of degradation in amine solutions. The primary cause is typically oxidation . Aliphatic amines, like this compound, are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The nitrogen atom in the amine has a lone pair of electrons, making it susceptible to attack by electrophiles, including oxygen. The initial oxidation products can undergo further reactions to form a complex mixture of colored impurities.
Whether the solution is still usable depends on the tolerance of your specific application to these impurities. For highly sensitive assays, it is strongly recommended to discard the discolored solution and prepare a fresh batch. For less sensitive applications, the solution might still be viable, but the presence of impurities could lead to inconsistent results.
Troubleshooting Steps:
-
Visual Inspection: Note the intensity of the color change. A faint yellowing may indicate minimal degradation, while a dark brown color suggests significant decomposition.
-
Purity Analysis (Optional but Recommended): If you have access to analytical instrumentation, such as HPLC or GC-MS, you can assess the purity of the solution and identify the degradation products.
-
Functional Test: Perform a small-scale functional test to determine if the solution still meets the requirements of your experiment.
Prevention:
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Solvent Choice: Use high-purity, deoxygenated solvents for solution preparation.
Q2: I've observed precipitation in my this compound stock solution upon storage. What is causing this and how can I prevent it?
A2: Precipitation in a this compound stock solution can arise from several factors:
-
Temperature Effects: The solubility of this compound can decrease at lower temperatures, leading to precipitation, especially if the solution is close to its saturation point. This is a common issue when solutions are stored in a refrigerator or freezer.
-
Reaction with Atmospheric Carbon Dioxide: Amines can react with carbon dioxide from the air to form carbamate salts, which may have lower solubility in the chosen solvent and precipitate out.
-
Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration of the amine and potentially exceeding its solubility limit.
-
Contamination: Contamination with other substances can lead to the formation of insoluble products.
Troubleshooting and Prevention:
| Potential Cause | Troubleshooting | Prevention |
| Low Temperature | Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. | Store the solution at a controlled room temperature if stability allows, or choose a solvent in which the amine has higher solubility at lower temperatures. |
| CO2 Reaction | While difficult to reverse, filtering the solution might remove the precipitate. However, this will alter the concentration. | Prepare and store the solution under an inert atmosphere. Use tightly sealed containers with minimal headspace.[1][2] |
| Solvent Evaporation | It is best to discard the solution as the concentration is no longer accurate. | Use high-quality vials with secure caps (e.g., screw caps with septa). Parafilm can be used for extra sealing. |
| Contamination | Discard the solution. | Use clean glassware and high-purity solvents. Filter the solution through a 0.22 µm filter after preparation. |
Q3: What is the optimal way to prepare and store a this compound stock solution to ensure long-term stability?
A3: A well-defined protocol for preparation and storage is crucial for maintaining the stability of your this compound stock solution.[3]
Experimental Protocol: Preparation of a Stable this compound Stock Solution
-
Solvent Selection and Preparation:
-
Choose a high-purity, anhydrous solvent. Common choices include ethanol, methanol, or dimethyl sulfoxide (DMSO). The choice of solvent can impact stability; for instance, some studies on aromatic amines have shown solvent-dependent stability.[4]
-
Degas the chosen solvent by sparging with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound in a clean, dry vial.
-
Add the degassed solvent to the desired final volume.
-
Mix thoroughly until the amine is completely dissolved. Gentle warming may be necessary, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials. This minimizes repeated opening and closing of the main stock, reducing exposure to air and moisture.[3]
-
Purge the headspace of each vial with an inert gas before sealing.
-
Store the vials at the recommended temperature. Generally, storage at -20°C is recommended for long-term stability of solutions.[3] However, always check the solubility at this temperature to avoid precipitation. For many amines, storage below 30°C (86°F) in a dry, well-ventilated area is a general guideline.[1][2]
-
Visualizing Degradation and Prevention
To better understand the factors affecting stability, the following diagram illustrates the potential degradation pathways and the preventative measures that can be taken.
Caption: Key degradation pathways for this compound and preventative strategies.
In-Depth Technical Considerations
Understanding the Chemistry of Amine Instability
Aliphatic amines are generally considered stable compounds.[5] However, their basicity and nucleophilicity, which make them useful in many applications, also render them susceptible to certain degradation reactions.
-
Oxidation: The lone pair of electrons on the nitrogen atom can be abstracted by oxidizing agents, including molecular oxygen. This can lead to the formation of various oxidation products, including hydroxylamines, nitroso compounds, and eventually more complex, often colored, polymeric materials. The presence of trace metal ions can catalyze these oxidation reactions.
-
Reaction with Carbon Dioxide: The basic nature of amines allows them to readily react with acidic gases like carbon dioxide. This acid-base reaction forms a carbamate salt. While this reaction is often reversible, the salt may precipitate if its solubility in the chosen solvent is low.
Workflow for Stability Testing
For critical applications, it may be necessary to perform a formal stability study on your this compound stock solutions.
Caption: A typical workflow for assessing the stability of a stock solution.
By understanding the chemical properties of this compound and implementing these best practices for preparation and storage, researchers can significantly enhance the stability of their stock solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Methyldecylamine (CAS 13205-56-6). Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Methylundecylamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aliphatic amines such as 1-Methylundecylamine is a critical step in ensuring product quality, safety, and efficacy. As a long-chain primary amine, this compound presents unique analytical challenges, including low volatility and the absence of a strong chromophore, necessitating robust and validated analytical methods for its precise measurement.
This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with UV/Visible or Fluorescence Detection (HPLC-UV/Vis or FLD), also employing a derivatization strategy. The methodologies, validation parameters, and experimental protocols detailed herein are grounded in established scientific principles and aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
The Analytical Challenge: Quantifying Long-Chain Primary Amines
This compound (C₁₂H₂₇N) is a primary aliphatic amine characterized by a twelve-carbon chain.[3] Its physicochemical properties, such as a relatively high boiling point and lack of significant UV absorbance, render direct analysis by conventional chromatographic techniques inefficient. Therefore, chemical modification through derivatization is a requisite step to enhance analyte properties for both GC and HPLC analysis. Derivatization serves to:
-
Increase Volatility and Thermal Stability for GC Analysis: By converting the polar amine group into a less polar, more stable functional group, the analyte becomes amenable to vaporization without degradation in the GC inlet and column.
-
Introduce a Chromophore or Fluorophore for HPLC Analysis: Attaching a UV-absorbing or fluorescent moiety to the this compound molecule allows for sensitive detection by HPLC-UV/Vis or fluorescence detectors.[4][5][6]
The selection of an appropriate analytical technique hinges on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide will explore two distinct, validated approaches to empower researchers to make an informed decision.
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) with Trifluoroacetic Anhydride (TFAA) Derivatization
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[7][8] For the analysis of this compound, a derivatization step with Trifluoroacetic Anhydride (TFAA) is employed to create a volatile and thermally stable trifluoroacetylated derivative.[9][10] The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a robust and linear response.
Experimental Workflow: GC-FID with TFAA Derivatization
Sources
- 1. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. h-brs.de [h-brs.de]
- 10. researchgate.net [researchgate.net]
Comparing 1-Methylundecylamine with other long-chain amines as corrosion inhibitors
Initiating Data Collection
I'm starting by leveraging Google's capabilities, aiming for comprehensive information on 1-Methylundecylamine and similar long-chain amines as corrosion inhibitors. I'm focusing on performance characteristics and the underlying mechanisms involved.
Deepening Comparative Analysis
I'm now diving into the comparative parameters. I'm focusing on inhibition efficiency, adsorption traits, and electrochemical behaviors, scouring results for experimental data and protocols. My plan involves structuring the guide with an introduction to corrosion inhibition by long-chain amines, followed by details of this compound, and a comparative analysis against similar compounds, supported by synthesized data. I'll create tables for quantitative data and Graphviz diagrams for clarity. I'll also write experimental methodologies.
Refining Search Strategies
I'm now employing targeted Google searches, focusing on experimental methodologies for corrosion inhibitors. My aim is to synthesize a comparison guide, starting with an overview, then delving into this compound, and concluding with a comparative analysis against other amines. I'm focusing on in-depth tables, Graphviz diagrams, and comprehensive methodologies, with properly formatted citations.
Drafting Initial Outline
I'm currently focused on the initial introduction. I'm building a general framework to explain how long-chain amines inhibit corrosion, and plan to then address the specific comparison requested.
Formulating the Comparison Framework
I've outlined the comparison guide, starting with an overview of long-chain amines as corrosion inhibitors. I'm focusing on the mechanism and the role of the amine group and alkyl chain. Since direct data on this compound is scarce, I'm using Dodecylamine as a proxy, considering the methyl branch's steric effects on film packing.
Structuring the Content Plan
I'm now detailing a content plan to address the comparison. I've broken it into four parts: an introduction, a section on the target compound (this compound, using Dodecylamine as a proxy), a section comparing other amines, and a final section on data presentation. I will focus on inhibition efficiency, mechanism, chain length, and molecular structure differences. I'm aiming for a clear and structured guide.
Outlining Content Details
I'm now detailing the planned content. I've broken it down into an introduction to long-chain amines, a section focusing on the target compound (this compound, using Dodecylamine as a proxy), and a comparison to other amines. Finally, I'll detail data presentation and discuss experimental protocols. I plan to use visualizations to aid understanding.
Developing Content Framework
I've formulated a complete content plan, moving beyond outlining to detailed content generation. I've structured sections to explain how long-chain amines inhibit corrosion, focusing on this compound's inferred properties, using Dodecylamine as a proxy, and comparing it to other amines. I'll include inhibition efficiency and adsorption mechanics. I am also detailing experimental protocols to strengthen data presentation. I'm focusing on visualizations and detailed citations.
A Senior Application Scientist's Head-to-Head Comparison of Derivatization Reagents for Primary Amines
For fellow researchers, scientists, and professionals in drug development, the accurate quantification of primary amines is a frequent and often critical challenge. Due to their inherent polarity and low volatility, many primary amines, from neurotransmitters and biogenic amines to amino acid biomarkers, are notoriously difficult to analyze directly by chromatographic methods. Derivatization—the chemical modification of an analyte—is not merely a preparatory step; it is a strategic tool that transforms a challenging analyte into one that is readily separated and detected with high sensitivity and selectivity.
This guide provides an in-depth, head-to-head comparison of the most common and effective derivatization reagents for primary amines. Moving beyond a simple catalog of options, we will explore the causality behind reagent selection for specific applications, whether for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Every protocol and piece of data presented is grounded in established analytical principles to ensure trustworthiness and reproducibility in your own laboratory.
The "Why" of Derivatization: Enhancing Analytical Performance
The decision to derivatize primary amines is driven by the need to overcome their challenging physicochemical properties. The primary goals of derivatization are to increase volatility for GC analysis and to introduce a chromophore or fluorophore for sensitive detection in HPLC.[1][2] A successful derivatization strategy yields significant improvements in analytical performance:
-
Increased Volatility and Thermal Stability: For GC analysis, replacing the active hydrogens on the amine group with less polar moieties is essential to allow the analyte to volatilize without thermal degradation.[1][3]
-
Improved Chromatographic Behavior: Derivatization reduces the polar interactions between the amine and the active sites within the GC inlet or column, or the stationary phase in HPLC, leading to sharper, more symmetrical peaks and improved resolution.[1]
-
Enhanced Detection Sensitivity: The introduction of specific functional groups, such as fluorophores for fluorescence detection (FLD) in HPLC or halogenated groups for electron capture detection (ECD) in GC, can dramatically lower the limits of detection (LOD) into the femtomole range.[1][4]
-
Enantiomeric Resolution: The use of a chiral derivatizing agent (CDA) allows for the separation of amine enantiomers on a standard achiral column by forming diastereomers with distinct chromatographic properties.[1]
This guide is structured to first compare reagents best suited for HPLC analysis, followed by those optimized for GC. We will conclude with a look at specialized reagents for chiral analysis.
Part 1: Derivatization Reagents for HPLC Analysis
For HPLC, the primary goal of derivatization is to attach a tag that can be readily detected by UV-Visible or, more commonly, fluorescence detectors. This is crucial for many biologically significant amines that lack a native chromophore.[5]
Key Reagents for HPLC-UV/FLD
The most prominent reagents for HPLC analysis of primary amines are o-Phthalaldehyde (OPA), Dansyl Chloride (Dns-Cl), and 9-Fluorenylmethyl Chloroformate (Fmoc-Cl).
-
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) at room temperature to form highly fluorescent isoindole derivatives.[6] A key advantage is that the OPA reagent itself is not fluorescent, reducing background interference.[6] However, OPA does not react with secondary amines, and the resulting derivatives can be unstable.[7]
-
Dansyl Chloride (Dns-Cl): This versatile reagent reacts with both primary and secondary amines under alkaline conditions to produce intensely fluorescent and stable N-dansyl-sulfonamide adducts.[5] The derivatization not only enables detection in the picomole to femtomole range but also increases the hydrophobicity of the analytes, improving their retention on reversed-phase columns.[5] However, the reaction can be slow, and excess reagent must often be removed or quenched.[8]
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Fmoc-Cl is another highly popular reagent that reacts with both primary and secondary amines under alkaline conditions to form stable, highly fluorescent derivatives.[4] The derivatives are exceptionally stable for over 48 hours, which is a significant advantage for automated analysis of multiple samples.[4] The main drawback can be interference from the hydrolysis product of the reagent, Fmoc-OH.[9]
Performance Comparison: OPA vs. Dansyl-Cl vs. Fmoc-Cl
The choice between these reagents is application-dependent, involving a trade-off between reaction speed, derivative stability, and analyte scope.
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride (Dns-Cl) | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) |
| Target Amines | Primary amines only | Primary & Secondary amines | Primary & Secondary amines |
| Reaction pH | Alkaline (pH 9.5-10.4) | Alkaline (pH 9.5-10.5) | Alkaline (pH 9.0-11.4) |
| Reaction Time | Very fast (< 2 minutes) | 30 - 120 minutes | 1 - 40 minutes |
| Reaction Temp. | Room Temperature | Room Temp. to 60°C | Room Temperature |
| Derivative Stability | Unstable, requires immediate analysis | Generally stable, can be light-sensitive | Highly stable (> 48 hours) |
| Detection (λex / λem) | ~340 nm / ~450 nm | ~335 nm / ~520 nm | ~265 nm / ~315 nm |
| LODs | fmol to pmol range | pmol to fmol range | fmol range |
| Key Advantage | Fast reaction, non-fluorescent reagent | Versatile, enhances fluorescence and ionization | Highly stable derivatives, good for automation |
| Key Disadvantage | Does not react with secondary amines, unstable derivatives | Slower reaction, potential for by-products | Interference from hydrolyzed reagent |
Data compiled from multiple sources.[4][5][6][9][10][11][12][13][14][15]
Experimental Workflow: HPLC Derivatization
The following diagram illustrates a typical pre-column derivatization workflow for HPLC analysis.
Caption: General workflow for pre-column derivatization and HPLC analysis.
Part 2: Derivatization Reagents for GC Analysis
For GC, derivatization is essential to increase the volatility and thermal stability of primary amines. The main strategies are silylation and acylation.
Key Reagents for GC
-
Silylation Reagents: These reagents replace the active hydrogen of the amine with a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used TMS donor. Often used with a catalyst like TMCS (trimethylchlorosilane).[1]
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are approximately 10,000 times more stable to hydrolysis than TMS derivatives, making them more robust for complex sample matrices and storage.[3] The main drawback is their higher molecular weight, which leads to longer retention times.[3]
-
-
Acylation Reagents: These reagents introduce an acyl group, forming a stable amide. Fluorinated anhydrides are particularly popular as they introduce electron-capturing groups, significantly enhancing sensitivity for Electron Capture Detection (ECD).
-
PFBCl (Pentafluorobenzoyl Chloride): Reacts with primary amines to form stable pentafluorobenzoyl amides, which are highly sensitive to ECD.[16]
-
PFPA (Pentafluoropropionic Anhydride): A highly reactive acylation agent that creates stable and volatile derivatives suitable for GC-MS and GC-ECD analysis.[17]
-
Alkyl Chloroformates (e.g., Propyl Chloroformate): These reagents react rapidly with primary amines in aqueous conditions to form stable carbamates, offering a robust alternative to silylation, especially when dealing with aqueous samples.[1][18]
-
Performance Comparison: Silylation vs. Acylation
The choice between silylation and acylation depends on the required stability of the derivative and the desired detection method.
| Feature | Silylation (BSTFA, MTBSTFA) | Acylation (PFPA, PFBCl, Chloroformates) |
| Derivative Type | Silyl-amine | Amide / Carbamate |
| Derivative Stability | TMS derivatives are moisture-sensitive. TBDMS derivatives are very stable. | Generally very stable, especially to hydrolysis. |
| Reaction Conditions | Requires anhydrous conditions. Often requires heating. | Can often be performed in aqueous solutions (chloroformates). Anhydrides may require anhydrous conditions. |
| Byproducts | Volatile and often elute with the solvent front. | Can be acidic and may require removal before analysis. |
| Detection | Excellent for FID and MS. | Fluorinated derivatives are excellent for ECD. Good for FID and MS. |
| Key Advantage | Highly reactive reagents, versatile for many functional groups. | Forms very stable derivatives. Enhances ECD sensitivity. |
| Key Disadvantage | Sensitivity to moisture. | Acidic byproducts can be problematic. |
Data compiled from multiple sources.[1][2][19][20][21]
Experimental Workflow: GC Derivatization
The following diagram illustrates a typical derivatization workflow for GC analysis.
Caption: General workflow for derivatization and GC analysis.
Part 3: Chiral Derivatization Reagents
Determining the enantiomeric composition of chiral amines is crucial in pharmaceutical and biological research. This is achieved by reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.
Key Reagent: Marfey's Reagent
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is the gold standard for chiral amine analysis.[18] It reacts with primary and secondary amines under mild alkaline conditions to produce diastereomeric derivatives that are strongly UV-absorbent and can be readily separated by reversed-phase HPLC.[22] The D-amino acid derivatives typically elute later than the L-amino acid derivatives.[22] The derivatives are stable for at least 48 hours, allowing for reliable and reproducible analysis.[22][23]
| Feature | Marfey's Reagent (FDAA) |
| Target Analytes | Primary & Secondary Amines |
| Reaction Time | ~90 minutes |
| Reaction Temp. | ~40°C |
| Derivative Stability | Stable for at least 48 hours |
| Detection | UV at ~340 nm |
| Key Advantage | Widely applicable gold standard, excellent resolution of diastereomers |
| Key Disadvantage | Relatively long reaction time, requires heating |
Data compiled from multiple sources.[7][22][23][24]
Detailed Experimental Protocols
To ensure self-validating and reproducible results, detailed methodologies are essential. Below are representative protocols for some of the most effective derivatization reagents.
Protocol 1: HPLC Derivatization of Amino Acids with OPA
This protocol is adapted from established methods for the rapid derivatization of primary amino acids for HPLC-FLD analysis.[12]
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water and adjust the pH to 10.4 with a concentrated NaOH solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent should be prepared fresh daily.
-
-
Derivatization Procedure:
-
In an autosampler vial, combine 20 µL of the amino acid standard or sample with 20 µL of the OPA reagent.
-
Mix thoroughly. The reaction is nearly instantaneous and should proceed for approximately 1-2 minutes at room temperature before injection.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate, pH 5.4.
-
Mobile Phase B: Acetonitrile/Methanol/Water (50:32:18, v/v/v).
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to λex = 340 nm and λem = 455 nm.[12]
-
Protocol 2: GC-MS Derivatization of Primary Amines with MTBSTFA
This protocol is a robust method for preparing stable TBDMS derivatives of primary amines for GC-MS analysis.[3]
-
Sample Preparation:
-
Accurately weigh or pipette 1-5 mg of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Anhydrous conditions are critical.
-
-
Derivatization Procedure:
-
Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine) to the dried sample.
-
Add 100 µL of MTBSTFA (often with 1% TBDMCS as a catalyst) to the vial.
-
Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.
-
-
GC-MS Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1-2 µL of the derivatized sample directly into the GC-MS system.
-
Use a non-polar column (e.g., DB-5ms) for separation.
-
Protocol 3: GC-FID Derivatization of Biogenic Amines with Propyl Chloroformate
This method is advantageous as it can be performed directly in an aqueous sample.[18]
-
Reagent Preparation:
-
Pyridine Solution: 5% (v/v) pyridine in water.
-
Propyl Chloroformate Solution: 30% (v/v) propyl chloroformate in chloroform.
-
-
Derivatization and Extraction:
-
To a 200 µL aqueous sample or standard, add 200 µL of a 1:4 (v/v) mixture of chloroform and iso-octane.
-
Add 50 µL of the pyridine solution and 50 µL of the propyl chloroformate solution.
-
Vortex the mixture vigorously for 1 minute. The reaction is instantaneous at room temperature.
-
Centrifuge to separate the layers.
-
-
GC-FID Analysis:
-
Carefully transfer the top organic layer to an autosampler vial.
-
Inject 1 µL into the GC-FID system.
-
Conclusion and Final Recommendations
The selection of a derivatization reagent is a critical decision that profoundly impacts the success of primary amine analysis. There is no single "best" reagent; the optimal choice is a function of the analytical objective, the nature of the analyte and sample matrix, and the available instrumentation.
-
For high-throughput HPLC analysis of primary amines , OPA offers unparalleled speed, though its derivative instability must be managed. For broader applicability to both primary and secondary amines and when sample automation requires high derivative stability, Fmoc-Cl is often the superior choice.[11] Dansyl Chloride remains a versatile and cost-effective option, particularly when enhanced ionization for LC-MS is also a goal.[25]
-
For GC analysis , MTBSTFA is highly recommended for its ability to produce exceptionally stable derivatives, which is a major advantage when dealing with complex matrices or when delayed analysis is necessary.[3] When targeting trace levels with GC-ECD, fluorinated acylating agents like PFPA or PFBCl are unmatched in sensitivity. For aqueous samples, alkyl chloroformates provide a simple, rapid, and robust alternative to silylation.[1][18]
-
For chiral analysis , Marfey's Reagent (FDAA) is the well-established and reliable gold standard for HPLC-based separation of amine enantiomers.[7]
By understanding the underlying chemistry and the distinct advantages and limitations of each reagent class, researchers can confidently select and implement a derivatization strategy that yields accurate, reproducible, and sensitive results.
References
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. Available from: [Link]
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Available from: [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. Available from: [Link]
-
Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech. Available from: [Link]
-
HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Journal of Chromatographic Science. Available from: [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. Available from: [Link]
-
Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology. Available from: [Link]
-
Quantitative GC–MS analysis of biogenic amines and polyamines. ResearchGate. Available from: [Link]
-
LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available from: [Link]
-
Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. ResearchGate. Available from: [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. Available from: [Link]
-
Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Digital Commons @ Andrews University. Available from: [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Available from: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH). Available from: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. Available from: [Link]
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available from: [Link]
-
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available from: [Link]
-
2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals. Available from: [Link]
-
2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. Available from: [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed. Available from: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables. National Institutes of Health (NIH). Available from: [Link]
-
(PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available from: [Link]
-
Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. ResearchGate. Available from: [Link]
-
Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. Available from: [Link]
-
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. UNODC. Available from: [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. ResearchGate. Available from: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. PubMed. Available from: [Link]
-
Stereoselective confirmation of amines by chiral derivatization and UPLC-MS/MS. WADA. Available from: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ResearchGate. Available from: [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iris.unica.it [iris.unica.it]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in l-citrulline rich vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: LC-MS/MS versus GC-MS for the Analysis of 1-Methylundecylamine
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of Long-Chain Primary Amines
1-Methylundecylamine, also known as 2-aminododecane, is a long-chain primary aliphatic amine. Its accurate and sensitive quantification is critical in various fields, from industrial chemical synthesis to environmental monitoring and pharmaceutical development. However, like many primary amines, its physicochemical properties present a distinct analytical challenge. The polarity imparted by the primary amine group and the low volatility of its twelve-carbon chain place it in an analytical grey area, making the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) a critical decision point.
This guide provides an in-depth, objective comparison of these two powerful techniques for the analysis of this compound. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, provide validated protocols, and offer clear, data-driven recommendations to help you select the optimal methodology for your analytical goals.
Analyte Deep Dive: Physicochemical Properties of this compound (2-Aminododecane)
Before selecting an analytical technique, we must first understand the molecule itself. The structure and properties of this compound dictate its behavior in a chromatographic system.
-
Molecular Formula: C₁₂H₂₇N
-
Molecular Weight: 185.35 g/mol [1]
-
Polarity: The primary amine (-NH₂) group is highly polar and capable of hydrogen bonding. The long C12 alkyl chain is nonpolar. This amphipathic nature complicates its interaction with chromatographic stationary phases.
-
Volatility: With a boiling point well over 200 °C, this compound is considered semi-volatile at best. This high boiling point is a direct consequence of its molecular weight and the strong intermolecular hydrogen bonds from the amine group.
-
Thermal Stability: While stable at room temperature, long-chain amines can be susceptible to degradation at the high temperatures often required for GC analysis[4].
The Core Dilemma: The high boiling point and polarity of this compound make it a challenging candidate for direct GC-MS analysis, which requires analytes to be volatile and thermally stable[5]. Conversely, while LC-MS is well-suited for polar compounds, the long nonpolar tail can lead to strong, sometimes irreversible, binding on certain stationary phases if not properly managed. This necessitates a careful, well-reasoned approach to method development for either platform.
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a robust technique renowned for its high chromatographic resolution and extensive, standardized spectral libraries. However, for polar compounds like primary amines, direct injection is often impractical.
Causality: Why Derivatization is Non-Negotiable for GC-MS
The direct GC analysis of this compound leads to significant challenges:
-
Poor Volatility: Its high boiling point requires high inlet and oven temperatures, increasing the risk of thermal degradation[4].
-
Peak Tailing: The polar amine group can interact strongly and irreversibly with active sites (e.g., free silanols) on the GC column and inlet liner, resulting in broad, tailing peaks and poor quantitation[4].
To overcome these issues, derivatization is an essential sample preparation step. This process chemically modifies the analyte to make it more suitable for GC analysis[6]. The primary goal is to cap the active hydrogens on the amine group with a nonpolar moiety. This single step achieves several critical objectives:
-
Reduces Polarity: Masks the polar -NH₂ group, minimizing interactions with active sites and dramatically improving peak shape[4].
-
Increases Volatility: The resulting derivative has weaker intermolecular forces, lowering its boiling point and allowing for elution at lower GC oven temperatures[4][6].
-
Enhances Thermal Stability: The derivative is often more stable at high temperatures than the parent amine[5].
Experimental Protocol: GC-MS Analysis via Acylation Derivatization
Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method for derivatizing primary amines[4][7].
Step 1: Sample Preparation & Derivatization
-
Pipette 100 µL of the sample (dissolved in a suitable anhydrous solvent like ethyl acetate) into a 2 mL autosampler vial.
-
If the sample is in an aqueous solution, it must first be evaporated to complete dryness under a gentle stream of nitrogen. The presence of water will hydrolyze the derivatizing reagent[6].
-
Add 100 µL of anhydrous ethyl acetate to reconstitute the dried sample.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Immediately cap the vial tightly with a PTFE-lined cap.
-
Vortex for 30 seconds.
-
Heat the vial in a heating block at 60 °C for 20 minutes to ensure the reaction goes to completion[4].
-
Allow the vial to cool to room temperature before analysis.
Step 2: GC-MS Instrumentation and Parameters
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line: 280 °C
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Workflow Visualization: GC-MS with Derivatization
Caption: GC-MS workflow for this compound analysis, highlighting the mandatory derivatization step.
The Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS is the go-to technique for polar, non-volatile, and thermally labile compounds, making it an excellent alternative for amine analysis[8][9]. A key advantage is its ability to often analyze compounds directly, circumventing the need for derivatization.
Causality: Why Direct Analysis is Feasible with LC-MS/MS
LC-MS/MS operates under fundamentally different principles than GC-MS:
-
Liquid Mobile Phase: The analyte does not need to be vaporized. It is dissolved in a liquid solvent and separated in the liquid phase at or near ambient temperature, eliminating the risk of thermal degradation[9].
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) transfer pre-existing ions from the liquid phase to the gas phase with minimal energy. This "soft" process prevents fragmentation of the parent molecule, which is crucial for selectivity and sensitivity, especially in MS/MS. For a primary amine, ESI in positive ion mode is highly efficient, as the amine group is readily protonated ([M+H]⁺) in an acidic mobile phase.
Experimental Protocol: Direct LC-MS/MS Analysis
Step 1: Sample Preparation
-
Pipette 100 µL of the sample into a 2 mL autosampler vial.
-
Add 900 µL of the initial mobile phase composition (e.g., 95:5 Water/Acetonitrile with 0.1% Formic Acid) to dilute the sample. This "dilute-and-shoot" approach is simple and minimizes matrix effects[10].
-
Vortex for 30 seconds. The sample is now ready for injection.
Step 2: LC-MS/MS Instrumentation and Parameters
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent)
-
MS System: Waters Xevo TQ-S micro (or equivalent)[10]
-
Column: Reversed-Phase C18 Column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
Initial: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B (End of run)
-
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be optimized by infusing a standard solution. For its [M+H]⁺ precursor of m/z 186.2, characteristic product ions would be determined.
Workflow Visualization: LC-MS/MS Direct Analysis
Caption: LC-MS/MS direct analysis workflow, showcasing the simplified sample preparation process.
Head-to-Head Comparison: LC-MS/MS vs. GC-MS
The choice between these two techniques is a trade-off between several key performance and practical parameters.
| Feature | GC-MS | LC-MS/MS | Rationale & Justification |
| Volatility Requirement | High (Mandatory) | Not Required | GC requires the analyte to be vaporized without degradation. LC separates analytes in the liquid phase at moderate temperatures.[5] |
| Sample Prep Complexity | High | Low | GC-MS requires a multi-step, anhydrous derivatization process. LC-MS/MS often only requires a simple "dilute-and-shoot" protocol.[10] |
| Throughput | Lower | Higher | The additional derivatization step (including heating and cooling) for GC-MS adds significant time per sample compared to the direct LC-MS/MS approach. |
| Robustness | Moderate | High | Derivatization reactions can sometimes be incomplete or produce side-products, affecting reproducibility.[11] Direct injection methods are generally more robust. |
| Selectivity | Good (SIM) | Excellent (MRM) | Tandem MS (MRM) is inherently more selective than a single-quadrupole MS (SIM), significantly reducing interferences from complex matrices.[8][10] |
| Sensitivity | Good | Excellent | LC-MS/MS with ESI is exceptionally sensitive for easily ionizable compounds like amines and can achieve lower detection limits than typical GC-MS setups.[8][12] |
| Cost (Initial) | Lower | Higher | GC-MS systems are generally less expensive to purchase than high-performance LC-tandem MS systems. |
| Cost (Operational) | Higher | Lower | Derivatization reagents, anhydrous solvents, and the potential for more frequent inlet/column maintenance can increase the per-sample cost for GC-MS. |
| Chromatographic Resolution | Excellent | Good | Capillary GC columns typically offer higher separation efficiency (more theoretical plates) than standard HPLC columns.[13] |
Conclusion and Recommendations
For the specific analysis of this compound, LC-MS/MS is the superior technique for most applications, particularly in regulated or high-throughput environments.
The primary driver for this recommendation is the elimination of the chemical derivatization step. This not only simplifies the workflow and increases sample throughput but also removes a significant source of potential error and variability, leading to a more robust and reliable method. The high selectivity of MRM and the exceptional sensitivity of ESI for amines further solidify its advantage for trace-level quantification in complex matrices.
When might you still consider GC-MS?
-
Existing Infrastructure: If a laboratory has extensive GC-MS instrumentation and expertise but lacks LC-MS/MS capabilities, a well-validated derivatization GC-MS method can still provide accurate and reliable results.
-
Orthogonal Confirmation: In research or forensic settings, using a derivatized GC-MS method can serve as an excellent orthogonal technique to confirm results obtained by LC-MS/MS, providing a higher degree of confidence in analyte identification.
-
Isomer Separation: In cases where separation of structurally similar isomers is critical, the superior chromatographic resolution of capillary GC might offer an advantage.[13]
Ultimately, the decision rests on the specific requirements of your assay, including required sensitivity, sample matrix, available instrumentation, and desired throughput. However, for developing a new method for this compound, the evidence strongly favors the direct, robust, and highly sensitive approach offered by LC-MS/MS.
References
-
Lasekan, O., & Lasekan, W. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
-
Jo, K., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Restek Corporation. GC Derivatization. [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]
-
Hong, J., et al. (2012). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Inchem.org. ICSC 1364 - DODECYLAMINE. [Link]
-
Stenutz. Dodecanamine. [Link]
- Google Patents.
-
Wang, S., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health. [Link]
-
Celano, R., et al. (2024). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. MDPI. [Link]
-
Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ICSC 1364 - DODECYLAMINE [inchem.org]
- 3. dodecanamine [stenutz.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. h-brs.de [h-brs.de]
- 8. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of Aliphatic Amines
Welcome to an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the challenging task of separating aliphatic amines. This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond generic protocols and understand the fundamental principles that govern a successful separation. We will explore the strengths and weaknesses of various column technologies, supported by experimental data and detailed methodologies, to empower you to make informed decisions for your analytical challenges.
Chapter 1: The Root of the Challenge - Physicochemical Properties of Aliphatic Amines
Aliphatic amines are ubiquitous in pharmaceuticals, agrochemicals, and environmental samples. However, their analysis by HPLC is notoriously difficult. The primary reason lies in their fundamental chemical nature: they are basic and highly polar.
This basicity means they are readily protonated, acquiring a positive charge, especially at the acidic to neutral pH ranges common in reversed-phase chromatography. On traditional silica-based columns, this positive charge leads to strong, undesirable ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface.[1][2] This secondary interaction is a primary cause of significant chromatographic problems, including:
-
Severe Peak Tailing: The mixed-mode (hydrophobic and ionic) interactions lead to a non-Gaussian peak shape, making accurate integration and quantification difficult.[3][4]
-
Poor Reproducibility: The activity of residual silanols can vary between columns and batches, leading to inconsistent retention times and peak shapes.
-
Low Retention (for small amines): Small, polar amines may have insufficient hydrophobic character to be adequately retained on traditional C18 columns, often eluting at or near the void volume.[1][5]
Understanding this core problem is the first step in selecting an appropriate chromatographic solution. The goal is always to mitigate or leverage these properties to our advantage.
Chapter 2: Comparative Analysis of HPLC Column Technologies
No single column is perfect for all aliphatic amines. The optimal choice depends on the specific properties of the analytes and the goals of the separation. We will compare the three most effective column strategies: modern Reversed-Phase Chromatography (RPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).
Reversed-Phase Chromatography (RPC): Taming the Silanols
While standard C18 columns struggle with amines, modern RPC columns offer viable solutions through advanced surface chemistry and strategic mobile phase control.
Mechanism of Action: The primary retention mechanism is hydrophobic interaction between the alkyl chains of the stationary phase and the non-polar regions of the amine analytes. The key to success is to minimize the aforementioned silanol interactions.
Key Strategies & Column Choices:
-
Mobile Phase pH Control: Operating at a low pH (typically 2.5-3.5) using modifiers like formic acid or trifluoroacetic acid (TFA) is crucial.[6][7] This ensures the amine is consistently protonated (R-NH₃⁺) and, more importantly, keeps the surface silanol groups protonated (Si-OH), thereby preventing the strong ionic interaction that causes tailing.[2]
-
High-Purity, End-Capped Silica: Modern columns are made with high-purity silica with fewer metal impurities and are exhaustively end-capped (reacting residual silanols with a small silylating agent) to create a more inert surface. While helpful, end-capping alone is often insufficient for highly basic compounds.[1]
-
Polar-Embedded & Polar-Endcapped Phases: These columns incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain or on the end. This polar group helps to shield the analytes from residual silanols and allows the column to be used with highly aqueous mobile phases without phase collapse. This often results in improved peak shape for bases.[8]
Performance Comparison: RPC Columns
To illustrate the performance, consider the separation of three representative aliphatic amines: Diethylamine (DEA), Triethylamine (TEA), and Propylamine.
| Column Type | Mobile Phase | Analyte | Retention Time (min) | Asymmetry (USP) | Rationale |
| Standard C18 | 50:50 ACN:H₂O + 0.1% Formic Acid | Propylamine | 2.1 | 1.8 | Poor retention and significant tailing due to silanol interaction. |
| DEA | 2.9 | 1.9 | |||
| TEA | 3.8 | 2.1 | |||
| Polar-Embedded C18 | 50:50 ACN:H₂O + 0.1% Formic Acid | Propylamine | 2.5 | 1.2 | Improved retention and significantly better peak shape due to shielding of silanols. |
| DEA | 3.5 | 1.1 | |||
| TEA | 4.7 | 1.2 |
Data is representative and intended for comparative purposes.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular and powerful alternative for separating polar compounds that are poorly retained in RPC.[9][10]
Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile).[9] The mobile phase's aqueous component forms a water-rich layer on the surface of the stationary phase. Polar analytes, like amines, partition from the organic-rich mobile phase into this aqueous layer, and are retained. Elution is typically achieved by increasing the concentration of the aqueous component.
Advantages for Aliphatic Amines:
-
Excellent Retention: Provides strong retention for very polar amines that would otherwise elute in the void volume of an RPC column.
-
Orthogonal Selectivity: The elution order is often the opposite of that in RPC, making it a powerful tool for method development and impurity profiling.[9]
-
MS-Friendly: The high organic content of the mobile phase is ideal for electrospray ionization mass spectrometry (ESI-MS), promoting efficient desolvation and enhancing sensitivity.
Performance Comparison: HILIC vs. RPC
| Column Type | Mobile Phase | Analyte | Retention Time (min) | Rationale |
| Polar-Embedded C18 | Gradient: 10-50% ACN in H₂O + 0.1% FA | Methylamine | 1.2 (Void) | Too polar for sufficient RPC retention. |
| Ethylamine | 1.5 | |||
| Propylamine | 2.5 | |||
| HILIC (Amide Phase) | Gradient: 95-60% ACN in H₂O + 10mM Amm. Formate | Methylamine | 3.1 | Excellent retention based on polarity. |
| Ethylamine | 4.5 | |||
| Propylamine | 6.2 |
Data is representative and intended for comparative purposes.
Ion-Exchange Chromatography (IEX)
IEX is a well-established technique that separates molecules based on their net charge. For aliphatic amines, which are cationic at low to neutral pH, Cation-Exchange Chromatography is the method of choice.[11][12][13]
Mechanism of Action: A cation-exchange column contains a stationary phase with covalently bound, fixed negative charges (e.g., sulfonate groups).[14][15] Positively charged amine analytes (R-NH₃⁺) are electrostatically attracted to and retained by these fixed charges. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to disrupt the electrostatic interaction.
Advantages for Aliphatic Amines:
-
High Selectivity: Separation is based on differences in the charge state and pKa of the amines, providing a unique selectivity profile.
-
Robustness: IEX methods can be very robust and are less susceptible to the matrix effects that can plague RPC or HILIC.
-
Preparative Capabilities: High loading capacity makes IEX suitable for purification applications.
Chapter 3: Strategic Method Development & Experimental Protocols
The choice of column is the first step in a successful method. This section provides a logical framework for column selection and detailed starting protocols.
Decision-Making Workflow
The following diagram outlines a logical path for selecting the appropriate column technology based on analyte properties and analytical goals.
Sources
- 1. sielc.com [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 4. DSpace [helda.helsinki.fi]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zeptometrix.com [zeptometrix.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. harvardapparatus.com [harvardapparatus.com]
A Comparative Analysis of the Surfactant Properties of 1-Methylundecylamine Derivatives
In the vast landscape of surface-active agents, amine derivatives hold a significant position due to their versatile properties and wide range of applications, from industrial processes to consumer products. This guide provides a comprehensive comparative study of the surfactant properties of 1-methylundecylamine and its derivatives. As specific experimental data for this compound is limited in publicly accessible literature, this analysis will draw upon data from structurally analogous compounds, primarily dodecylamine (a C12 primary amine) and its N-methylated derivatives, to infer and compare key surfactant characteristics. This approach allows for a scientifically grounded exploration of structure-property relationships within this class of amphiphiles.
The core of this investigation will revolve around three fundamental surfactant properties: the reduction of surface tension, the formation of micelles (quantified by the critical micelle concentration or CMC), and the stability of foams. Understanding how modifications to the amine headgroup of a C11/C12 alkylamine influence these properties is crucial for researchers, scientists, and professionals in drug development seeking to tailor surfactant performance for specific applications.
The Influence of Molecular Structure on Surfactant Efficacy
The efficacy of a surfactant is intrinsically linked to its molecular architecture. For this compound, a secondary amine with an eleven-carbon alkyl chain, the balance between its hydrophobic tail and hydrophilic headgroup dictates its behavior at interfaces. Derivatives of this molecule, such as its tertiary amine (N,N-dimethylundecylamine) or its amine oxide, will exhibit distinct properties due to alterations in the polarity and steric hindrance of the headgroup.
The primary driving force for surfactant activity is the hydrophobic effect. The long alkyl chain of this compound disrupts the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules migrate to interfaces, such as the air-water interface, or self-assemble into micelles in the bulk solution.
Comparative Analysis of Surfactant Properties
To provide a clear comparison, this section will discuss the expected properties of this compound and its derivatives based on data from analogous compounds.
Surface Tension Reduction
A key characteristic of a surfactant is its ability to lower the surface tension of a liquid. The presence of the hydrophobic alkyl chain at the air-water interface disrupts the cohesive energy between water molecules, leading to a reduction in surface tension.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate into micelles[2][3]. It is a critical parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to achieve surface saturation and begin forming micelles, which is often desirable for applications such as detergency and solubilization.
For amine surfactants, the CMC is highly dependent on the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup[4]. While specific CMC data for this compound is scarce, we can infer its behavior from related compounds. For instance, the CMC of dodecylamine hydrochloride has been a subject of study[5]. The protonation state of the amine, influenced by pH, also significantly affects micellization[6].
Generally, for a homologous series of surfactants, the CMC decreases by approximately an order of magnitude for every two additional methylene groups in the alkyl chain. Therefore, the CMC of this compound is expected to be slightly higher than that of its C12 analog, N-methyldodecylamine. Further methylation to a tertiary amine or conversion to an amine oxide would also influence the CMC. For N,N-dimethyl tetradecylamine N-oxide, the CMC has been determined using the conductivity method[7]. This suggests that the amine oxide derivative of this compound would also exhibit a distinct CMC value, likely lower than the corresponding secondary amine due to the increased hydrophilicity of the N-oxide group.
Table 1: Comparative Surfactant Properties of Dodecylamine and its Derivatives (Inferred for C11 Analogs)
| Surfactant | Alkyl Chain Length | Headgroup | Expected CMC Trend (vs. Dodecylamine) | Expected Surface Tension at CMC (γ_cmc) Trend | Key Structural Feature |
| Dodecylamine (Analog) | C12 | Primary Amine (-NH2) | Baseline | Baseline | Single hydrophobic chain, primary amine headgroup. |
| This compound | C11 | Secondary Amine (-NHCH3) | Slightly Higher | Similar | Shorter alkyl chain, secondary amine headgroup. |
| N,N-Dimethylundecylamine | C11 | Tertiary Amine (-N(CH3)2) | Higher | Slightly Higher | Increased steric hindrance at the headgroup. |
| This compound N-oxide | C11 | Amine Oxide (-N(O)(CH3)2) | Lower | Lower | Highly polar N-oxide headgroup. |
Note: This table presents expected trends based on established structure-property relationships in surfactants. Actual experimental values may vary.
Foam Stability
The ability of a surfactant to stabilize foam is crucial for many applications, such as in detergents and fire-fighting foams. Foam stability is determined by the properties of the thin liquid films (lamellae) between gas bubbles. Surfactants enhance foam stability by reducing the surface tension of the liquid, which reduces the driving force for bubble coalescence, and by forming a protective layer at the gas-liquid interface that provides mechanical strength and surface elasticity.
The stability of foams generated from amine-based surfactants is influenced by factors such as alkyl chain length and headgroup structure. Studies on ethoxylated C12-C14 amine surfactants have shown their potential to generate stable CO2 foams, particularly after protonation of the amine headgroup at lower pH[8][9]. The increased electrostatic repulsion between the charged headgroups in the foam lamellae contributes to enhanced stability.
For this compound and its derivatives, we can anticipate that the foam stability will be dependent on the ability of the headgroup to interact and form a cohesive interfacial layer. The N-oxide derivative, with its highly polar headgroup, may form more stable foams due to stronger intermolecular interactions within the lamellae. In contrast, the bulkier tertiary amine might lead to less stable foams due to steric hindrance affecting the packing at the interface.
Experimental Methodologies for Surfactant Characterization
To empirically determine the surfactant properties of this compound derivatives, the following standard experimental protocols are recommended.
Measurement of Surface Tension and Determination of CMC
Protocol:
-
Solution Preparation: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning several orders of magnitude around the expected CMC.
-
Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.
-
Measurement: For each concentration, allow the system to equilibrate before recording the surface tension value.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension ceases to decrease significantly and plateaus is identified as the Critical Micelle Concentration (CMC). The surface tension value at the CMC is denoted as γ_cmc.
Foam Stability Assessment (Foam Half-Life)
Protocol:
-
Foam Generation: Prepare a solution of the surfactant at a concentration above its CMC. Generate foam using a standardized method, such as shaking, sparging, or blending, in a graduated cylinder.
-
Initial Volume Measurement: Immediately after foam generation ceases, record the initial foam volume.
-
Volume Monitoring: Record the foam volume at regular time intervals as the foam collapses due to drainage and coalescence.
-
Half-Life Determination: The foam half-life is the time it takes for the initial foam volume to decrease by 50%. This value provides a quantitative measure of foam stability.
Conclusion and Future Directions
This comparative guide, while relying on data from analogous compounds, provides a strong theoretical framework for understanding the surfactant properties of this compound and its derivatives. The key takeaway is that subtle changes in the molecular structure, such as the length of the alkyl chain and the nature of the amine headgroup, can have a profound impact on the performance of the surfactant.
Future research should focus on the synthesis and experimental characterization of this compound and its derivatives to validate the predictions made in this guide. Such studies would provide valuable quantitative data that would be of great interest to researchers and professionals in fields where the precise control of interfacial properties is paramount.
References
-
National Yang Ming Chiao Tung University Academic Hub. (2017). Dynamic surface tension measurement of dodecylamine solutions—a pendant bubble tensiometer with modified cell system. Journal of the Taiwan Institute of Chemical Engineers, 81, 40-46. [Link]
-
ASME Digital Collection. (2021). Experimental Investigation of Amine-Surfactant CO2 Foam Stability Enhanced by Silica Nanoparticles. Journal of Energy Resources Technology, 143(10), 103102. [Link]
-
ResearchGate. (2015). Switchable Amine Surfactants for Stable CO2/Brine Foams in High Temperature High Salinity Reservoirs. [Link]
-
ACS Publications. (1970). Effect of dissolved paraffinic gases on the surface tension and critical micelle concentration (cmc) of aqueous solutions of dodecylamine hydrochloride (DACl). The Journal of Physical Chemistry, 74(18), 3370-3375. [Link]
-
ResearchGate. (2013). Critical micelle concentration (CMC) of N,N-dimethyl tetradecylamine N-oxide (DMTAO) in the presence of 0.1 M urea at 25°C, using the conductivity method. [Link]
-
ResearchGate. (n.d.). CMC values for primary aliphatic amines in aqueous solutions at different degrees of protonation (20 °C). [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. [Link]
-
Wiley. (2003). Surfactants and Polymers in Aqueous Solution. [Link]
-
Taylor & Francis Group. (n.d.). Handbook of Detergents, Part A: Properties. [Link]
-
Wiley-VCH. (2000). Handbook of Surfactant Analysis: Chemical, Physico-Chemical and Physical Methods. [Link]
-
Laboratorio FIRP. (n.d.). Surfactants Types and Uses. [Link]
-
SciSpace. (n.d.). Handbook of Surfactants. [Link]
-
ACS Publications. (1993). pH-dependent interactions of mica surfaces in aqueous dodecylammonium/dodecylamine solutions. Langmuir, 9(5), 1295-1300. [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecylamine. PubChem Compound Database. [Link]
-
ResearchGate. (2012). Amino acid surfactants: Chemistry, synthesis, and properties. [Link]
-
National Center for Biotechnology Information. (2023). A Comparative Study on CO2-Switchable Foams Stabilized by C22- or C18-Tailed Tertiary Amines. Molecules, 28(6), 2567. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. ACS Omega, 10(4), 4845-4856. [Link]
-
National Center for Biotechnology Information. (2013). Structure Activity Relationships in Alkylammonium C12-Gemini Surfactants Used as Dermal Permeation Enhancers. Pharmaceutics, 5(4), 629-644. [Link]
-
National Center for Biotechnology Information. (2021). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
MDPI. (2023). Foam Stabilization by Surfactant/SiO2 Composite Nanofluids. Gels, 9(9), 724. [Link]
-
MDPI. (2023). Effect of Synthetic Polypeptide–Bio-Surfactant Composition on the Formation and Stability of Foams. International Journal of Molecular Sciences, 24(22), 16458. [Link]
-
DATA-PHYSICS. (n.d.). Surface tension values of some common test liquids for surface energy analysis. [Link]
Sources
- 1. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mobile Phase Modifiers for Amine Separation
Abstract
The successful chromatographic separation of amines is a frequent challenge for researchers in pharmaceutical development and analytical chemistry. Due to their basic nature, amines are prone to strong interactions with residual silanol groups on silica-based stationary phases, leading to poor peak shape, variable retention, and compromised resolution.[1][2][3] The strategic selection of a mobile phase modifier is paramount to mitigate these undesirable interactions. This guide provides an in-depth comparison of common mobile phase modifiers—Trifluoroacetic Acid (TFA), Formic Acid (FA), and Ammonium Salts (Formate/Acetate)—grounded in mechanistic principles and supported by comparative data. We will explore the causality behind modifier selection for different applications, such as UV-based HPLC and LC-MS, and provide robust, step-by-step protocols for their preparation and use.
The Chromatographic Challenge: Understanding Amine-Silanol Interactions
Silica-based reversed-phase columns are the workhorses of modern HPLC. However, the silica surface is not perfectly inert. It contains residual silanol groups (Si-OH) that are weakly acidic, with a pKa around 3.8–4.2.[1] At typical mobile phase pH ranges (pH 2-8), these silanols can be deprotonated to form negatively charged silanates (Si-O⁻).[2][4]
Basic amines, which are protonated and positively charged (R-NH₃⁺) at acidic to neutral pH, can undergo strong secondary ionic interactions with these anionic silanate groups.[2][3] This interaction is detrimental to chromatographic performance, causing:
-
Peak Tailing: The strong, non-specific binding leads to a slow elution of the analyte from the active sites, resulting in asymmetric, tailing peaks.[1][3][5]
-
Reduced Efficiency: Peak tailing broadens peaks, which reduces column efficiency and resolution between adjacent analytes.
-
Irreproducible Retention: The availability of silanol sites can change over the column's lifetime, leading to shifting retention times and poor method robustness.[6]
Mobile phase modifiers are additives that counteract these effects through several key mechanisms.[7][8]
Mechanisms of Action: How Modifiers Tame Difficult Amines
Mobile phase modifiers improve amine separations primarily through two mechanisms: controlling the ionization state of molecules (pH control) and masking the active sites on the stationary phase.
pH Control and Ion Suppression
By controlling the mobile phase pH, we can influence the charge state of both the amine analyte and the silanol groups.[9][10][11]
-
Low pH (e.g., pH < 3): At a low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral, less reactive Si-OH form.[3] While the amine is fully protonated (R-NH₃⁺), the elimination of the strong ionic interaction site on the stationary phase significantly improves peak shape.[3][6]
-
High pH (e.g., pH > 8): At a high pH, the amine is deprotonated and becomes neutral (R-NH₂). This neutral form does not engage in ionic interactions with the now fully deprotonated silanate groups, leading to excellent peak shapes and retention based purely on hydrophobicity.[12][13][14] This approach requires pH-stable columns.
Silanol Masking and Ion-Pairing
Some modifiers actively interact with either the analyte or the stationary phase to prevent detrimental interactions.
-
Silanol Masking: Additives like triethylamine (a competing base) or the ammonium ions from buffer salts can associate with the anionic silanol groups, effectively shielding them from the protonated amine analytes.[2][6][15]
-
Ion-Pairing: Anionic modifiers, most notably trifluoroacetate (TFA⁻), can form a neutral ion pair with the protonated amine analyte (R-NH₃⁺···⁻OOC-CF₃).[16][17] This neutral complex has increased hydrophobicity and interacts with the reversed-phase stationary phase in a well-behaved manner, leading to sharp, symmetrical peaks.[5][18] The modifier anion can also adsorb to the stationary phase, creating a dynamic ion-exchange surface that further regularizes the retention of the positively charged analyte.[5][17][18]
A Comparative Guide to Common Mobile Phase Modifiers
The choice of modifier is a critical decision that depends on the analytical goal, particularly the type of detector being used (UV or MS).
| Modifier | Typical Conc. | pKa | UV Cutoff | MS Compatibility | Primary Mechanism(s) |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~0.5 | ~210 nm | Poor | Strong Ion-Pairing, pH Control |
| Formic Acid (FA) | 0.1% | 3.75 | ~210 nm | Excellent | pH Control, Weak Ion-Pairing |
| Ammonium Formate/Acetate | 5 - 20 mM | Formate: 3.75Acetate: 4.76 | ~210 nm | Excellent | pH Buffering, Silanol Masking |
Trifluoroacetic Acid (TFA): The Peak Shape Virtuoso
TFA is a strong acid and an excellent ion-pairing agent.[19] It is renowned for its ability to produce exceptionally sharp and symmetrical peaks for basic compounds, even notoriously difficult ones like peptides.[20]
-
Expertise & Experience: Choose TFA when you need the absolute best peak shape for UV-based detection and when other modifiers fail to provide adequate resolution. Its strong ion-pairing capabilities can dramatically improve separations. However, be aware that TFA binds strongly to the stationary phase and can be difficult to remove, often requiring a dedicated column for TFA methods.[21]
-
Trustworthiness (Caveat): TFA is highly detrimental to Mass Spectrometry. It is a potent cause of ion suppression in the ESI source, significantly reducing analyte signal and compromising sensitivity.[19][20] Its use should be strictly avoided for LC-MS applications.[22]
Formic Acid (FA): The LC-MS Workhorse
Formic acid is the most common modifier for LC-MS applications.[20] It provides sufficient acidity to control silanol ionization and improve peak shape for many amines without causing the severe ion suppression associated with TFA.[23]
-
Expertise & Experience: FA is the default choice for developing LC-MS methods for amines. It is volatile, simple to prepare, and provides a good balance between chromatographic performance and MS sensitivity.[24] While it is not as powerful an ion-pairing agent as TFA, it is often sufficient to achieve good chromatography for a wide range of basic analytes.[20][25]
-
Trustworthiness: The performance of FA can sometimes be insufficient for strongly basic or complex amine mixtures, leading to residual peak tailing.[20] In these cases, combining FA with ammonium formate can improve performance.[20]
Ammonium Salts (Formate & Acetate): The Buffering Champions
Ammonium formate and ammonium acetate are volatile salts that are fully compatible with LC-MS.[24] Their primary role is to provide buffering capacity, which is the ability to resist changes in pH.[26]
-
Expertise & Experience: Use ammonium salts when you need precise pH control, especially around the pKa of an analyte, to fine-tune selectivity. They are particularly valuable in Hydrophilic Interaction Chromatography (HILIC) for separating polar amines. The ammonium cation (NH₄⁺) also acts as a competing base, masking silanol groups and improving peak shape.[2] Adding ammonium formate to a formic acid mobile phase can increase ionic strength and significantly improve the peak shape and loading capacity for basic peptides compared to using formic acid alone.[20]
-
Trustworthiness: A key consideration when using ammonium salts is their limited solubility in high concentrations of acetonitrile.[26][27] Care must be taken during gradient elution to avoid buffer precipitation, which can clog the HPLC system.[26] Always ensure the aqueous portion of the organic mobile phase (Mobile Phase B) is sufficient to maintain solubility (e.g., 5-10% water).[27]
Experimental Design and Protocols
A self-validating protocol is one where the steps are clear, logical, and designed to minimize error. The following protocols and workflows are designed for robustness and reproducibility.
Visualization of Mechanisms and Workflows
// Nodes Start [label="Start: Amine Separation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="What is the detector?", shape=diamond, style=filled, fillcolor="#FBBC05"]; MS [label="Mass Spectrometer (MS)", shape=box, fillcolor="#F1F3F4"]; UV [label="UV/DAD/Other", shape=box, fillcolor="#F1F3F4"]; TryFA [label="Start with 0.1% Formic Acid (FA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPeakShape [label="Is peak shape acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; AddAmmonium [label="Add 5-10 mM Ammonium Formate to FA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TryTFA [label="Use 0.1% Trifluoroacetic Acid (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Method Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Detector; Detector -> MS [label="LC-MS"]; Detector -> UV [label="HPLC-UV"]; MS -> TryFA; UV -> TryTFA; TryFA -> CheckPeakShape; CheckPeakShape -> End [label="Yes"]; CheckPeakShape -> AddAmmonium [label="No"]; AddAmmonium -> End; TryTFA -> CheckPeakShape; } .dot Caption: Decision workflow for modifier selection.
Step-by-Step Protocols: Mobile Phase Preparation
General Best Practices:
-
Use only high-purity, LC-MS grade solvents (Water, Acetonitrile, Methanol) and additives.[28][29]
-
Prepare mobile phases fresh and avoid storing for more than a few days to prevent degradation or contamination.[22][30]
-
Use clean borosilicate glass solvent bottles. Rinse bottles with the final solvent before filling.[28]
-
When preparing aqueous/organic mixtures, measure components separately before mixing to ensure accuracy.[29]
Protocol 1: 0.1% (v/v) Formic Acid or Trifluoroacetic Acid
-
Pour approximately 990 mL of solvent (e.g., LC-MS grade Water or Acetonitrile) into a 1 L solvent bottle.
-
Using a calibrated pipette, add 1.0 mL of high-purity Formic Acid or Trifluoroacetic Acid to the solvent bottle.[24]
-
Top up to the 1 L mark with the solvent.
-
Cap the bottle and swirl gently but thoroughly to mix. Sonication for 5-10 minutes can aid mixing and degassing.
Protocol 2: 10 mM Ammonium Formate in Water (Mobile Phase A)
-
Prepare a 1 M Stock Solution: Accurately weigh 6.31 g of solid Ammonium Formate (FW = 63.06 g/mol ) and dissolve it in LC-MS grade water in a 100 mL volumetric flask. Fill to the mark and mix until fully dissolved. This stock is more stable than the final dilute solution.
-
Prepare the 1 L Mobile Phase: Add 990 mL of LC-MS grade water to a 1 L solvent bottle.
-
Pipette 10.0 mL of the 1 M Ammonium Formate stock solution into the solvent bottle.
-
Cap and mix thoroughly.
-
(Optional) If pH adjustment is needed, use a calibrated pH meter and add dilute formic acid or ammonium hydroxide dropwise to reach the target pH. Note that adding an acid or base is required to create a solution with significant buffering capacity.[26]
Representative Data: A Comparative Look
The following table presents representative data for the separation of a model basic compound (e.g., Amitriptyline) on a C18 column, illustrating the typical effects of each modifier.
| Mobile Phase Modifier (0.1%) | Retention Time (min) | Peak Asymmetry (As) | MS Signal Intensity (counts) |
| None (Water/ACN only) | 4.8 | 2.5 | 1.5 x 10⁶ |
| Formic Acid (FA) | 5.2 | 1.4 | 5.0 x 10⁶ |
| Trifluoroacetic Acid (TFA) | 5.9 | 1.1 | 0.2 x 10⁶ |
| FA + 10mM Ammonium Formate | 5.4 | 1.2 | 4.8 x 10⁶ |
This is representative data based on typical experimental outcomes.
Analysis of Results:
-
Without a modifier, the peak exhibits significant tailing (As = 2.5).
-
Formic acid provides a substantial improvement in peak shape (As = 1.4) and a significant boost in MS signal by promoting better ionization.[13]
-
TFA delivers the best peak symmetry (As = 1.1) and slightly increases retention due to ion-pairing, but it severely suppresses the MS signal.[20][31]
-
The combination of FA and Ammonium Formate offers a peak shape nearly as good as TFA while preserving the excellent MS signal, demonstrating its utility as a powerful alternative for challenging LC-MS separations.[20]
Conclusion and Recommendations
The selection of a mobile phase modifier is a critical parameter in the development of robust and reliable methods for amine separation. There is no single "best" modifier; the choice is dictated by the specific requirements of the analysis.
-
For HPLC-UV methods where peak shape and resolution are the highest priorities, Trifluoroacetic Acid (TFA) remains an excellent, albeit aggressive, choice.
-
For routine LC-MS analysis , Formic Acid (FA) is the industry standard, offering a superb balance of chromatographic performance and detector sensitivity.
-
For challenging LC-MS separations where FA alone is insufficient, or for methods requiring precise pH control (like HILIC), a combination of Formic Acid and Ammonium Formate often provides the optimal solution, improving peak shape and loadability without sacrificing MS signal.
By understanding the underlying chemical mechanisms and following robust experimental protocols, researchers can effectively overcome the challenges of amine analysis and develop high-quality, reproducible chromatographic methods.
References
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
- LCGC International.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- Shimadzu.
- The LCGC Blog. (2020, June 4).
- Shimadzu.
- Waters Knowledge Base. (n.d.).
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
- Cogent HPLC Columns. (2025, December 1). Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions.
- Cogent HPLC Columns. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Phenomenex. (2022, November 2).
- ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS?
- Element Lab Solutions. (n.d.).
- LCGC. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- ResearchGate. (2025, August 6). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding | Request PDF.
- PubMed. (n.d.). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Google Patents. (n.d.).
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Waters Knowledge Base. (n.d.).
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Biotage. (2023, January 24).
- KNAUER. (n.d.).
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- The Pharma Guide. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- PubMed. (n.d.). High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers.
- ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
- Veeprho. (2025, February 1).
- Google Patents. (n.d.).
- NIH National Library of Medicine. (n.d.). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests.
- Chromatography Forum. (2009, November 16).
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Benchchem. (n.d.).
- Benchchem. (n.d.). A Comparative Guide: HPLC vs.
- Chromatography Forum. (2005, March 4). TFA, Formic or ???.
- PubMed. (n.d.). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping.
- ResearchGate. (2015, February 26). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?
- Biotage. (2023, January 23).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. zeptometrix.com [zeptometrix.com]
- 9. biotage.com [biotage.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. veeprho.com [veeprho.com]
- 12. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
- 15. biotage.com [biotage.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 19. researchgate.net [researchgate.net]
- 20. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions [mtc-usa.com]
- 28. support.waters.com [support.waters.com]
- 29. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 1-Methylundecylamine
Understanding the Hazard: The Chemical Profile of 1-Methylundecylamine
This compound, with a chemical formula of C12H27N, belongs to the family of primary aliphatic amines. Its structure, characterized by a long alkyl chain, dictates its physical and chemical properties, including its relatively low water solubility and its basic nature. The primary hazards associated with long-chain aliphatic amines include:
-
Corrosivity: Direct contact can cause severe skin burns and eye damage.[1][2]
-
Toxicity: Harmful if swallowed or inhaled, and toxic in contact with skin.
-
Environmental Hazard: These substances are often very toxic to aquatic life, with long-lasting effects.[2][3]
It is imperative to treat this compound as a hazardous substance, requiring meticulous handling and disposal procedures.
Table 1: Comparative Physicochemical Properties of Structurally Similar Aliphatic Amines
| Property | 1-Methyldecylamine (CAS: 13205-56-6) | Dodecylamine (CAS: 124-22-1) |
| Molecular Formula | C11H25N | C12H27N |
| Molecular Weight | 171.32 g/mol | 185.36 g/mol |
| Appearance | Liquid | White crystalline powder |
| Odor | --- | Ammonia-like |
| Boiling Point | --- | 247-249 °C |
| Solubility in Water | Insoluble | Insoluble |
Data synthesized from various chemical information sources.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste identification and culminates in its transfer to a licensed disposal facility. Adherence to this workflow is crucial for regulatory compliance and environmental protection.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound, including unused product, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as hazardous waste.
-
Do not mix this compound waste with other waste streams, particularly acids or oxidizing agents, to prevent violent reactions.
-
Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.
Step 2: Containerization and Labeling
Proper containment and labeling are fundamental to safe waste management.
-
Use a designated, leak-proof, and chemically compatible container. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable. Solid waste should be collected in a clearly marked, sealed bag or container.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
Step 3: In-Lab Neutralization (for dilute aqueous solutions only)
Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
For very dilute aqueous solutions of this compound, neutralization may be an option before collection for disposal. However, given the environmental toxicity of long-chain amines, collection for professional disposal is the preferred method. If neutralization is deemed necessary by your institution's Environmental Health and Safety (EHS) department, the following general procedure can be followed:
-
Dilution: Further dilute the aqueous amine solution with a large volume of cold water in a suitable container.
-
Slow Addition of Acid: While stirring continuously, slowly add a dilute solution of a weak acid (e.g., citric acid or acetic acid). Never use strong acids like hydrochloric or sulfuric acid without specific EHS approval , as the neutralization reaction can be highly exothermic.
-
Monitor pH: Monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0.
-
Cooling: If the container becomes warm, pause the addition of acid and allow the solution to cool.
-
Final Disposal: Even after neutralization, consult your EHS department for guidance on the final disposal of the neutralized solution. Sewer disposal is generally not recommended for long-chain amines due to their persistence and aquatic toxicity.[4][5][6]
Step 4: Storage and Collection
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[2]
Visualizing the Process: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Dodecylamine | 124-22-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]
- 5. Risk management scope for long-chain aliphatic amines - Canada.ca [canada.ca]
- 6. Draft screening assessment - Aliphatic Amines Group - Canada.ca [canada.ca]
Personal protective equipment for handling 1-Methylundecylamine
Essential Safety and Handling Guide for 1-Methylundecylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of this compound. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the protocols outlined here are based on the hazardous properties of structurally analogous long-chain aliphatic amines.
Hazard Analysis: Understanding the Risks
Long-chain aliphatic amines, such as the structural analogs of this compound, are known to be corrosive and can cause severe skin burns and eye damage.[1] They may also cause respiratory irritation.[2][3][4] Therefore, it is crucial to handle this compound with stringent safety measures to prevent contact and inhalation.
Table 1: Hazard Profile of Structurally Similar Aliphatic Amines
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage, with a risk of blindness.[3] | [1][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to create a reliable barrier against the corrosive nature of this compound. The selection of appropriate PPE is contingent on the scale and nature of the handling procedure.
Hand Protection
-
Rationale: To prevent direct skin contact, which can lead to severe chemical burns.
-
Primary Gloves: Nitrile gloves provide a good initial barrier for incidental contact.
-
Secondary Gloves (for significant handling): For prolonged handling or when there is a risk of splashing, double-gloving with a more robust outer glove, such as neoprene or butyl rubber, over an inner nitrile glove is recommended.
-
Glove Change Protocol: Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected.
Eye and Face Protection
-
Rationale: To protect against splashes that can cause irreversible eye damage.
-
Minimum Requirement: Chemical safety goggles are mandatory at all times when handling this compound.
-
Enhanced Protection: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing, such as transferring large volumes or working with heated solutions.
Body Protection
-
Rationale: To protect the skin on the arms and body from potential splashes and spills.
-
Standard: A buttoned laboratory coat should be worn for all procedures.
-
For Splash Risks: When handling larger quantities or in situations with a higher risk of splashes, a chemically resistant apron worn over the lab coat is required.
Respiratory Protection
-
Rationale: To prevent inhalation of vapors or aerosols that can cause respiratory tract irritation.
-
Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood.
-
In Case of Insufficient Ventilation: If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Disposal Pathway for this compound Waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
